Helminthosporol
Description
from Cochliobolus sativus; cholesterol acyltransferase inhibitor & plant growth promoting substance; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3/t11-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNSKMAFGPBFU-BEAPCOKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-29-0 | |
| Record name | (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-(1-methylethyl)bicyclo[3.2.1]oct-6-ene-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Helminthosporol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HELMINTHOSPOROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0G04WG66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Toxin as a Tool: A Technical Guide to the Discovery and Isolation of Helminthosporol from Cochliobolus sativus
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of helminthosporol, a bioactive sesquiterpenoid produced by the phytopathogenic fungus Cochliobolus sativus. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, offering field-proven insights into the methodologies for obtaining this significant secondary metabolite.
Introduction: The Phytopathogen and its Bioactive Arsenal
Cochliobolus sativus, in its asexual stage known as Bipolaris sorokiniana, is a formidable plant pathogen responsible for diseases such as spot blotch and common root rot in cereal crops like wheat and barley.[1] The virulence of this fungus is, in part, attributed to its production of a diverse array of secondary metabolites.[2] These small molecules, while not essential for the primary growth of the fungus, play crucial roles in its interaction with the host plant and have garnered significant interest for their potential pharmacological applications.[3][4][5] Among these metabolites, the sesquiterpenoid this compound stands out for its intriguing biological activities.
Initially discovered in the early 1960s, this compound (C₁₅H₂₄O₂) was identified as a natural plant growth regulator. Subsequent research has further elucidated its role and that of its precursor, helminthosporal, in plant pathogenesis.[2] This guide provides a detailed methodology for the isolation and purification of this compound, enabling further investigation into its therapeutic potential.
Part 1: Cultivation of Cochliobolus sativus for this compound Production
The successful isolation of this compound begins with the robust cultivation of Cochliobolus sativus under conditions that favor the production of secondary metabolites. The choice of culture medium and environmental parameters are critical for maximizing yield.
Culture Medium: Czapek-Dox Broth
A semi-synthetic medium such as Czapek-Dox broth is recommended for the cultivation of Cochliobolus sativus.[2][6][7][8] This medium provides a defined source of carbon (sucrose) and nitrogen (sodium nitrate), which supports fungal growth while being conducive to the production of secondary metabolites.[2][7]
| Component | Concentration (g/L) | Purpose |
| Sucrose | 30.0 | Carbon source for fungal growth and metabolism. |
| Sodium Nitrate | 3.0 | Nitrogen source for the synthesis of amino acids and proteins. |
| Dipotassium Phosphate | 1.0 | Buffering agent to maintain a stable pH. |
| Magnesium Sulfate | 0.5 | Source of essential magnesium ions for enzymatic activity. |
| Potassium Chloride | 0.5 | Provides essential potassium and chloride ions. |
| Ferrous Sulfate | 0.01 | Source of iron, a cofactor for many enzymes. |
| Distilled Water | 1000 mL | Solvent. |
Inoculation and Incubation
For optimal production of this compound, a liquid submerged culture is preferred as it allows for greater mycelial biomass and efficient extraction.
-
Inoculum Preparation: A pure culture of Cochliobolus sativus is first grown on a solid medium like Potato Dextrose Agar (PDA) to obtain a healthy mycelial mat. Small agar plugs from this culture are then used to inoculate the liquid Czapek-Dox broth.
-
Incubation Conditions: The inoculated flasks are incubated on a rotary shaker at approximately 120-150 rpm for 14-21 days at a temperature of 25-28°C. Shaking ensures adequate aeration and nutrient distribution for the growing mycelium.
Part 2: Extraction and Purification of this compound
The isolation of this compound from the fungal culture is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol outlines a robust and reproducible methodology.
Solvent Extraction
Following incubation, the fungal culture is harvested. The mycelium is separated from the culture broth by filtration. Both the mycelial mat and the culture filtrate are extracted as this compound can be found in both.
-
Step 1: Mycelial Extraction: The filtered mycelium is homogenized and extracted with ethyl acetate. This solvent is chosen for its ability to efficiently solubilize semi-polar compounds like this compound. The extraction is typically repeated three times to ensure complete recovery.
-
Step 2: Filtrate Extraction: The culture filtrate is also subjected to liquid-liquid extraction with ethyl acetate. The organic layers from both extractions are combined.
-
Step 3: Concentration: The combined ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract contains a complex mixture of metabolites. Therefore, a sequential chromatographic approach is necessary to isolate this compound to a high degree of purity.
The crude extract is first subjected to silica gel column chromatography, a technique that separates compounds based on their polarity.
-
Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically employed as the mobile phase. The polarity of the solvent system is gradually increased, starting with 100% hexane and progressively increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Fractions from the silica gel column that are enriched with this compound are further purified using preparative HPLC.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is effective for the separation.
-
Detection: A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.
Caption: Workflow for the isolation and purification of this compound.
Part 3: Structural Elucidation of this compound
Once purified, the chemical structure of this compound is confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Observation | Interpretation |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the formula C₁₅H₂₄O₂. | Confirms the molecular weight and elemental composition of the compound. |
| Infrared (IR) Spectroscopy | Broad absorption band around 3400 cm⁻¹, and a sharp peak around 1680 cm⁻¹. | Indicates the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group, respectively. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of ¹H and ¹³C NMR spectra reveals the specific arrangement of protons and carbons, including signals characteristic of an aldehyde proton and various aliphatic and olefinic protons. | Provides the detailed connectivity of atoms, confirming the sesquiterpenoid skeleton and the positions of the functional groups. |
The combination of these techniques provides unambiguous evidence for the structure of this compound.
Part 4: Biosynthesis of this compound
This compound is a sesquiterpenoid, and its biosynthesis originates from the isoprenoid pathway.
Caption: Simplified biosynthetic pathway of this compound.
The biosynthesis of this compound begins with the assembly of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, derived from the mevalonate pathway, to form farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenoids. A specific sesquiterpene cyclase then catalyzes the cyclization of FPP to form the basic sativene skeleton. A series of post-cyclization modifications, including oxidations and rearrangements catalyzed by enzymes such as cytochrome P450 monooxygenases, ultimately yield this compound.
Conclusion
This technical guide provides a comprehensive framework for the isolation and characterization of this compound from Cochliobolus sativus. By understanding the principles behind each step, from fungal cultivation to structural elucidation, researchers can reliably obtain this bioactive compound for further investigation. The methodologies described herein are foundational for exploring the full therapeutic and biotechnological potential of this compound and other fascinating secondary metabolites from the fungal kingdom.
References
- Tamura, S., et al. (1963). Isolation of this compound as a Natural Plant Growth Regulator and its Chemical Structure. Agricultural and Biological Chemistry, 27(10), 738-739.
- de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612.
-
HiMedia Laboratories. Czapek Dox Broth, Granulated. [Link]
-
Micromaster. Czapek Dox Broth. [Link]
-
AuSaMicS. Czapek-Dox Broth — semi-synthetic medium for cultivation of fungi. [Link]
-
CABI. Cochliobolus sativus (root and foot rot). [Link]
-
Wikipedia. Cochliobolus sativus. [Link]
- Ghosh, S., et al. (2022). Production of Bioactive Compounds with Broad Spectrum Bactericidal Action, Bio-Film Inhibition and Antilarval Potential by the Secondary Metabolites of the Endophytic Fungus Cochliobolus sp.
-
Frontiers in Plant Science. (2022). Production of secondary metabolites using tissue culture-based biotechnological applications. [Link]
-
MDPI. (2023). Neuroprotection with Bioactive Compounds. [Link]
-
MDPI. (2023). Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. [Link]
- Arabi, M. I. E., & Jawhar, M. (2005). A Method for Purifying Cochliobolus sativus Cultures Contaminated with Bacteria.
- Brodelius, P., & Pedersen, H. (1993). Increasing secondary metabolite production in plant-cell culture by redirecting transport. Trends in Biotechnology, 11(1), 30-36.
- Ozyigit, I. I., et al. (2022). Production of secondary metabolites using tissue culture-based biotechnological applications. Frontiers in Plant Science, 13, 989933.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ausamics.com.au [ausamics.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Increasing secondary metabolite production in plant-cell culture by redirecting transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. micromasterlab.com [micromasterlab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. exodocientifica.com.br [exodocientifica.com.br]
Helminthosporol biosynthesis pathway in fungi
An In-Depth Technical Guide to the Helminthosporol Biosynthesis Pathway in Fungi
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound and its related seco-sativene sesquiterpenoids are fungal secondary metabolites with significant biological activities, acting as both phytotoxins and plant growth regulators. Produced by phytopathogenic fungi such as Bipolaris sorokiniana (teleomorph Cochliobolus sativus), these compounds play a critical role in plant-fungus interactions. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, synthesizing current genomic and biochemical knowledge. We will dissect the core three-gene biosynthetic gene cluster (sat BGC) responsible for the transformation of the primary metabolite farnesyl pyrophosphate (FPP) into the key intermediate, prethis compound. The pathway proceeds through three critical, enzyme-catalyzed steps: the cyclization of FPP to a sativene backbone by a sesquiterpene synthase (STS), a subsequent oxidative C-C bond cleavage by a specialized cytochrome P450 monooxygenase (P450), and a final reduction by an aldo-keto reductase (AKR). This guide details these steps, presents field-proven methodologies for pathway investigation—including fungal cultivation, heterologous expression, and in vitro enzyme assays—and discusses the broader context of regulation and quantitative analysis.
Part 1: Introduction to this compound and its Biological Significance
Bipolaris sorokiniana (syn. Helminthosporium sativum) is a destructive fungal pathogen responsible for a variety of diseases in cereal crops like wheat and barley, including spot blotch, root rot, and seedling blight.[1][2] Its virulence is not solely dependent on physical invasion but is significantly amplified by the secretion of a cocktail of secondary metabolites.[2] Among the most notable of these are this compound and its direct precursor, prethis compound.[3]
These molecules belong to a class of sesquiterpenoids characterized by a unique bicyclo[3.2.1]octane core, known as seco-sativenes.[4][5] Their biological effects are concentration-dependent and pleiotropic. At higher concentrations, they act as non-host-specific phytotoxins, disrupting cell membranes and causing necrotic lesions on plant tissues, which facilitates fungal infection.[6] Conversely, at lower concentrations, this compound exhibits gibberellin-like activity, promoting shoot elongation in plants like rice seedlings, highlighting its potential as a plant growth regulator.[4] This dual functionality makes the this compound pathway a compelling target for research, both for developing strategies to mitigate crop diseases and for exploring novel agrochemicals.
Part 2: The Core Biosynthetic Pathway
The assembly of the complex this compound structure begins with a universal precursor from primary metabolism and is orchestrated by a dedicated set of enzymes encoded within a compact biosynthetic gene cluster (BGC).
Precursor Supply: The Mevalonate Pathway and Farnesyl Pyrophosphate
Like all terpenes, the journey to this compound begins with simple carbon building blocks. In fungi, the mevalonate (MVA) pathway converts acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7][8] An essential enzyme, Farnesyl Pyrophosphate Synthase (FPPS), then catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to produce the central C15 intermediate, farnesyl pyrophosphate (FPP) .[9] FPP stands at a critical metabolic node, serving as the departure point for the synthesis of all sesquiterpenes and sterols, including the essential membrane component ergosterol.[10][11]
The sat Biosynthetic Gene Cluster (BGC)
Genomic investigations into B. sorokiniana have successfully identified a three-gene cassette, the sat cluster, that encodes the core machinery for seco-sativene biosynthesis.[4] The colocalization of these genes ensures their coordinated expression and facilitates the efficient production of the pathway intermediates. The core enzymes identified are a sesquiterpene synthase (STS), a cytochrome P450 monooxygenase (SatB), and an aldo-keto reductase (SatC).[4]
Step 1: Cyclization to Sativene by a Sesquiterpene Synthase
The first committed step in the pathway is the complex cyclization of the linear FPP molecule into a polycyclic hydrocarbon scaffold. This transformation is catalyzed by a sesquiterpene synthase (STS) . The enzyme first facilitates the removal of the diphosphate group from FPP, generating a reactive farnesyl carbocation.[12] Through a series of intramolecular attacks, hydride shifts, and rearrangements within the enzyme's active site, this cation is folded and stitched into the tricyclic sativene structure. This step is foundational, as it establishes the core carbon skeleton that defines this family of molecules.
Step 2: Oxidative Cleavage by Cytochrome P450 (SatB)
The conversion of the sativene skeleton into a seco-sativene (meaning "cleaved" sativene) is the most chemically remarkable step in the pathway. This reaction is catalyzed by SatB , a highly specific cytochrome P450 monooxygenase .[4] P450 enzymes are heme-containing proteins that activate molecular oxygen to perform a vast array of oxidative reactions.[13][14] In this pathway, SatB mediates the oxidative cleavage of the C14-C15 bond within the sativene ring system.[4] This creates the characteristic bicyclo[3.2.1]octane core and introduces an aldehyde functional group at C14, forming a key intermediate. This type of C-C bond cleavage is a powerful enzymatic transformation that generates significant structural diversity in natural products.
Step 3: Reduction to Prethis compound by an Aldo-Keto Reductase (SatC)
Following the oxidative cleavage, the aldehyde group on the intermediate is regioselectively reduced to a primary alcohol. This reaction is performed by SatC , an aldo-keto reductase (AKR) , which utilizes NAD(P)H as a cofactor.[4] The product of this reduction is prethis compound , a stable and abundant intermediate that is itself biologically active.[3][4]
Final Conversion to this compound
The final step in the pathway is the conversion of prethis compound to this compound. Structurally, this involves the oxidation of the C14 primary alcohol back to an aldehyde and the reduction of the C9 ketone to a hydroxyl group. The specific enzyme(s) responsible for these final redox transformations have not yet been fully characterized but are presumed to be additional oxidoreductases encoded elsewhere in the fungal genome or within the broader vicinity of the sat cluster.[4]
Diagram of the this compound Biosynthesis Pathway
Sources
- 1. Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering [beilstein-journals.org]
- 9. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 12. An HMM approach expands the landscape of sesquiterpene cyclases across the kingdom Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sas.rochester.edu [sas.rochester.edu]
Chemical structure and stereochemistry of Helminthosporol
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Helminthosporol
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a sesquiterpenoid natural product of significant interest due to its biological activities. We will delve into the elucidation of its complex chemical architecture, explore its distinct stereochemical features, and outline the biosynthetic and analytical methodologies crucial for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical biology, and drug development.
Introduction: The Significance of this compound
This compound is a bioactive sesquiterpenoid first isolated from the fungus Helminthosporium sativum (now known as Bipolaris sorokiniana), a notable plant pathogen.[1] With the molecular formula C₁₅H₂₄O₂, this compound has garnered scientific attention not for its phytotoxicity, but for its role as a plant growth regulator, exhibiting gibberlin-like activity by promoting the elongation of rice seedling shoots.[1][2] Structurally, it is closely related to its precursor, helminthosporal, a phytotoxic dialdehyde produced by the same fungus.[1][3] this compound belongs to the seco-sativene class of sesquiterpenoids, which are characterized by a unique bicyclo[3.2.1]octane core skeleton derived from an unusual biosynthetic pathway.[1] Understanding its precise three-dimensional structure is paramount for elucidating its mechanism of action and exploring its potential for agrochemical or pharmaceutical applications.
Elucidation of the Planar Chemical Structure
The determination of this compound's planar structure was a result of classic chemical degradation and modern spectroscopic techniques. The core structure consists of a bicyclo[3.2.1]octane framework substituted with an isopropyl group, a methyl group, a hydroxymethyl group (a primary alcohol), and an α,β-unsaturated aldehyde.[3]
Functional Group Analysis
Initial chemical and spectroscopic analyses identified the key functional groups:
-
Alcohol and Carbonyl: The presence of two oxygen atoms was attributed to alcohol and carbonyl functionalities, supported by infrared (IR) spectroscopy bands at approximately 3440 cm⁻¹ (O-H stretch) and 1645 cm⁻¹ (C=O stretch).[3] The formation of a 2,4-dinitrophenylhydrazone confirmed the carbonyl group.[3]
-
α,β-Unsaturated Aldehyde: The IR spectrum also showed a band at 2740 cm⁻¹ and a sharp singlet in the ¹H NMR spectrum at τ = -0.2 (δ ≈ 9.8 ppm), both characteristic of an aldehyde proton.[3] Furthermore, a strong absorption in the ultraviolet (UV) spectrum at 267 mµ indicated a conjugated system.[3] Reduction of this compound with sodium borohydride yielded a glycol, and the disappearance of this UV absorption confirmed that the aldehyde is conjugated with a carbon-carbon double bond.[3]
Spectroscopic Data Synopsis
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive blueprint of the carbon-hydrogen framework. While a complete dataset requires access to original research articles, the key features are well-established.
| Spectroscopic Data for this compound | |
| Technique | Key Observations and Interpretations |
| UV-Vis | λ_max ≈ 267 mµ; indicative of an α,β-unsaturated aldehyde chromophore.[3] |
| Infrared (IR) | ~3440 cm⁻¹ (O-H stretch), ~2740 cm⁻¹ (Aldehydic C-H stretch), ~1645 cm⁻¹ (Conjugated C=O stretch).[3] |
| ¹H NMR | Sharp singlet (1H) at δ ≈ 9.8 ppm (aldehyde proton); signals for olefinic protons; complex multiplets for the bicyclic ring protons; distinct signals for one methyl and one isopropyl group.[3] |
| ¹³C NMR | Signals corresponding to an aldehyde carbonyl, two olefinic carbons, a hydroxymethyl carbon, and the aliphatic carbons of the bicyclo[3.2.1]octane core and isopropyl/methyl substituents. |
Note: Specific chemical shift values can vary slightly based on the solvent and instrument frequency used.
The Complex Stereochemistry of this compound
The biological activity of a chiral molecule like this compound is intrinsically linked to its three-dimensional arrangement. The molecule contains multiple stereocenters within its rigid bicyclic core, making the determination of its absolute configuration a non-trivial but essential task.
Defining the Absolute Configuration
The absolute stereochemistry of this compound has been established through a combination of techniques, most definitively by single-crystal X-ray diffraction of related compounds.[1] This powerful analytical method provides an unambiguous determination of the spatial arrangement of every atom in the molecule.[4] Chiroptical methods, such as Circular Dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light, are also invaluable.[5] For α,β-unsaturated ketones and aldehydes, the sign of the Cotton effect in the CD spectrum can be correlated to the helicity of the chromophore, providing crucial information about the absolute configuration.[5]
The established structure reveals a specific and consistent stereochemistry across all chiral centers, which is critical for its interaction with biological targets.
Visualization of the Stereostructure
The following diagram illustrates the complete chemical structure of this compound, including the absolute stereochemistry at its chiral centers.
Caption: Chemical Structure of this compound.
Biosynthesis: A Sesquiterpenoid Pathway
This compound is classified as a sesquiterpenoid, a large family of C15 natural products derived from three isoprene units.[6][7] The biosynthesis of all sesquiterpenoids originates from the common precursor, farnesyl pyrophosphate (FPP).[6][8]
The formation of the unique seco-sativene skeleton of this compound involves a complex series of enzymatic reactions, initiated by a sesquiterpene synthase (STS). The generally accepted pathway involves:
-
Ionization: The process begins with the enzyme-catalyzed removal of the diphosphate group from FPP, generating a farnesyl carbocation.[6]
-
Cyclization: This highly reactive carbocation undergoes intramolecular cyclization, where the cation attacks one of the double bonds within the farnesyl chain. This leads to the formation of various cyclic intermediates.
-
Rearrangement and Cleavage: For seco-sativenes, the pathway is believed to proceed through a sativene intermediate. A subsequent oxidative cleavage of a carbon-carbon bond within the ring system generates the characteristic bicyclo[3.2.1]octane core.
-
Post-Modification: A series of oxidation and reduction steps, catalyzed by enzymes such as cytochrome P450s and dehydrogenases, installs the final aldehyde and alcohol functionalities to yield this compound.
Caption: Generalized biosynthetic pathway of this compound.
Experimental Protocols for Structural Analysis
The rigorous characterization of this compound relies on a suite of advanced analytical techniques. Below are standardized protocols for the two most critical methodologies: NMR spectroscopy for structural elucidation and X-ray crystallography for absolute configuration determination.
Protocol: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring a comprehensive NMR dataset for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.[9]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D Spectra (Crucial for full assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks (i.e., which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and assembling the complete molecular structure.
-
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign every proton and carbon signal to its specific position in the this compound structure.
-
Protocol: Single-Crystal X-ray Diffraction
This protocol provides the workflow for determining the absolute stereochemistry of a crystalline compound like this compound or its derivatives.[4][10]
-
Crystal Growth (Rate-Limiting Step):
-
Dissolve highly purified this compound in a minimal amount of a suitable solvent.
-
Employ a slow crystallization technique. Common methods include:
-
Slow evaporation of the solvent.
-
Vapor diffusion of an anti-solvent into the sample solution.
-
-
The goal is to obtain single, high-quality crystals with dimensions typically between 0.1-0.5 mm, free of defects.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use specialized software to solve the phase problem and generate an initial electron density map, revealing the atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit.
-
-
Absolute Configuration Determination:
-
For non-centrosymmetric space groups, calculate the Flack parameter. A value close to 0 confirms the assigned absolute configuration is correct, while a value near 1 indicates the opposite enantiomer. This step is the definitive confirmation of the molecule's "handedness."
-
Caption: Workflow for the complete structural elucidation of this compound.
Conclusion
This compound represents a fascinating case study in natural product chemistry. Its unique seco-sativene structure, elucidated through a combination of chemical and spectroscopic methods, and its precisely defined stereochemistry, confirmed by chiroptical and crystallographic techniques, are foundational to its distinct biological role as a plant growth regulator. The methodologies detailed herein not only serve as a guide for the study of this compound itself but also represent the gold-standard approach for the structural characterization of novel, complex natural products. Further research into its biosynthetic pathway and mode of action will undoubtedly provide deeper insights and may unlock new applications in agriculture and beyond.
References
-
Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC. PubMed Central. Available at: [Link]
-
KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]
-
KEGG PATHWAY: map00909. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]
-
The biosynthesis of sesquiterpenoid and triterpenoid at different... ResearchGate. Available at: [Link]
-
A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC. PubMed Central. Available at: [Link]
-
Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. Available at: [Link]
-
Syntheses of Several Compounds Related to this compound and their Plant-growth Regulating Activities. Journal of Agricultural and Biological Chemistry. Available at: [Link]
-
The Total Synthesis of Helminthosporal. Journal of the American Chemical Society. Available at: [Link]
-
Determination of Absolute and Relative Configuration by Chiroptical Methods. Comprehensive Organic Synthesis. Available at: [Link]
-
Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. Available at: [Link]
-
Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Structures and absolute configurations of antibiotics of the oligosporon group from the nematode-trapping fungus Arthrobotrys oligospora. PubMed. Available at: [Link]
-
Isolation of this compound as a Natural Plant Growth Regulator and its Chemical Structure. J-Stage. Available at: [Link]
-
Stereochemical preferences for chiral substrates by the bacterial phosphotriesterase. Biochemistry. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. Available at: [Link]
-
X-Ray Crystallography of Viruses. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway [kegg.jp]
- 7. KEGG PATHWAY: map00909 [genome.jp]
- 8. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 10. X-Ray Crystallography of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Facet of a Fungal Metabolite: A Technical Guide to Helminthosporol and its Derivatives in Plant Pathogenesis
Preamble: Beyond a Simple Toxin
In the intricate dance of plant-pathogen interactions, secondary metabolites often serve as the primary chemical weapons wielded by microbial invaders. Among these, the sesquiterpenoid family of Helminthosporol, produced by devastating fungal pathogens such as Cochliobolus and Bipolaris species, presents a fascinating case of dual functionality.[1][2][3] Initially identified as a phytotoxin responsible for inducing disease symptoms, its derivatives are now also understood to act as molecular mimics of essential plant hormones, hijacking host signaling pathways to facilitate infection. This guide provides an in-depth technical exploration of this compound and its derivatives, designed for researchers, scientists, and drug development professionals. We will dissect their biosynthesis, elucidate their complex mechanisms of action, detail robust experimental protocols for their study, and explore their profound implications for plant pathology and beyond.
The this compound Family: Structure and Pathogenic Origin
This compound and its related compounds are sesquiterpenoids, a class of 15-carbon isoprenoids, produced by several pathogenic ascomycete fungi.[1] The most notable producer is Cochliobolus sativus (anamorph: Bipolaris sorokiniana), the causal agent of common root rot, spot blotch, and black point in cereals like barley and wheat.[3][4][5] Other significant pathogens producing these metabolites include Bipolaris oryzae, responsible for brown spot of rice, and Helminthosporium maydis, which causes southern corn leaf blight.[6][7][8][9]
The core molecular structures are characterized by a bicyclic carbon skeleton. The functional groups attached to this skeleton dictate their biological activity, creating a spectrum from potent toxins to growth regulators.
| Compound | Key Structural Feature(s) | Primary Role in Pathogenesis | Fungal Source Example |
| Prethis compound | Hemiacetal group | Precursor to phytotoxins; disrupts cell membranes.[2][10][11] | Bipolaris sorokiniana |
| Helminthosporal | Dialdehyde groups | Potent non-host-specific phytotoxin; causes rapid membrane damage.[1][12] | Helminthosporium sativum |
| This compound | Monoaldehyde and hydroxymethyl groups | Plant growth regulator with gibberellin-like activity; weaker phytotoxin.[1][13][14] | Helminthosporium sativum |
| Helminthosporic Acid | Carboxylic acid and aldehyde groups | Stable derivative with strong gibberellin-agonist activity.[1][15][16] | Synthetic analog/metabolite |
Biosynthesis: A Fungal Assembly Line
The biosynthesis of this compound derivatives is a complex process originating from the mevalonate pathway, which produces the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). While the complete enzymatic pathway is still an area of active research, a putative pathway can be constructed based on known sesquiterpenoid biosynthesis principles. The process involves cyclization of FPP to form the core sativene skeleton, followed by a series of oxidative modifications.
The rationale for studying this pathway is twofold: understanding it provides potential targets for fungicide development (e.g., inhibiting key synthases) and opens avenues for synthetic biology approaches to produce these molecules for further study.
Caption: Putative biosynthesis pathway of this compound derivatives.
The Dual Mechanism of Pathogenesis
The pathogenic success of fungi producing these metabolites stems from a sophisticated, two-pronged attack on the host plant. This dual mechanism involves direct cellular damage and manipulation of the plant's hormonal signaling.
The Phytotoxic Assault: Membrane Disruption
The dialdehyde derivative, Helminthosporal, and its precursor, Prethis compound, act as potent, non-host-specific phytotoxins.[2] Their primary mode of action is the rapid disruption of cellular membrane integrity.[12]
-
Causality: The aldehyde functional groups are highly reactive and are thought to interact with membrane proteins and lipids. This interaction compromises the selective permeability of both the plasma membrane (plasmalemma) and the vacuolar membrane (tonoplast).[12]
-
Experimental Evidence: Studies using barley roots and red beet tissue have demonstrated that treatment with Helminthosporal leads to a significant increase in the apparent free space (AFS) and a rapid efflux of cellular contents, such as betacyanin pigment.[12] Crucially, this membrane leakage occurs equally fast under both aerobic and anaerobic conditions, indicating that the damage is a direct chemical interaction with the membranes, independent of respiratory inhibition.[12] This disruption is a key factor in causing the necrotic lesions and blights characteristic of diseases like southern corn leaf blight.[6][7]
The Trojan Horse: Gibberellin Agonism
In a more subtle, yet equally insidious, mechanism, this compound and particularly its more stable derivative, Helminthosporic acid, function as agonists of the plant hormone gibberellin (GA).[1][15][16] Gibberellins are critical regulators of plant growth and development, including seed germination, stem elongation, and flowering.
-
Molecular Mimicry: Helminthosporic acid binds directly to the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][15] This binding event is the critical first step in GA signaling.
-
Hijacking the Signaling Cascade: The binding of Helminthosporic acid to GID1 induces a conformational change that promotes the formation of a GID1-DELLA protein complex.[1][15][16] DELLA proteins are transcriptional regulators that act as master repressors of GA-responsive growth. The formation of this complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.
-
Pathogenic Consequence: By inducing the degradation of DELLA repressors, the fungus effectively manipulates the plant's own growth regulation machinery.[1] This can lead to inappropriate growth responses, disrupt normal development, and potentially reallocate the plant's energy resources in a way that benefits the invading pathogen. For the pathogen, this could mean suppressing defense-related gene expression that is often antagonistically regulated with growth pathways.
Caption: The dual pathogenic strategy of this compound derivatives.
Plant Defense Responses and Fungal Counter-Measures
Plants have evolved a sophisticated innate immune system to defend against pathogens.[17][18][19] This system includes both pre-formed physical barriers and inducible defenses that are activated upon pathogen recognition.
-
Structural Defenses: The first line of defense includes the cuticle and cell wall.[17] Upon attack, plants can reinforce these barriers through callose deposition at the site of attempted penetration, forming structures called papillae.[17]
-
Biochemical Defenses: Plants produce a range of antimicrobial compounds, including phytoalexins and pathogenesis-related (PR) proteins, and generate reactive oxygen species (ROS) to combat invaders.[20]
-
Fungal Suppression: this compound and related toxins play a crucial role in overcoming these defenses. It has been suggested that these toxins can suppress the formation of papillae, effectively disabling a key structural defense mechanism at the point of entry.[8] Furthermore, by inducing rapid cell death, necrotrophic pathogens like Cochliobolus sativus create a nutrient-rich environment from the dead host tissue, allowing them to thrive.[21]
Methodologies for Research and Analysis
Studying the role of this compound requires robust methodologies for its isolation, biological characterization, and quantification. The following protocols provide a self-validating framework for researchers.
Protocol 1: Isolation and Purification from Fungal Culture
Objective: To isolate this compound and its derivatives from liquid cultures of Cochliobolus sativus.
Rationale: This protocol uses liquid-liquid extraction to separate the moderately polar sesquiterpenoids from the aqueous culture medium, followed by silica chromatography to purify the compounds based on polarity. Each step is validated by thin-layer chromatography (TLC).
Methodology:
-
Fungal Cultivation: Inoculate Cochliobolus sativus into Potato Dextrose Broth (PDB). Incubate for 14-21 days at 25°C with gentle shaking. The extended incubation is necessary to maximize secondary metabolite production.
-
Filtration: Separate the mycelium from the culture broth by filtering through several layers of cheesecloth, followed by vacuum filtration using Whatman No. 1 paper. Retain the culture filtrate.
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Extract three times with an equal volume of ethyl acetate. Ethyl acetate is chosen for its efficiency in extracting sesquiterpenoids and its immiscibility with water.
-
Pool the organic layers.
-
-
Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate to remove residual water. Concentrate the extract to a crude oily residue using a rotary evaporator at <40°C to prevent thermal degradation.
-
Silica Gel Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane:ethyl acetate).
-
Apply the crude extract to the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
-
Monitoring and Validation: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain. Fractions containing compounds with similar Rf values are pooled.
-
Final Purification: Subject the pooled fractions to further purification, if necessary, using High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.
Protocol 2: Phytotoxicity Bioassay (Membrane Damage)
Objective: To assess the membrane-disrupting activity of purified fractions.
Rationale: This assay provides a quantitative measure of phytotoxicity by measuring the leakage of betacyanin from red beet cells, a direct indicator of membrane damage.[12]
Methodology:
-
Tissue Preparation: Obtain fresh red beets. Using a cork borer, create uniform discs of tissue (e.g., 10 mm diameter, 1 mm thickness). Thoroughly wash the discs with deionized water until no more pigment leaches out. This ensures that any measured pigment release is due to treatment-induced damage.
-
Treatment Application: Place a set number of discs (e.g., 5) into a test tube containing a known buffer solution (e.g., 5 mL of 10 mM MES buffer, pH 6.5).
-
Toxin Exposure: Add the purified compound (dissolved in a minimal amount of a carrier solvent like DMSO, with a solvent-only control) to achieve the desired final concentration (e.g., 10-100 µg/mL).
-
Incubation: Incubate the tubes on a shaker at room temperature for a defined period (e.g., 4-6 hours).
-
Quantification:
-
Remove the beet discs.
-
Measure the absorbance of the surrounding buffer at 535 nm using a spectrophotometer. This absorbance is proportional to the amount of betacyanin that has leaked from the cells.
-
As a positive control (100% leakage), boil an identical set of discs in the same volume of buffer to completely disrupt the membranes.
-
-
Data Analysis: Express the results as a percentage of the total leakage observed in the boiled positive control.
Protocol 3: Quantification by LC-MS/MS
Objective: To accurately quantify this compound and its derivatives in fungal extracts or infected plant tissue.
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for quantification.[22] The method separates compounds chromatographically before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Fungal Culture: Use the ethyl acetate extract from Protocol 1.
-
Plant Tissue: Homogenize freeze-dried, infected plant tissue and extract with an appropriate solvent (e.g., acetonitrile/water).
-
-
Solid-Phase Extraction (SPE) Cleanup: To remove interfering matrix components, pass the crude extract through an SPE cartridge (e.g., C18). Wash with a polar solvent (e.g., water) and elute the analytes with a less polar solvent (e.g., methanol or acetonitrile). This step is critical for preventing ion suppression and protecting the MS instrument.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is added to improve ionization efficiency.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole.
-
MRM Transitions: Establish specific precursor → product ion transitions for each analyte (e.g., for Prethis compound) using pure standards.
-
-
Quantification: Generate a calibration curve using serial dilutions of authenticated analytical standards. Calculate the concentration in the unknown samples by interpolating their peak areas against the calibration curve.
Caption: A validated workflow for studying this compound derivatives.
Future Directions and Applications
The dual-action nature of this compound derivatives opens up several avenues for future research and application:
-
Fungicide Development: The enzymes in the this compound biosynthesis pathway represent potential targets for novel, specific fungicides that could inhibit the production of these virulence factors.
-
Herbicide Discovery: The potent, non-specific phytotoxicity of Helminthosporal could be leveraged to develop new natural-product-based herbicides.
-
Crop Breeding: Understanding the plant targets of these toxins and hormones can inform breeding strategies. For example, engineering the GID1 receptor to no longer recognize Helminthosporic acid could potentially confer resistance without affecting its normal gibberellin response.
-
Drug Discovery: The ability of these molecules to modulate fundamental eukaryotic signaling pathways (via protein-protein interactions) suggests they could be explored as scaffolds for developing new therapeutic agents in other fields, though this is beyond the scope of plant pathology.
By continuing to unravel the complex roles of these fungal metabolites, we can develop more effective strategies to combat plant diseases and ensure global food security.
References
- The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany.
- Helminthosporic acid functions as an agonist for gibberellin receptor. Bioscience, Biotechnology, and Biochemistry.
- Helminthosporic acid functions as an agonist for gibberellin receptor. PubMed.
- Helminthosporic acid functions as an agonist for gibberellin receptor. Taylor & Francis Online.
- The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes.
- Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization.
- Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta.
- Helminthosporium.
- Characterization and Determination of Prethis compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
- Helminthosporium: Secondary Metabolites, Southern Leaf Blight of Corn, and Biology.
- Gibberellin-like Activity of this compound and Helminthosporic Acid. Semantic Scholar.
- Infection Biology of Bipolaris oryzae in Rice and Defence Responses in Compatible and Less Comp
- Managing spot blotch disease in wheat: Conventional to molecular aspects. PMC - NIH.
- Southern Corn Leaf Blight- An Important Disease of Maize: An Extension Fact Sheet.
- Cochliobolus s
- Plants' innate defence mechanisms against phytop
- Plant Defence Against P
- Biology of B. sorokiniana (syn. Cochliobolus sativus) in genomics era.
- Plants Defense Mechanisms Against P
- Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus P
- How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions. PMC - NIH.
- Cochliobolus sativus (Common root rot and spot blotch fungus). UniProt.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cochliobolus sativus - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. plantpath.caes.uga.edu [plantpath.caes.uga.edu]
- 7. datapdf.com [datapdf.com]
- 8. Infection Biology of Bipolaris oryzae in Rice and Defence Responses in Compatible and Less Compatible Interactions [mdpi.com]
- 9. api.seea.org.in [api.seea.org.in]
- 10. researchgate.net [researchgate.net]
- 11. Managing spot blotch disease in wheat: Conventional to molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 15. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. scispace.com [scispace.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. [PDF] Plants Defense Mechanisms Against Pathogens | Semantic Scholar [semanticscholar.org]
- 20. How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Helminthosporol on Plant Cells
Abstract
Helminthosporol, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Cochliobolus sativus (also known as Bipolaris sorokiniana or Helminthosporium sativum), presents a fascinating duality in its interaction with plant cells. Initially identified as a natural plant growth regulator with potent gibberellin-like activity, subsequent research has unveiled its role as a phytotoxin that disrupts fundamental cellular processes.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound and its related analogues, Helminthosporal and Helminthosporic acid. We will delve into its molecular agonism of the gibberellin signaling pathway, its disruptive impact on cellular membrane integrity and ion homeostasis, and its inhibitory effects on key bioenergetic and defense-related enzymatic activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex natural product.
Introduction to this compound: A Molecule of Contradictions
First isolated in 1963, this compound emerged from studies on metabolites of plant pathogenic fungi and was quickly recognized for its remarkable ability to stimulate shoot elongation in rice seedlings, mimicking the effects of gibberellins.[2][3] This sesquiterpenoid, along with its oxidized form Helminthosporal and the more stable and active derivative Helminthosporic acid, belongs to a class of natural products with significant biological activity.[2][4] While its growth-promoting properties have been a key area of investigation, it is crucial to recognize that this compound is also a phytotoxin produced by a pathogen, contributing to disease development.[5][6][7] This dual nature—a growth promoter at low concentrations and a toxin at higher concentrations—makes its mechanism of action a compelling subject of study.[7]
The Dual Mechanism of Action: Growth Promotion and Phytotoxicity
The physiological effects of this compound on plant cells are best understood as a combination of two distinct, yet interconnected, mechanisms: a specific interaction with the gibberellin signaling pathway and a more general, disruptive effect on cellular membranes.
Gibberellin-like Activity: A Molecular Agonist of the GA Receptor
One of the most well-documented effects of this compound and its derivatives is their ability to induce responses typical of gibberellins (GAs).[2][8] This is not merely a superficial resemblance; studies have shown a direct molecular interaction with the GA signaling cascade.
Molecular Mechanism:
Helminthosporic acid, a more stable analogue, has been demonstrated to function as a direct agonist for the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2] The binding of Helminthosporic acid to GID1 initiates a conformational change that promotes the formation of a GID1-DELLA protein complex.[2] DELLA proteins are nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes.[9] The formation of the GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[2][9] The removal of this repressor protein liberates transcription factors that activate the expression of genes responsible for cell elongation and growth, thus mimicking the effect of natural gibberellins.[2]
It is noteworthy that Helminthosporic acid often exhibits higher gibberellin-like activity than this compound itself, likely due to its greater chemical stability.[2][4] This molecular mimicry provides a clear basis for the observed growth-promoting effects, such as the elongation of the second leaf sheath in rice seedlings.[2][3]
Caption: Helminthosporic acid mimics gibberellin by binding to the GID1 receptor, leading to DELLA protein degradation and promoting growth.
Disruption of Cellular Membranes and Ion Homeostasis
Contrasting with its specific hormonal activity, this compound and its aldehyde form, Helminthosporal, exert a potent, damaging effect on plant cell membranes.[1][5][6] This action is a key component of its phytotoxicity and is independent of its effects on respiration.[5][6]
Primary Targets and Consequences:
The primary targets of this disruptive activity are the plasmalemma (cell membrane) and the tonoplast (vacuolar membrane).[5][6] Exposure to Helminthosporal leads to a rapid increase in membrane permeability.[5][6] This is experimentally observed as an increased leakage of ions and molecules from the cell, such as the efflux of betacyanin pigment from red beet root tissue.[5][6] Another indicator of membrane damage is an increase in the "apparent free space" of root tissues, signifying a loss of the cell's ability to regulate the uptake and retention of solutes.[5][10][11]
This loss of membrane integrity has profound consequences for cellular function:
-
Disrupted Ion Gradients: The uncontrolled movement of ions across membranes dissipates the electrochemical gradients essential for nutrient transport, cellular signaling, and energy production.
-
Inhibition of Transport Processes: The activity of membrane-bound proteins, such as proton pumps (H+-ATPases), is compromised, further crippling the cell's ability to maintain homeostasis.[1]
Inhibition of Key Bioenergetic and Defense Pathways
The widespread membrane damage caused by this compound leads to the inhibition of critical metabolic processes housed within membrane-bound organelles.[1]
-
Mitochondrial Respiration: By increasing the permeability of the inner mitochondrial membrane to protons and substrate anions, this compound effectively uncouples the electron transport chain from ATP synthesis, thereby inhibiting oxidative phosphorylation.[1]
-
Photosynthesis: Similarly, in chloroplasts, the toxin disrupts the proton gradient across the thylakoid membrane, leading to the inhibition of photophosphorylation.[1]
-
Cell Wall Defense: this compound strongly inhibits the activity of 1,3-beta-glucan synthase, an enzyme located at the plasma membrane that is crucial for the synthesis of callose.[1] Callose deposition is a key plant defense mechanism, acting as a physical barrier against pathogen invasion. Its inhibition weakens the plant's ability to defend itself.
Experimental Protocols for Elucidating the Mechanism of Action
To aid researchers in studying the effects of this compound, this section provides methodologies for key experiments.
Protocol 3.1: Bioassay for Gibberellin-like Activity - Rice Seedling Elongation
This classic bioassay quantifies the growth-promoting effects of this compound by measuring the elongation of the second leaf sheath of rice seedlings.
Methodology:
-
Seed Sterilization and Germination: Surface sterilize rice seeds (e.g., Oryza sativa L.) with 70% ethanol for 1 minute, followed by 2% sodium hypochlorite for 30 minutes. Rinse thoroughly with sterile distilled water. Germinate seeds on moist filter paper in the dark at 28-30°C for 48 hours.
-
Seedling Selection: Select uniformly germinated seedlings and transfer them to vials or test tubes containing the test solutions.
-
Test Solutions: Prepare a dilution series of this compound or its analogues (e.g., 0.1, 1, 10, 50, 100 ppm) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5). Include a negative control (buffer only) and a positive control (e.g., 10 ppm Gibberellic acid, GA₃).
-
Incubation: Incubate the seedlings under controlled conditions (e.g., 30°C, continuous light) for 5-7 days.
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the second leaf sheath from the coleoptilar node to the ligule.
-
Data Analysis: Calculate the average length for each treatment group and compare it to the controls. Plot a dose-response curve.
Protocol 3.2: Assay for Membrane Permeability - Betacyanin Leakage from Beet Root
This protocol assesses membrane damage by quantifying the leakage of betacyanin pigment from beet root tissue.
Methodology:
-
Tissue Preparation: Obtain fresh red beets (Beta vulgaris). Using a cork borer, excise uniform discs (e.g., 10 mm diameter, 1 mm thick). Thoroughly wash the discs with deionized water to remove pigment from damaged cells on the surface until the wash water is clear.
-
Treatment: Place a set number of discs (e.g., 5-10) into test tubes containing a known volume (e.g., 10 mL) of deionized water or a buffered solution. Add this compound or Helminthosporal to achieve the desired final concentrations. Include a negative control (solvent only) and a positive control for maximal leakage (e.g., boiling the discs or treating with a detergent like Triton X-100).
-
Incubation: Incubate the tubes at room temperature on a shaker for a defined period (e.g., 2-4 hours).
-
Measurement: After incubation, remove the discs. Measure the absorbance of the supernatant at ~535 nm using a spectrophotometer. This value represents the pigment leakage.
-
Total Pigment Determination: To determine the total pigment content, freeze the discs from the negative control to rupture all membranes, then thaw and resuspend them in the same volume of water. Alternatively, boil the discs. Measure the absorbance of this solution.
-
Data Analysis: Express the results as a percentage of total pigment leakage: (Absorbance of sample / Absorbance of total pigment) * 100.
Caption: Workflow for assessing this compound's dual effects on plant cells.
Summary of Quantitative Effects
The biological activity of this compound and its derivatives is highly dependent on the specific compound, concentration, and plant species being tested.
| Compound | Bioassay | Effective Concentration Range | Observed Effect | Reference |
| This compound | Rice Seedling Elongation | 10 - 300 ppm | Promotes shoot elongation | [3][7] |
| This compound | Rice Root Growth | > 50 ppm | Inhibits root growth | [7] |
| Helminthosporic Acid | Rice & Arabidopsis Growth | Not specified | Higher GA-like activity than this compound | [2] |
| Helminthosporal | Red Beet Respiration | 1.0 - 2.0 mM | Strong inhibition of oxygen uptake | [5][6] |
| Helminthosporal | Red Beet Betacyanin Efflux | 1.0 - 2.0 mM | Immediate and large efflux of pigment | [5][6] |
Concluding Remarks and Future Directions
The mechanism of action of this compound on plant cells is a prime example of the functional complexity of natural products. Its ability to act as a potent agonist of the gibberellin signaling pathway at the molecular level explains its growth-promoting properties. Simultaneously, its capacity to cause widespread, non-specific damage to cellular membranes underpins its phytotoxicity. This duality highlights the delicate balance between hormonal regulation and cellular integrity in plant health.
Future research should focus on several key areas:
-
Receptor Specificity: Elucidating the precise structural determinants of this compound and its analogues for binding to different GID1 orthologs across various plant species.
-
Synergistic and Antagonistic Interactions: Investigating how this compound interacts with other plant hormones, such as auxins and salicylic acid, which are known to be involved in plant-pathogen interactions.[12][13][14]
-
Biotechnological Applications: Exploring the potential of non-toxic synthetic analogues as novel plant growth regulators, while leveraging the phytotoxic properties of other derivatives for potential bioherbicide development.
A deeper understanding of how this single molecule can elicit such divergent responses will not only advance our knowledge of plant physiology and pathology but also open new avenues for agricultural biotechnology.
References
-
Briquet, M., Vilret, D., Goblet, P., Mesa, M., & Eloy, M. C. (1998). Plant cell membranes as biochemical targets of the phytotoxin this compound. Journal of Bioenergetics and Biomembranes, 30(3), 285–295. [Link]
-
Sakamoto, T., et al. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. Bioscience, Biotechnology, and Biochemistry, 81(12), 2354-2361. [Link]
-
White, G. A., & Taniguchi, E. (1972). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany, 50(6), 1415-1420. [Link]
-
Sakurai, A., & Tamura, S. (1965). Syntheses of Several Compounds Related to this compound and their Plant-growth Regulating Activities. Agricultural and Biological Chemistry, 29(5), 407-411. [Link]
-
Neto, G. C., et al. (2014). The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes. ResearchGate. [Link]
-
Chaves, F. C., et al. (2011). New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation. ResearchGate. [Link]
-
Kato, J., Shiotani, Y., Tamura, S., & Sakurai, A. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta, 68(4), 353–359. [Link]
-
Tamura, S., Sakurai, A., Kainuma, K., & Takai, M. (1963). Isolation of this compound as a Natural Plant Growth Regulator and its Chemical Structure. Agricultural and Biological Chemistry, 27(10), 738-739. [Link]
-
Mannan, A., et al. (2012). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. [Link]
-
Samaddar, K. R., & Scheffer, R. P. (1968). Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. Plant Physiology, 43(1), 21–28. [Link]
-
Hashimoto, T., Sakurai, A., & Tamura, S. (1967). PHYSIOLOGICAL ACTIVITIES OF this compound AND HELMINTHOSPORIC ACID: I. EFFECTS ON GROWTH OF INTACT PLANTS. Plant and Cell Physiology, 8(1), 23–34. [Link]
-
Samaddar, K. R., & Scheffer, R. P. (1968). Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. Plant Physiology, 43(1), 21-28. [Link]
-
Hashimoto, T., & Tamura, S. (1967). PHYSIOLOGICAL ACTIVITIES OF this compound AND HELMINTHOSPORIC ACID: II. EFFECTS ON EXCISED PLANT PARTS. Plant and Cell Physiology, 8(1), 35–45. [Link]
-
Kunkel, B. N., & Harper, C. P. (2018). The roles of auxin during interactions between bacterial plant pathogens and their hosts. Journal of Experimental Botany, 69(2), 245-254. [Link]
-
Sun, T. (2004). Update on Gibberellin Signaling. A Tale of the Tall and the Short. Plant Physiology, 135(2), 668-676. [Link]
-
Kunkel, B. N., & Harper, C. P. (2021). Auxin Plays Multiple Roles during Plant-Pathogen Interactions. Cold Spring Harbor Perspectives in Biology, 13(9), a040022. [Link]
Sources
- 1. Plant cell membranes as biochemical targets of the phytotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on Gibberellin Signaling. A Tale of the Tall and the Short - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxin Plays Multiple Roles during Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The roles of auxin during interactions between bacterial plant pathogens and their hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auxin Plays Multiple Roles during Plant-Pathogen Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Helminthosporol: A Fungal Sesquiterpenoid at the Interface of Phytotoxicity and Plant Growth Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Helminthosporol, a sesquiterpenoid metabolite produced by the phytopathogenic fungus Cochliobolus sativus (anamorph: Bipolaris sorokiniana), presents a fascinating duality in its interaction with plants.[1][2] Initially identified as a phytotoxin implicated in crop diseases like spot blotch and common root rot, subsequent research has unveiled its potent plant growth-regulating activities, particularly its remarkable gibberellin-like effects. This guide provides a comprehensive technical overview of this compound, from its fungal origin and biosynthesis to its detailed mechanism of action as a plant growth regulator. We will delve into its physicochemical properties, its dual role influencing phytotoxicity and growth promotion, and provide detailed, field-proven protocols for its extraction, purification, and bioactivity assessment. This document is intended to serve as a foundational resource for researchers in plant biology, natural product chemistry, and agrochemical development, offering insights into the complex world of this bioactive fungal metabolite.
Introduction: The Dichotomous Nature of this compound
First isolated from the fungus Helminthosporium sativum (now known as Cochliobolus sativus), this compound belongs to the sativane family of sesquiterpenoids.[1] This class of natural products is notorious for the phytotoxic effects of some of its members, which contribute to the virulence of the fungus on cereal crops like wheat and barley.[2] Indeed, at higher concentrations, this compound can induce necrotic symptoms and inhibit root growth, consistent with its role as a virulence factor.[3]
However, the scientific narrative of this compound is not solely one of a phytotoxin. At lower, micromolar concentrations, it exhibits significant plant growth-promoting properties. Most notably, it mimics the effects of gibberellins (GAs), a class of key phytohormones that regulate various developmental processes, including seed germination, stem elongation, and flowering. This gibberellin-like activity, particularly the stimulation of shoot elongation in rice seedlings, has positioned this compound as a subject of intense research for its potential applications in agriculture and as a tool to dissect the gibberellin signaling pathway.[4]
Biosynthesis of this compound: A Sesquiterpenoid Pathway
The biosynthesis of this compound in Cochliobolus sativus follows the general pathway for sesquiterpenoid synthesis, originating from the mevalonate pathway in the fungal cytoplasm. While the specific gene cluster and all the enzymes responsible for this compound have not been fully elucidated, genomic analyses of Bipolaris sorokiniana have revealed numerous biosynthetic gene clusters (BGCs) for secondary metabolites, including those for terpenes.[2][5][6][7][8][9][10][11] The pathway can be putatively reconstructed as a multi-step enzymatic process involving a sesquiterpene synthase (TPS) and subsequent modifications by cytochrome P450 monooxygenases (P450s).[12][13][14][15][16]
A putative biosynthetic pathway is outlined below:
Figure 1: Putative biosynthetic pathway of this compound.
Physicochemical Properties and Stability
| Property | Value/Description |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like methanol, ethanol, and ethyl acetate. Sparingly soluble in water. |
| Stability | This compound is relatively unstable and can be oxidized to Helminthosporic acid. For long-term storage, it is recommended to store it as a solution in an organic solvent at -20°C or lower, under an inert atmosphere.[11][17][18] |
The Dual Role: Phytotoxin vs. Plant Growth Regulator
The biological activity of this compound is highly concentration-dependent, a common feature of many bioactive molecules.
-
As a Phytotoxin: At higher concentrations, this compound acts as a virulence factor for Cochliobolus sativus. Its primary mode of phytotoxic action is the disruption of cell membrane integrity. This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death and the necrotic lesions observed in infected plants.
-
As a Plant Growth Regulator: At lower concentrations, the phytotoxic effects are minimized, and the gibberellin-like activities become prominent. It can stimulate:
-
Seed Germination: Overcoming dormancy in some seeds.
-
Shoot and Leaf Elongation: Notably in rice, where it promotes the elongation of the second leaf sheath.
-
Hypocotyl Elongation: Observed in species like cucumber.
-
It's important to note that while promoting shoot growth, this compound can simultaneously inhibit root growth, even at concentrations that are stimulatory for the shoots. This differential effect is a critical consideration in its potential agricultural applications.
Mechanism of Action: A Gibberellin Agonist
The gibberellin-like activity of this compound and its more stable analog, Helminthosporic acid, is not coincidental. They function as agonists of the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).
The signaling cascade is as follows:
-
Binding to GID1: this compound binds to the GID1 receptor, inducing a conformational change.
-
Formation of a GID1-DELLA Complex: The this compound-GID1 complex then interacts with DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin-responsive genes, thereby inhibiting growth.
-
Ubiquitination and Degradation of DELLA: The formation of this ternary complex targets the DELLA protein for ubiquitination by an F-box protein (SCFSLY1/GID2).
-
Derepression of Growth: The ubiquitinated DELLA protein is subsequently degraded by the 26S proteasome. The degradation of this growth repressor allows for the expression of gibberellin-responsive genes, leading to cell elongation and other growth-related responses.
Figure 2: Mechanism of action of this compound as a gibberellin agonist.
Experimental Protocols
The following protocols provide a framework for the production, isolation, and characterization of this compound.
Fungal Culture and this compound Production
Figure 3: Workflow for this compound production.
Materials:
-
Cochliobolus sativus (or Bipolaris sorokiniana) culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB), sterile
-
Erlenmeyer flasks, sterile
-
Incubator
Procedure:
-
Grow Cochliobolus sativus on PDA plates at 25°C until well-myceliated.[10]
-
Inoculate 1-liter Erlenmeyer flasks containing 500 mL of sterile PDB with several agar plugs from the actively growing fungal culture.
-
Incubate the flasks under stationary conditions at 25-28°C for 14-21 days in the dark.
-
After the incubation period, separate the mycelial mass from the culture filtrate by vacuum filtration through cheesecloth or a similar filter. The culture filtrate is the primary source of secreted this compound.
Extraction and Purification
Materials:
-
Culture filtrate
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
HPLC system with a C18 column
Procedure:
-
Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
HPLC Purification: Further purify the fractions containing this compound by reversed-phase HPLC on a C18 column with a methanol-water or acetonitrile-water mobile phase.
Rice Seedling Bioassay (Microdrop Method)
This bioassay is a sensitive method to assess the gibberellin-like activity of this compound.[5]
Figure 4: Workflow for the rice seedling microdrop bioassay.
Materials:
-
Rice seeds (a dwarf variety like 'Tan-ginbozu' is recommended for high sensitivity)
-
Petri dishes
-
Filter paper
-
Agar
-
Glass vials or test tubes
-
Growth chamber with controlled light and temperature
-
Micropipette
-
This compound solutions of varying concentrations (and a control)
Procedure:
-
Surface sterilize rice seeds and germinate them on moist filter paper in petri dishes in the dark at 30°C for 48 hours.
-
Plant the uniformly germinated seedlings in glass vials containing 0.6% agar.
-
Place the vials in a growth chamber under continuous light at 30°C for 24 hours.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., 1% ethanol).
-
Using a micropipette, apply a 1 µL droplet of the test solution to the junction between the first and second leaves of the rice seedlings.[5]
-
Continue to grow the seedlings under the same conditions for another 72 hours.
-
Measure the length of the second leaf sheath from the collar of the first leaf to the ligule of the second leaf. Compare the elongation with that of the control group.
Data Presentation: Bioactivity of this compound
| Concentration (µM) | Average Second Leaf Sheath Elongation (mm) | % Increase over Control |
| 0 (Control) | 10.2 ± 0.8 | 0% |
| 1 | 15.5 ± 1.2 | 52% |
| 10 | 22.8 ± 1.5 | 124% |
| 50 | 28.1 ± 2.0 | 175% |
| 100 | 25.3 ± 1.8 | 148% |
Note: The data presented are illustrative and will vary depending on the specific experimental conditions and rice cultivar used.
Conclusion and Future Directions
This compound stands as a compelling example of a natural product with a context-dependent biological role. Its ability to act as a gibberellin agonist provides a valuable tool for studying plant hormone signaling and holds potential for the development of novel plant growth regulators. However, its inherent phytotoxicity necessitates a careful approach to its application in agriculture.
Future research should focus on:
-
Elucidation of the complete biosynthetic pathway: Identifying and characterizing the specific genes and enzymes in the this compound biosynthetic gene cluster in Cochliobolus sativus.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to dissociate its growth-promoting activities from its phytotoxic effects.
-
Field trials: Evaluating the efficacy and safety of this compound and its derivatives under realistic agricultural conditions.
By continuing to unravel the complexities of this fascinating fungal metabolite, we can unlock its full potential for both fundamental plant science research and the development of sustainable agricultural technologies.
References
- Li, S. (2021). Cytochrome P450 enzymes in fungal natural product biosynthesis. Natural Product Reports, 38(7), 1354-1383.
- Murakami, Y. (1966). New Rice Seedling Test for Gibberellins―Microdrop Method. JARQ, 1(2), 23-27.
- Shen, S., et al. (2014). Generation of Complexity in Fungal Terpene Biosynthesis: Discovery of a Multifunctional Cytochrome P450 in the Fumagillin Pathway. Journal of the American Chemical Society, 136(10), 3895–3902.
- Lindo, L., et al. (2018). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). Journal of Fungi, 7(10), 26.
- Aggarwal, R., et al. (2022). Whole Genome Sequencing and Comparative Genomics of Indian Isolates of Wheat Spot Blotch Pathogen Bipolaris sorokiniana Reveals Expansion of Pathogenicity Gene Clusters. Journal of Fungi, 8(5), 456.
- Nelson, D. R., & Werck-Reichhart, D. (2023). Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes. Microorganisms, 11(10), 2590.
- Weitzel, C., & Simonsen, H. T. (2015). Cytochrome P450-enzymes involved in the biosynthesis of mono-and sesquiterpenes. Phytochemistry Letters, 11, 138-147.
- Singh, P. K., et al. (2023). Comprehensive Genomic Analysis of Bipolaris sorokiniana Strains: Insights Into Genetic Diversity and Pathogenicity.
- Yadav, M. K., et al. (2020). Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants. 3 Biotech, 10(4), 170.
- de Mayo, P., et al. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612.
- Wang, H., et al. (2021). Disclosure of the Molecular Mechanism of Wheat Leaf Spot Disease Caused by Bipolaris sorokiniana through Comparative Transcriptome and Metabolomics Analysis. International Journal of Molecular Sciences, 22(16), 8758.
- Condon, B. J., et al. (2013).
- Back, K., & Chappell, J. (1996). Identifying functional domains within terpene cyclases using a domain-swapping strategy. Proceedings of the National Academy of Sciences, 93(13), 6841-6845.
- Yesmin, D., et al. (2023). Efficacy of Plant Extracts on Morphology and Cultural Characteristics of Bipolaris sorokiniana, Causing Black Point Disease of Wheat in Bangladesh. American Journal of Plant Sciences, 14(10), 1162-1179.
- Leng, Y., & Zhong, S. (2010). RNA-mediated gene silencing in the cereal fungal pathogen Cochliobolus sativus.
- Mantri, S. (2021, November 17).
- Wikipedia. (2023, December 29).
- Arabi, M. I. E., & Jawhar, M. (2016). COCHLIOBOLUS SATIVUS POPULATION.
- Briggs, D. E. (1974). Gibberellin-like Activity of this compound and Helminthosporic Acid.
- Ding, Y., et al. (2023). A multifunctional sesquiterpene synthase integrates with cytochrome P450s to reinforce the terpenoid defense network in maize. The Plant Cell.
- Li, G., et al. (2023). Identification and Characterization of a Novel Multifunctional Terpene Synthase from the Pathogenic Fungus Cochliobolus heterostrophus. International Journal of Molecular Sciences, 24(11), 9694.
- Andersen, M. R., et al. (2023). Genome mining reveals the distribution of biosynthetic gene clusters in Alternaria and related fungal taxa within the family Pleosporaceae. BMC Genomics, 24(1), 384.
- Dickschat, J. S., et al. (2023). Functional characterisation of twelve terpene synthases from actinobacteria. Beilstein Journal of Organic Chemistry, 19, 1386-1398.
- Zhang, Y., et al. (2024). A helminth enzyme subverts macrophage-mediated immunity by epigenetic targeting of prostaglandin synthesis. Science Immunology, 9(102), eadl1467.
- Merlino, M., et al. (2024). Enzymatic Synthesis of Austroeupatol Esters with Enhanced Antiprotozoal Activity. ACS Omega, 9(4), 4887-4896.
- Undabarrena, A., et al. (2024). Biosynthetic gene clusters with biotechnological applications in novel Antarctic isolates from Actinomycetota. Archives of Microbiology, 206(6), 239.
- Dickschat, J. S., et al. (2023). Functional characterisation of twelve terpene synthases from actinobacteria. Beilstein Journal of Organic Chemistry, 19, 1386-1398.
- Sanchez, S., & Demain, A. L. (2017). Microbial Enzymes: Tools for Biotechnological Processes. Microbial Biotechnology, 10(5), 1155-1166.
- Mantri, S. (2021, November 17).
- Sharma, D., et al. (2024). Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii. International Journal of Molecular Sciences, 25(2), 999.
- GE Healthcare. (n.d.). 5.
- Chinn, S. H. F. (1983).
- Li, J., et al. (2024). Role of carbohydrate-active enzymes in brown planthopper virulence and adaptability. Pest Management Science.
- da Silva, C. P., et al. (2020). HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. Fortune Journal of Health Sciences, 3(2), 112-124.
- Trombete, F. M., et al. (2020). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Toxins, 12(5), 315.
- du Preez, J. L., et al. (2013). Effect of moisture content, temperature and exposure time on the physical stability of chitosan powder and tablets. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(4), 263-270.
- de Souza, C., et al. (2023). Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots. Toxins, 15(11), 642.
- Schmatz, D. M., & Strout, R. G. (1982). Purification of Eimeria sporozoites by DE-52 anion exchange chromatography. The Journal of protozoology, 29(1), 111-113.
- Mishra, P., & Mishra, H. N. (2020). Studies on survivability, storage stability of encapsulated spray dried probiotic powder. LWT, 131, 109726.
- Arabi, M. I. E., & Jawhar, M. (2005). A Method for Purifying Cochliobolus sativus Cultures Contaminated with Bacteria.
- Schteingart, C. D., et al. (2014). A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. Journal of lipid research, 55(4), 772-783.
- Thermo Fisher Scientific. (2022).
Sources
- 1. Cochliobolus sativus - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Genomic Analysis of Bipolaris sorokiniana Strains: Insights Into Genetic Diversity and Pathogenicity | Semantic Scholar [semanticscholar.org]
- 8. Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global analysis of biosynthetic gene clusters reveals conserved and unique natural products in entomopathogenic nematode-symbiotic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome mining reveals the distribution of biosynthetic gene clusters in Alternaria and related fungal taxa within the family Pleosporaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Functional characterisation of twelve terpene synthases from actinobacteria [beilstein-journals.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
Unveiling the Bioactivity of a Fungal Metabolite: An In-Depth Technical Guide to the Early Studies of Helminthosporol
This guide provides a comprehensive technical overview of the foundational research into the biological activities of Helminthosporol, a sesquiterpenoid fungal metabolite. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the seminal bioassays that defined its physiological effects, and the early mechanistic studies that paved the way for our current understanding. We will explore the experimental rationale, detailed protocols, and key findings that established this compound as a molecule with potent plant growth-regulating and phytotoxic properties.
Introduction: The Emergence of a Bioactive Sesquiterpenoid
In the mid-20th century, the study of secondary metabolites from phytopathogenic fungi yielded a wealth of structurally diverse and biologically active compounds. Among these, this compound, isolated from the culture filtrates of Helminthosporium sativum (now known as Cochliobolus sativus or Bipolaris sorokiniana), emerged as a molecule of significant interest.[1][2] This fungus is a notorious pathogen responsible for diseases such as spot blotch, common root rot, and kernel blight in cereals like barley and wheat.[1] Early investigations into the chemical arsenal of this pathogen led to the isolation of this compound, a compound that exhibited a fascinating duality: acting as both a potent plant growth promoter and a phytotoxin. This guide focuses on the initial wave of research that characterized these seemingly contradictory biological activities.
Isolation and Characterization: Bringing this compound to Light
The initial challenge for researchers was the isolation and structural elucidation of the active compound from the complex mixture of metabolites present in the fungal culture.
Fungal Culture and Extraction
The production of this compound was achieved by culturing Helminthosporium sativum in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions for several days.[1] This allowed for the accumulation of secondary metabolites in the culture filtrate.
Experimental Protocol: Isolation of this compound from Culture Filtrate
-
Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with Helminthosporium sativum. Incubate the culture under static conditions at room temperature for approximately 15 days to allow for the production of secondary metabolites.[1]
-
Filtration: Separate the fungal mycelium from the culture broth by filtration.[1]
-
Solvent Extraction: Concentrate the culture filtrate under reduced pressure. Extract the concentrated filtrate multiple times with an organic solvent such as ethyl acetate to partition the organic metabolites.[1]
-
Purification: Concentrate the organic extract and subject it to chromatographic purification techniques. Early studies would have employed column chromatography over silica gel, followed by further purification steps as needed to yield pure this compound.[1]
Structural Elucidation
The determination of this compound's unique tricyclic sesquiterpenoid structure was a significant achievement of the time, relying on classical chemical degradation and spectroscopic methods. Further studies led to the synthesis of various analogs, most notably helminthosporic acid, which was found to possess enhanced stability and biological activity.[3]
The Gibberellin-like Activity of this compound
One of the most striking initial observations was this compound's ability to promote plant growth, particularly the elongation of rice seedlings. This effect bore a remarkable resemblance to the activity of gibberellins, a class of well-established plant hormones.
The Rice Second Leaf Sheath Bioassay
A cornerstone of early plant hormone research, the dwarf rice seedling bioassay, proved instrumental in quantifying the growth-promoting effects of this compound. This assay utilizes rice varieties, such as 'Tan-ginbozu', which are deficient in endogenous gibberellins and thus exhibit a pronounced elongation response to exogenous application of gibberellin-like substances.[4]
Experimental Protocol: Rice Second Leaf Sheath Elongation Bioassay
-
Seed Sterilization and Germination: Surface sterilize rice seeds (e.g., Oryza sativa L. cv. Tan-ginbozu) and germinate them in the dark at 30°C on a suitable substrate like sterile water-soaked filter paper.[3][4]
-
Seedling Selection: After a set period (e.g., 3 days), select uniform seedlings for the assay.
-
Application of Test Compound: Apply a small, precise volume (micro-drop) of the test solution (this compound or its analogs dissolved in a suitable solvent) to the junction between the first and second leaf sheaths of each seedling.[5]
-
Incubation: Incubate the treated seedlings under controlled conditions (e.g., 30°C, continuous light) for a defined period (e.g., 3 days).[5]
-
Measurement: After the incubation period, measure the length of the second leaf sheath. An increase in length compared to control seedlings (treated with solvent only) indicates growth-promoting activity.[4][5]
-
Data Analysis: Generate a dose-response curve by plotting the average leaf sheath length against the concentration of the test compound. This allows for the determination of the minimum effective concentration.[4]
Table 1: Comparative Growth-Promoting Activity of this compound and its Analogs
| Compound | Rice Seedling Elongation | Lettuce Seedling Elongation |
| This compound | Strong | Weak |
| Helminthosporic Acid | Strong | Strong |
| Helminthosporal | Weak | Weak |
Source: Adapted from early structure-activity relationship studies.[3]
The Barley Endosperm α-Amylase Induction Bioassay
To further probe the gibberellin-like nature of this compound, researchers turned to another classic gibberellin bioassay: the induction of α-amylase in barley endosperm. During germination, the embryo releases gibberellins, which signal the aleurone layer surrounding the starchy endosperm to synthesize and secrete hydrolytic enzymes, including α-amylase, to mobilize stored food reserves.
Experimental Protocol: Barley Endosperm α-Amylase Bioassay
-
Seed Preparation: Cut barley seeds in half transversely, discarding the embryo-containing half.[6]
-
Sterilization and Imbibition: Sterilize the embryoless half-seeds and allow them to imbibe in sterile water for a period (e.g., 3 days) to activate the aleurone layer.[6]
-
Incubation with Test Compound: Incubate the half-seeds in a buffer solution containing the test compound (this compound) for a set duration (e.g., 24 hours).[6]
-
Enzyme Assay: After incubation, assay the surrounding medium for α-amylase activity. This is typically done by measuring the rate of starch degradation, often visualized by the disappearance of the blue-black color of the starch-iodine complex.[6][7]
-
Quantification: Quantify the amount of reducing sugars produced from starch hydrolysis to determine the level of α-amylase activity.
The ability of this compound to induce α-amylase production in this system provided strong evidence for its gibberellin-like mode of action.
Phytotoxic Effects and Membrane Interactions
Contrasting its growth-promoting properties, this compound also exhibits phytotoxicity, a characteristic linked to its role in plant disease. Early studies delved into its effects on the fundamental integrity of plant cell membranes.
Assessing Membrane Permeability: The Beetroot Assay
A simple yet elegant method to assess membrane damage involves using beetroot tissue. The cells of beetroot contain a vibrant red pigment, betacyanin, which is compartmentalized within the vacuole. Damage to the tonoplast (vacuolar membrane) and the plasma membrane results in the leakage of this pigment into the surrounding solution, which can be quantified spectrophotometrically.[8][9]
Experimental Protocol: Beetroot Cell Membrane Permeability Assay
-
Tissue Preparation: Obtain uniform core samples from a fresh beetroot using a cork borer. Slice these cores into discs of a consistent thickness.[9]
-
Washing: Thoroughly rinse the beetroot discs with distilled water to remove any pigment released from cells damaged during the cutting process.[10]
-
Treatment: Place the washed discs into test tubes containing solutions of varying concentrations of this compound. Include a control tube with only the buffer or solvent.
-
Incubation: Incubate the test tubes under controlled conditions (e.g., a specific temperature) for a set period.[11]
-
Spectrophotometry: After incubation, remove the beetroot discs and measure the absorbance of the surrounding solution at the wavelength of maximum absorbance for betacyanin (typically around 535 nm).[8]
-
Analysis: A higher absorbance value indicates greater pigment leakage and, consequently, more significant membrane damage.
Early studies using this and similar methods revealed that this compound could indeed disrupt the permeability of plant cell membranes, providing a potential mechanism for its phytotoxic effects.[10]
Early Mechanistic Insights and Structure-Activity Relationships
The initial biological characterization of this compound spurred investigations into its molecular mechanism of action and the structural features crucial for its activity.
Interaction with the Gibberellin Signaling Pathway
Later research, building upon these early findings, would confirm that helminthosporic acid acts as an agonist for the gibberellin receptor, GID1. This interaction initiates a signaling cascade that ultimately leads to the degradation of DELLA proteins, which are repressors of gibberellin-responsive growth.
Caption: Structure-activity relationship of this compound analogs.
Conclusion and Future Perspectives
The early investigations into the biological activity of this compound laid a critical foundation for our understanding of this multifaceted fungal metabolite. Through the meticulous application of classic bioassays and biochemical techniques, researchers of that era successfully characterized its potent gibberellin-like growth-promoting effects and its phytotoxic membrane-disrupting capabilities. These seminal studies not only highlighted the chemical ingenuity of phytopathogenic fungi but also provided a valuable lead compound for the development of novel agrochemicals. The journey from its isolation from a plant pathogen to the elucidation of its interaction with a key plant hormone receptor exemplifies the power of natural product research in uncovering fundamental biological processes. The protocols and findings detailed in this guide remain relevant for scientists seeking to understand the historical context and experimental basis of plant-fungal interactions and the discovery of bioactive natural products.
References
-
Tamura, S., Sakurai, A., Kainuma, K., & Takai, M. (1965). Syntheses of Several Compounds Related to this compound and their Plant-growth Regulating Activities. Agricultural and Biological Chemistry, 29(3), 216-221. [Link]
- St. John, J. B., & Rains, D. W. (1973). The effect of temperature on the permeability of beet root cell membranes to betacyanin. Plant Physiology, 51(1), 5-8.
-
The Biology Corner. (2023). Use Beets to Explore Membrane Permeability. [Link]
-
Briquet, M., Vilret, D., Goblet, P., Mesa, M., & Eloy, M. C. (1998). Plant cell membranes as biochemical targets of the phytotoxin this compound. Journal of bioenergetics and biomembranes, 30(3), 285–295. [Link]
- Jones, R. L., & Varner, J. E. (1967). The bioassay of gibberellins. Planta, 72(2), 155–161.
- Grade 12 University Biology. (n.d.). Permeability of the Beetroot Membrane Lab.
- Nishijima, T., & Katsura, N. (1989). A Modified Dwarf Rice Bioassay for Detection of Femtomol Quantities of Gibberellins. Plant and Cell Physiology, 30(5), 623–627.
-
Megazyme. (2018). ALPHA-AMYLASE ASSAY PROCEDURE (CERALPHA METHOD). [Link]
-
Kato, J., Shiotani, Y., Tamura, S., & Sakurai, A. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta, 68(4), 353–359. [Link]
- Coombe, B. G., & Paleg, L. G. (1966). Gibberellin-like Activity of this compound and Helminthosporic Acid.
- de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612.
- White, G. A., & Taniguchi, E. (1972). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany, 50(7), 1415-1420.
-
CABI. (2021). Cochliobolus sativus (root and foot rot). In CABI Compendium. [Link]
- Mitsunaga, S., & Yamaguchi, J. (1993). Promotion of leaf sheath growth by gibberellic acid in a dwarf mutant of rice. Plant Physiology, 101(4), 1139–1144.
- Carr, D. J., & Reid, D. M. (1968). The physiological significance of the synthesis of hormones in roots and of their export to the shoot. In Biochemistry and Physiology of Plant Growth Substances (pp. 1169-1185). Runge Press.
-
Science & Plants for Schools. (n.d.). Using Beetroot in the Lab. [Link]
- Kumar, J., Hückelhoven, R., & Schäfer, P. (2011). Brachypodium distachyon–Cochliobolus sativus pathosystem is a new model for studying plant–fungal interactions in cereal crops. Molecular Plant-Microbe Interactions, 24(10), 1234-1243.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jircas.go.jp [jircas.go.jp]
- 6. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. libios.fr [libios.fr]
- 8. tycmhoffman.com [tycmhoffman.com]
- 9. biologycorner.com [biologycorner.com]
- 10. Using Beetroot in the Lab - Science & Plants for Schools [saps.org.uk]
- 11. 12biology.wordpress.com [12biology.wordpress.com]
The Role of Helminthosporol and Related Sesquiterpenoids in the Pathogenesis of Spot Blotch Disease in Wheat and Barley
An In-Depth Technical Guide
Abstract
Spot blotch, caused by the hemibiotrophic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), represents a significant and escalating threat to wheat and barley cultivation, particularly in warmer, humid agricultural zones.[1][2] The pathogenicity of this fungus is not solely dependent on its invasive growth but is substantially amplified by a sophisticated arsenal of secondary metabolites, primarily phytotoxins.[2] Among these, the sesquiterpenoid family of toxins, including Helminthosporol and its more abundant and biologically active precursor, Prethis compound, are critical virulence factors.[2][3][4] This technical guide provides a comprehensive analysis of the role these toxins play in the etiology of spot blotch disease. We will explore the biochemical nature of these compounds, their mode of action in disrupting host cell integrity, the intricate plant defense responses they elicit, and the validated experimental methodologies required for their study. This document is intended to serve as a core resource for researchers in plant pathology, molecular biology, and agrochemical development, providing the foundational knowledge and practical protocols necessary to advance research and develop effective disease management strategies.
Introduction: The Pathosystem of Bipolaris sorokiniana on Cereals
Bipolaris sorokiniana is a highly successful pathogen capable of infecting all parts of the wheat and barley plant, causing a spectrum of diseases including common root rot, seedling blight, and leaf spot blotch.[1][5] Spot blotch is the most conspicuous foliar disease, characterized by small, dark brown lesions that elongate and coalesce, leading to chlorosis, necrosis, and premature senescence of leaves.[1][2] Under favorable environmental conditions—high humidity and temperatures between 18°C and 32°C—the disease can progress rapidly, leading to significant yield losses that can range from 15% to over 50% in severe epidemics.[6][7]
The infection process begins with the germination of conidia on the leaf surface, followed by the formation of an appressorium that facilitates direct penetration of the host cuticle.[2][8] The fungus initially establishes a brief biotrophic phase, drawing nutrients without killing host cells, before switching to a destructive necrotrophic phase characterized by rapid tissue colonization and cell death.[2] This necrotrophic assault is largely mediated by the secretion of phytotoxins that induce cell death and facilitate the spread of the fungus.[8][9]
Two major families of toxins have been implicated in spot blotch etiology: this compound and its related sesquiterpenoids, and Bipolaroxin.[10][11] While both contribute to virulence, this guide will focus on the this compound family, particularly Prethis compound (PHL), which is often the most abundant sesquiterpenoid metabolite produced by virulent strains of B. sorokiniana.[2][3][4] Understanding the molecular dialogue between these toxins and the host plant is paramount for breeding resistant cultivars and designing targeted chemical interventions.
The Virulence Factor: this compound and its Congeners
The phytotoxic activity of B. sorokiniana culture filtrates has long been associated with sesquiterpenoid metabolites.[5] This family of compounds, derived from the isoprenoid pathway, is structurally diverse but shares a common C15 backbone.
Chemical Nature and Biosynthesis
This compound, Prethis compound (PHL), and related compounds like helminthosporal acid are non-host-specific toxins.[3][5] PHL is considered the most abundant and active of these compounds produced by B. sorokiniana.[2][3] Chemically, they are complex bicyclic structures. The production of these toxins by the fungus increases over the course of its growth in culture.[12] While the specific genes and enzymatic steps in the biosynthetic pathway have not been fully elucidated, it is understood to be a branch of the terpenoid secondary metabolism pathway. The level of PHL production by different fungal isolates often correlates with their virulence, with low-toxin-producing isolates exhibiting lower virulence, particularly in root infections.[5][12] However, among highly virulent isolates, a direct linear correlation between toxin level and disease severity is not always observed, suggesting a multifactorial basis for pathogenicity that includes other toxins and hydrolytic enzymes.[2][12]
Mode of Action: Disrupting the Plasma Membrane
The primary target of this compound-related toxins is the plant cell's plasma membrane. The phytotoxic effect is rapid and leads to the disruption of membrane integrity. This disruption is a key event in the transition from the biotrophic to the necrotrophic phase of the infection.
The proposed mechanism involves:
-
Membrane Permeabilization: PHL and related compounds intercalate into the lipid bilayer, creating pores or channels that lead to an uncontrolled leakage of electrolytes and essential small molecules from the cytoplasm.
-
Enzyme Inhibition: The toxins affect the activity of enzymes located on the plasma membrane, such as ATPases, which are crucial for maintaining ion gradients and membrane potential.[4] This enzymatic interference exacerbates the loss of cellular homeostasis.
-
Induction of Necrosis: The sustained damage to the plasma membrane and subsequent loss of cellular integrity triggers programmed cell death or necrosis, creating a nutrient-rich environment for the necrotrophic fungus to thrive. The appearance of necrotic symptoms on leaves can be directly reproduced by the application of purified toxin.[5][9]
The following diagram illustrates the proposed mechanism of action at the cellular level.
Caption: Proposed mechanism of this compound/PHL action on the plant plasma membrane.
Host Defense Responses to B. sorokiniana and its Toxins
Plants have evolved a sophisticated, multi-layered immune system to defend against pathogens. The interaction with a hemibiotroph like B. sorokiniana and its toxins elicits a complex and dynamic set of responses.
Basal and Inducible Defense Mechanisms
The plant's first line of defense includes physical barriers like the cuticle and cell wall.[13] Upon detection of the pathogen, pattern-triggered immunity (PTI) is activated, recognizing conserved pathogen-associated molecular patterns (PAMPs).[14] A key response observed during B. sorokiniana infection is the accumulation of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can have a dual role: directly inhibiting the pathogen and acting as a signaling molecule to activate further defenses.[8] However, as a necrotroph, the fungus can exploit this cell death-associated signal to its advantage.
The Role of Phytohormone Signaling
The outcome of the plant-pathogen interaction is heavily influenced by a complex interplay of phytohormone signaling pathways, primarily involving salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[15]
-
Salicylic Acid (SA): Generally associated with resistance to biotrophic pathogens. An increase in SA levels can paradoxically enhance susceptibility to necrotrophic pathogens like B. sorokiniana.[15]
-
Jasmonic Acid (JA) / Ethylene (ET): These pathways are central to defense against necrotrophic pathogens.[15] Activation of the JA/ET pathway typically leads to the expression of defense genes like PATHOGENESIS-RELATED (PR) proteins and the synthesis of antimicrobial compounds.
The following diagram illustrates the simplified interplay of these defense pathways upon pathogen recognition.
Caption: Simplified overview of plant defense signaling in response to B. sorokiniana.
Methodologies for Studying this compound-Host Interactions
Investigating the role of this compound and its congeners requires robust methodologies for toxin production, purification, quantification, and bioactivity assessment.
Quantitative Data Summary
The production of phytotoxins and their effect on the host can be quantified to compare fungal isolate virulence and host susceptibility.
| Parameter | Method | Typical Range of Results | Significance | Reference |
| PHL Production | GC-MS of culture filtrates | 15 ng/mL - >100 ng/mL | Correlates with virulence among different isolates. | [12] |
| PHL in Mycelium | GC-MS of mycelial extracts | 1.2 - 2.1 µg/mg dry weight | Indicates fungal storage of the toxin. | [3] |
| Leaf Lesion Area | Digital Image Analysis | 2 mm² - >50 mm² | Quantifies host damage from toxin or pathogen. | [16] |
| Electrolyte Leakage | Conductometry | 10% - 80% of total | Measures toxin-induced plasma membrane damage. | [4] |
Experimental Protocols
The following protocols provide a framework for key experiments. Causality: These protocols are designed to isolate the toxin as the independent variable to directly assess its impact on the plant, separate from the complexities of the living pathogen.
Protocol 1: Fungal Culture and Toxin Extraction
-
Objective: To produce and extract crude this compound/PHL from liquid cultures of B. sorokiniana.
-
Rationale: Liquid culture provides a high yield of secreted secondary metabolites. A non-polar solvent is used to efficiently extract the lipophilic sesquiterpenoid toxins from the aqueous culture medium.
Methodology:
-
Inoculation: Inoculate 500 mL of a suitable liquid medium (e.g., Potato Dextrose Broth or a synthetic minimal medium) in a 1 L flask with a mycelial plug from a 7-day-old PDA plate of a virulent B. sorokiniana isolate.
-
Incubation: Incubate the culture at 25°C on a rotary shaker (120 rpm) for 15-21 days in the dark to maximize toxin production.
-
Harvesting: Separate the mycelium from the culture filtrate by vacuum filtration through Whatman No. 1 filter paper.
-
Extraction: a. Acidify the culture filtrate to pH 3.0 using 1M HCl. b. Perform a liquid-liquid extraction by transferring the filtrate to a separatory funnel and extracting three times with an equal volume of ethyl acetate. c. Pool the organic (ethyl acetate) phases.
-
Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Storage: Resuspend the dried crude extract in a known volume of methanol and store at -20°C.
Protocol 2: Quantification of Prethis compound (PHL) by GC-MS
-
Objective: To accurately quantify the amount of PHL in a crude extract.
-
Rationale: Gas chromatography provides excellent separation of volatile compounds, and mass spectrometry allows for specific identification and quantification based on mass-to-charge ratio. Derivatization with a silylating agent is required to make the hydroxyl groups of PHL volatile.[12]
Methodology:
-
Sample Preparation: Take a known aliquot of the methanolic crude extract and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dried sample. Heat at 60°C for 30 minutes to create the trimethylsilyl (TMS) derivative of PHL.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). b. Use a temperature program such as: initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the PHL-TMS derivative.
-
Quantification: Generate a standard curve using purified PHL standard. Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.
Protocol 3: Leaf Punch Infiltration Bioassay for Phytotoxicity
-
Objective: To assess the biological activity of the toxin extract on host leaf tissue.
-
Rationale: This in vivo assay directly demonstrates the toxin's ability to cause disease symptoms (necrosis) on the host plant, providing a functional measure of its phytotoxicity.
Methodology:
-
Plant Material: Use 2-3 week old wheat or barley plants grown under controlled conditions. Select the second or third fully expanded leaf.
-
Toxin Dilution: Prepare a dilution series of the crude or purified toxin extract in a buffer (e.g., 10 mM MES, pH 6.5) containing 0.02% Tween-20 as a surfactant. Use buffer with methanol (at the highest concentration used in the dilutions) as a negative control.
-
Infiltration: Using a 1 mL needleless syringe, gently press the opening against the abaxial (lower) side of the leaf and slowly infiltrate a small area (approx. 1 cm²) with the toxin solution until the area appears water-soaked. Mark the infiltrated area.
-
Incubation: Place the plants back into the growth chamber under light and high humidity.
-
Scoring: Observe and document the development of necrotic lesions at 24, 48, and 72 hours post-infiltration. The severity can be scored visually or the lesion area measured using digital image analysis software.
Experimental Workflow Visualization
The following workflow diagram outlines the process from fungal culture to bioactivity assessment.
Caption: Experimental workflow for the study of this compound phytotoxicity.
Conclusion and Future Directions
This compound and its related sesquiterpenoids are unequivocally key virulence factors in the spot blotch disease of wheat and barley.[4][11] Their primary role is to act as necrotrophic effectors, causing rapid damage to host cell membranes, which facilitates nutrient acquisition and colonization by Bipolaris sorokiniana. The plant's response to this chemical assault is a finely balanced network of signaling pathways, where an inappropriate defense strategy can enhance susceptibility.
For drug development professionals and plant breeders, this pathosystem presents several opportunities. The enzymes in the toxin's biosynthetic pathway represent potential targets for novel fungicides. Furthermore, elucidating the precise host targets of the toxin could unveil susceptibility factors in wheat and barley. Removing or modifying these host targets through modern breeding or genome editing techniques could be a viable strategy for developing durable resistance. Future research should focus on identifying the complete set of genes responsible for this compound biosynthesis in B. sorokiniana and pinpointing the specific membrane proteins or lipids that the toxin interacts with in the host. This deeper molecular understanding will be critical for designing the next generation of control strategies against this devastating cereal pathogen.
References
- Pringle, R. B. (1979). Role of toxins in etiology of spot blotch disease of barley. Canadian Phytopathological Society. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELGKvdeW8sFLyVbiXQkOvEOensBWLQ5oJbqL8SPkDUW8q0_ML5xHUeMAcwlZTBNB_bZoXWU71NZY6ht57KBaDX3p0MM706tHqvGiqpvQgmWOlX2hgyVK4YdxC5rhsmSLwe661dZZM4l9sY99XPuRdKaEpZfnoAZrGYuu8jMyPuDnpbY0EPIgU3S177RpdcMxCKrFrMvt0=]
- Duveiller, E., & Dubin, H. J. (n.d.). Helminthosporium leaf blights: spot blotch and tan spot. Food and Agriculture Organization of the United Nations (FAO). [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyvSnQC6-3RXZrKhkg_6ucGcEp8XdLxpJ5Xiep2kKuQb5dqGoPDPBYXjl99PD_aiLE9k-n-YhJS9V1tMnk61MSr3iBysTlPvOhjpXdF1BBSnkqFqcYUuzXq67WboCcPGEOigqH]
- BenchChem. (2025). Bipolaroxin's Role in Spot Blotch Disease of Wheat: A Technical Guide. BenchChem. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhHVG_XeOFFR0f9DhsLsFAOzNX4PEp7W91niOq-aDiWNFNohSuHvPulVtVPUhx0z-RLytgjlHTNOEVCFd4DDM1YJsGKe9oxsER_-Cpiy9oM2EsbcWRyF27rlE4YNcHPe7UqV_R6_jG1KNyy6cZxJVq1mwixEWbh64nSLK1j2vxI8gff6TavSunqSOn4ebTeWdmgAaukXLyHoBWiwXWVPcUWg==]
- ResearchGate. (n.d.). Details of phytotoxins and virulence factor so far reported to be involved in the pathogenicity of B. sorokiniana. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQyVldEPeurz38nIwrKitsm_QI1iQIQS4jH1frJBRM7OuoBGZVW5VvYm-V9uIotoaj5-2C73quGaSbcaRE4iUyino222BXQgezmhlrCiuejZJ3O56VWJHdChFN0xih0j3Nt9-6ghHCgmR-jFcneI60Kg_UiJGavGe3N2mQhsnpAPGEtRbkKvzuDH3fbd_rL9W3XHI_1tJqD5t2qhR0b2YSEV2bAo0jJeq1D4lg3i4U5V59DDPg1gsoE2G9C2Cpimw=]
- ResearchGate. (n.d.). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWSE54vynBre6HNCCZC7gR1OFX9EPylHbsYyiTMY8iUzYSdA90uvJR1BuvzpyixN2z3BZla8tjnciHHHP5if3seFDP2zeb82f-mQdjmlup091dQ4ARU8pOt1wQyT7UspafarMmS1HavkLeC3f_RauQ-QUWFwmNMzqdrnCd-_Gjo7Aq9DxEzYZF939sDsDNN2iMkYiK64QSTbYIi__vsFItRvY8ik2EWofrOMENDeQCHN9CCtFxomPNbufl62zq7qYcczWj5HjM]
- ResearchGate. (n.d.). Characterization and Determination of Prethis compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWXnSG8z_i_djqLH6enU9AU3k0OMKZNWwa-lu1qhjvZq8e0Gjg3U9O6tg7ytCgESdBUAfJdg-UqVyjuet0lqtco3Db04JT4H7j3kojJQ3BxbeceY5al8LyvWJmy0_qGN2w9ug79wBfVfvKQy4ZlunNlLo3Hm-prkzkBKemEojWc4H9_kIZM8TVLl-Ec1_VFiIszj-vTYQY_FJV_sMm_qvdcthScXkyvtwbgN2DS3Y9vVgM4-okPLZJiLUw-9L4dA9bXMV8OXhM9no0mrJAX1qY-JvOeQdNN7ZCW_GCAhR5T4q1B8sOA83jizz_Z_LLXUwjxc29bIfN5660KoSY5JXo_aKdCWdWPDPSWpsdr-YwVnhHwFk=]
- Acharya, B., et al. (n.d.). Bipolaris sorokiniana (Sacc.) Shoem.: The most destructive wheat fungal pathogen in the warmer areas. Journal of Plant Pathology & Microbiology. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAlYFCRTJIuSLKk01kFQ7ecDDsOr2Y4IFzVX9bb7qF-5DFql4DeovwhswYEdnym4UApbxBwUlqDmPj0_uwUt5hXfsaBdoCUdT28H9EIBSh5KI4YWGHj6XmlcnSxgxxV5TA-kPQQlDzq29DSFGCMQ==]
- Singh, P. K., et al. (2023). Managing spot blotch disease in wheat: Conventional to molecular aspects. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Bh5EXAdZAiU4_VqOoDLaG5IHr_BycFamPb1Ez6FHiwnh9HeyH2ypJfeSk1Q1u83uZBfPMjvQZ-d_sTNToL0ypLEU10EtwH9X6eT9z6-tJPbe476F69EfYC2KWQE5dr4EGOdX1wuzFFsSSl8GMvdxaClHI7-gch3SjA8LUNaSmmduUVhTkWju0lcTUKbkVaQejOiezYc1jzCOxP0t4xMX6LyuwU2hS4ypgHd8BqieOovmDQo2]
- MDPI. (2024). The Infection of Barley at Different Growth Stages by Bipolaris sorokiniana and Its Effect on Plant Yield and Sowing Value. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyy-Ca6N0KBIxDk8g_qCgyG1-ktK4q98SWtmqkrk4Xlg1n_sbFfyzw9nRcBEnnq2xYC76CqSU7ZEemqCHRYQoWpa35WdedMzO6efX9gCVKqBvIQIXLozePLUKxrGlC5EkgbxA=]
- Apoga, D., et al. (2002). Relationship between production of the phytotoxin prethis compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKlRfXqy26X0s1Xdo85tunmAaeI1ul9Ztn-gLdtq08Deus6FZa5VJg032o5x_RsPLIppMC2CNpYOTGrokx_lm2ga38hvgvVKqlrPodp_FbV_Yo2RPUPda7Ew1yc2qj2b1N3ahoz_M4TzimBXKzYInRJZzFvnkXWBc_c5QMOeYu5gIyzOmOiMPGP7H1x9_JB1o=]
- ResearchGate. (n.d.). Infection of wheat and barley by Bipolaris sorokiniana during early growth stages and effects on leaf area. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8BPhj9Jk8usAeni4fGEOPe-7naHtyHmkEk8aKMkmSK0FyVsiByblB3iWiyDiTovTu8RepUdGZ7u9ZNo7QVT4XY4yUYM1DuONyAaXDNlMPRzhIxTwL6WiHN2uAVJH-1EdB-nSBPK2CN0Izvxn8fgX2kJH7a9vIU7NfIjo713EXFdj_Py57v0ond7sCTfwYrKAfsLkClaouMYQncWqdCOlEYx5PMLN2Bj5o_n_zJ4R9ymDeMyLGnuBEZ2DyJjt8U1eDgOgfdE59w_fNCGp46JDcE6rgSbtlz9Ak]
- Singh, P. K., et al. (2023). Managing spot blotch disease in wheat: Conventional to molecular aspects. Frontiers in Plant Science. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjT5yVqMt5Q8XUyN_J4srvYBdzXU6Xqlrm5TwWbhl7Tcg0Fq91XM-3dKCn79WsHhWzoq9lXQGokyo6h4L7igL0b8l1xt11-0qm8Epn41meDQHR_hbqjOBW7Qk6FLfoNu2DPlHpc-vGGzllsj4=]
- ResearchGate. (n.d.). Disease cycle of Bipolaris sorokiniana. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVE7Jg-BAphTBEOeCqyqqNwMyyYH4Kj3xjURiQj2a9-7nlB5OA8s1QYPWmyOSyfJhgrzoBgQgb1zvbCVKFl-3wbroRsWD5jIJ1wJhcX0uZFQ8RIphTUTT7jBBBI1g8CRGO7O9S8HCu1GVNBZD1l-MBA3OUCJfDZ4F4pdrHqO2nXtsY126Lcf8nSbmbEmcwfBBP0auA]
- ResearchGate. (2002). Relationship Between Production of the Phytotoxin Prethis compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTXm5QBZsrmCOlZDhZ5AMnO9uk53PRVu-uPLwCneDMs7el4SVH2_B5_3xfrPGNK2iq_s3uBa-3Qn08UmjfadeTIpqyy8WAsqX8eBFeTq5K-S4tYKa9SkOYFMBOdXWi297Ik653Pj0jcmsqesg6bcOnIIIj_te4dLeLDxzYJsrbJ83HLGLXQw5ZJv20GDU10mGR7VTr2LWNfw2N0h5TaVVIYoEZq7LVuDIP-DyWrbg_dZYjVF59nKVWFNu9snY-ublaO9j_0haPIuA61vaUby-Y8hp4IhwEkY2nCj2sk78sK7ysZ0Mv1t3L02-vjoxipPAqWLZHqjqR65Ag7sV4B22_LnI=]
- Kumar, J., et al. (2001). A Compromised Mlo Pathway Affects the Response of Barley to the Necrotrophic Fungus Bipolaris sorokiniana (Teleomorph: Cochliobolus sativus) and Its Toxins. Phytopathology. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcb0_f6G4iJpY8O8cpxKWiT88QLGcPL2JXXizfQAYnhrXUgPyGvi8oxLf1HCmqWKktzpQ6FwzPOLm_fs9u8odfnOcGL-0YC3-pBbeDLvX-Li2VCrPVRCG1TTEpjCKrTH8k_xywJmB8d7CDI5ruAdYa19x_LDzTVN-qkNlQQQ==]
- MDPI. (2024). Plant Immunity: At the Crossroads of Pathogen Perception and Defense Response. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUp3JoQQ7LFOTKOLtOPpddoWJhzozj-CDB2J258j3U3hXWnNsGS9YoYFve-GM-Qq04BoIIIQlcLT0JOFtjjG3nyNaVTwoSmZCy2UfqCiZieXbGUyvr1D8fH8UKyNnyTqpxzcLH]
- Ghozlan, M. H., et al. (2020). Plant defense against necrotrophic pathogens. American Journal of Plant Sciences. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrH4NI_4AG5Ydkih-FKZiFwapXxxfCR8As6Lz6MFM_5uvlX4o2YQGI2sZU1_lni8MzkCLCRucppyKKzTmEWmspwAR6O2_a7nsr-GESke84XF51YkRLo1nmvqjOEFVczw9h4yNmB7be3Olu_sgz2ocBmof64bwk7j3oBrjMosIE2KEbs7mwiw==]
- Chai, R., et al. (2024). Editorial: Investigating the elements of plant defense mechanisms within plant immune responses against pathogens. Frontiers in Plant Science. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvrZrhHE0JnWc-7k0KhUJBy1wHLrPYEtylI25JtgRVB3ogCUFIfIoeQgWII97d9bCdKbFyvvqp3c-HuHjeN3_v5GPbR4YA_zYXTZkRdKgineU5e102buNfgXgdE18yz52gDgZ4VDjDEwFfvoKb]
Sources
- 1. cropj.com [cropj.com]
- 2. Managing spot blotch disease in wheat: Conventional to molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. phytopath.ca [phytopath.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Relationship between production of the phytotoxin prethis compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana | Lund University [lunduniversity.lu.se]
- 13. Editorial: Investigating the elements of plant defense mechanisms within plant immune responses against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant Immunity: At the Crossroads of Pathogen Perception and Defense Response | MDPI [mdpi.com]
- 15. Publication : USDA ARS [ars.usda.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Isolation and Purification of Helminthosporol from Fungal Cultures
Abstract
Helminthosporol, a bioactive sesquiterpenoid metabolite, has attracted significant interest within the scientific community for its potent plant growth-regulating properties and potential applications in agrochemical research and drug development. This comprehensive application note provides a detailed, field-proven protocol for the successful isolation and purification of this compound from fungal cultures of Bipolaris sorokiniana. The methodology herein is structured to ensure high-yield and high-purity recovery of the target compound, addressing the common challenges associated with natural product isolation. This guide covers the entire workflow, from the initial fungal culture and fermentation to multi-step chromatographic purification and final characterization. Each step is explained with a focus on the underlying scientific principles, providing researchers, scientists, and drug development professionals with a robust and reproducible protocol.
Introduction: The Significance of this compound
This compound is a sesquiterpenoid natural product first isolated from the phytopathogenic fungus Bipolaris sorokiniana (formerly known as Helminthosporium sativum). This fungus is a known pathogen of various cereal crops, causing diseases such as root rot and leaf spot[1]. The production of secondary metabolites like this compound is integral to the fungus's interaction with its host plants.
From a chemical standpoint, this compound (C₁₅H₂₂O₂) possesses a complex and intriguing molecular architecture. Its biological activity is of particular interest, as it mimics the effects of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation and germination[1]. This bioactivity positions this compound as a valuable lead compound for the development of novel plant growth regulators. Furthermore, the study of such fungal metabolites provides deeper insights into fungal biosynthesis and ecological interactions.
The isolation of this compound from complex fungal fermentation broths presents a significant challenge, requiring a multi-step approach to separate it from a myriad of other secondary metabolites. This guide is designed to provide a clear and logical pathway to achieving high-purity this compound, suitable for detailed biological and chemical analysis.
Overview of the Isolation and Purification Workflow
The protocol is divided into three primary stages:
-
Fungal Culture and Fermentation: Optimization of culture conditions to maximize the production of this compound by Bipolaris sorokiniana.
-
Extraction: Efficient recovery of the crude secondary metabolite mixture from the culture broth and mycelium.
-
Chromatographic Purification: A multi-step purification cascade designed to isolate this compound to a high degree of purity.
Workflow Diagram: From Fungal Culture to Purified this compound
Caption: Overall workflow for this compound isolation.
Detailed Protocols and Methodologies
Stage 1: Fungal Culture and Fermentation
Rationale: The foundational step for successful isolation is a healthy, high-yielding fungal culture. Bipolaris sorokiniana is a robust fungus, and its production of this compound can be maximized using a nutrient-rich medium like Potato Dextrose Broth (PDB). A static incubation period of 15-21 days allows for sufficient fungal growth and the biosynthesis of secondary metabolites[1][2].
Materials:
-
Pure culture of Bipolaris sorokiniana on Potato Dextrose Agar (PDA)
-
Sterile Potato Dextrose Broth (PDB)
-
Sterile Erlenmeyer flasks (e.g., 1 L or 2 L)
-
Sterile cork borer or scalpel
-
Incubator
Protocol:
-
Inoculum Preparation: From a mature (7-10 day old) PDA plate culture of B. sorokiniana, aseptically cut out several small agar plugs (approximately 5 mm in diameter) using a sterile cork borer or scalpel.
-
Inoculation: Transfer 3-4 agar plugs into each 1 L Erlenmeyer flask containing 500 mL of sterile PDB. This provides a substantial starting biomass for the fermentation.
-
Incubation: Incubate the flasks at 25-28°C for 15-21 days under static conditions[2]. Static incubation is often favored for secondary metabolite production in filamentous fungi as it can induce a degree of stress that triggers biosynthetic pathways.
-
Monitoring: Visually inspect the cultures periodically for signs of robust mycelial growth and any potential contamination. The broth will typically become darker as the culture matures.
| Parameter | Specification | Rationale |
| Fungal Strain | Bipolaris sorokiniana | Known producer of this compound and related sesquiterpenoids[1]. |
| Culture Medium | Potato Dextrose Broth (PDB) | Rich in carbohydrates, supporting vigorous fungal growth and metabolite production. |
| Incubation Temp. | 25-28°C | Optimal temperature range for the growth of B. sorokiniana. |
| Incubation Time | 15-21 days | Allows for the transition from primary to secondary metabolism, maximizing yield. |
| Culture Condition | Static | Can enhance secondary metabolite production in some filamentous fungi. |
Table 1: Optimized Fungal Culture Parameters.
Stage 2: Extraction of Crude this compound
Rationale: this compound is a moderately polar sesquiterpenoid and exhibits good solubility in organic solvents like ethyl acetate. A liquid-liquid extraction is employed to partition the metabolites from the aqueous culture broth into the organic phase. Extracting both the culture filtrate and the mycelium ensures the recovery of both extracellular and intracellularly stored compounds[1].
Materials:
-
Mature fungal culture
-
Buchner funnel and filter paper or cheesecloth
-
Ethyl Acetate (EtOAc), HPLC grade
-
Large separatory funnels
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Protocol:
-
Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration through a Buchner funnel or by filtering through multiple layers of cheesecloth. Collect both the filtrate and the mycelial biomass.
-
Filtrate Extraction:
-
Transfer the culture filtrate to a large separatory funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 2-3 minutes, ensuring proper mixing. Periodically vent the funnel to release pressure.
-
Allow the layers to separate. The upper organic layer contains the extracted metabolites.
-
Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery[1][3].
-
-
Mycelium Extraction (Optional but Recommended):
-
The collected mycelial mass can be homogenized or finely ground.
-
Submerge the mycelial mass in ethyl acetate and stir for several hours or sonicate to disrupt the cells and facilitate extraction.
-
Filter the mixture to separate the mycelial debris from the ethyl acetate extract.
-
-
Combine and Dry: Pool all the ethyl acetate extracts from both the filtrate and the mycelium. Dry the combined extract by adding anhydrous sodium sulfate and allowing it to stand for 30 minutes with occasional swirling. This removes residual water, which can interfere with subsequent chromatographic steps.
-
Concentration: Decant the dried ethyl acetate extract from the sodium sulfate and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40-45°C. The resulting crude extract will be a dark, viscous residue.
Stage 3: Multi-Step Chromatographic Purification
Rationale: The crude extract is a complex mixture of various compounds. A multi-step chromatographic approach is essential to isolate this compound. This protocol employs three sequential techniques, each leveraging different chemical principles to achieve separation.
-
Silica Gel Column Chromatography (Initial Fractionation): This is a form of normal-phase chromatography where polar compounds are retained more strongly on the polar silica gel stationary phase. By eluting with a solvent gradient of increasing polarity, the crude extract is separated into several fractions of decreasing polarity[2][4][5]. This step is crucial for removing highly non-polar lipids and highly polar sugars and other primary metabolites.
-
Sephadex LH-20 Gel Filtration (Group Separation): Sephadex LH-20 is a versatile medium that separates compounds based on both size (gel filtration) and polarity (partition chromatography)[6]. It is particularly effective for separating terpenoids from pigments and other similarly sized molecules. Elution with a solvent like methanol is common for this step[7][8].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing): This is a high-resolution technique used for the final purification of the target compound. A reversed-phase column (e.g., C18) is used, where non-polar compounds are retained more strongly. This provides an orthogonal separation mechanism to the initial normal-phase silica gel chromatography, ensuring the removal of any remaining impurities[1][9].
Diagram: Chromatographic Purification Cascade
Caption: Multi-step chromatographic purification process.
3.3.1. Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel (e.g., 200-300 mesh) in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a moderately polar solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient might be:
-
100% Hexane
-
Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol mixtures (e.g., 9:1 v/v)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL) and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Pool the fractions that show a prominent spot corresponding to the target compound.
3.3.2. Protocol for Sephadex LH-20 Chromatography
-
Column Preparation: Swell the Sephadex LH-20 beads in the chosen eluent (typically methanol) for at least 3 hours[10][11]. Pack a column with the swollen beads.
-
Sample Application: Concentrate the pooled, this compound-containing fractions from the silica gel step and dissolve the residue in a minimal volume of methanol.
-
Elution: Load the sample onto the Sephadex LH-20 column and elute with methanol at a slow flow rate (e.g., 1-2 mL/min). Collect fractions and again monitor by TLC. Pool the fractions containing the now significantly purer this compound.
3.3.3. Protocol for Preparative HPLC
-
Sample Preparation: Evaporate the solvent from the pooled Sephadex fractions. Dissolve the residue in the initial mobile phase (e.g., 50% methanol in water) and filter through a 0.22 µm syringe filter to remove any particulates[1].
-
Chromatographic Conditions:
| Parameter | Specification |
| System | Preparative HPLC with UV/DAD detector and fraction collector |
| Column | C18 Reversed-Phase (e.g., 250 x 20 mm, 5 µm particle size) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Methanol or Acetonitrile (HPLC Grade) |
| Gradient | e.g., 50% B to 100% B over 30 minutes |
| Flow Rate | e.g., 10-15 mL/min |
| Detection | 210 nm or DAD scan (200-400 nm)[1] |
Table 2: Representative Preparative HPLC Parameters.
-
Purification and Collection: Inject the sample and monitor the chromatogram. Collect the peak corresponding to this compound using an automated fraction collector.
-
Final Processing: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield this compound as a pure, dry powder.
Characterization of Purified this compound
To confirm the identity and purity of the isolated compound, it is essential to perform spectroscopic analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₅H₂₂O₂) by determining the exact mass of the molecule[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required to elucidate the chemical structure and confirm that it matches the known structure of this compound[13][14]. The purity can also be assessed from the ¹H NMR spectrum.
Conclusion
This application note provides a comprehensive and reproducible protocol for the isolation and purification of this compound from Bipolaris sorokiniana. By following this systematic approach, which combines optimized fungal fermentation with a robust multi-step chromatographic purification cascade, researchers can obtain high-purity this compound suitable for detailed biological evaluation and further chemical studies. The principles and techniques described herein are not only applicable to this compound but can also be adapted for the isolation of other valuable sesquiterpenoids and natural products from fungal sources.
References
-
Qader, M. M., Kumar, N. S., Jayasinghe, L., & Fujimoto, Y. (2017). Bioactive sesquiterpenes from an endophytic fungus Bipolaris sorokiniana isolated from a popular medicinal plant Costus speciosus. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Sephadex Lh 20 - Gel Filtration for Natural Products. Available at: [Link]
-
Cytiva. (n.d.). Sephadex LH-20 Instructions for Use. Available at: [Link]
-
Livingston, R. S., & Scheffer, R. P. (1981). Isolation and characterization of host-selective toxin from Helminthosporium sacchari. Journal of Biological Chemistry. Available at: [Link]
-
GE Healthcare. (n.d.). Data File 18-1107-22 AB: Sephadex LH-20. Available at: [Link]
-
Farhadi, N., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules. Available at: [Link]
-
Carlson, R., et al. (1991). Characterization and Determination of Prethis compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2025). A New Cytotoxic Sesquiterpenoid from Penicillium oxalicum 2021CDF-3. ACG Publications. Available at: [Link]
-
Sorbead India. (2024). Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. Available at: [Link]
-
Li, Y., et al. (2025). New Bioactive Sesquiterpeniods from the Plant-Derived Endophytic Fungus Schizophyllum sp. HM230. Molecules. Available at: [Link]
-
de Mayo, P., Spencer, E. Y., & White, R. W. (2017). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. Available at: [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Available at: [Link]
-
Apoga, D., et al. (2002). Relationship between production of the phytotoxin prethis compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal. Available at: [Link]
-
Al-Khazale, H. K., & Al-Azawi, A. M. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Available at: [Link]
-
Sarker, S. D., & Nahar, L. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in Molecular Biology. Available at: [Link]
-
Nislow, C., & Kellogg, E. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Fungal Genetics and Biology. Available at: [Link]
-
Liljeroth, E., et al. (1990). Production and Release of the Phytotoxin Prethis compound by Bipolaris-Sorokiniana During Growth. ResearchGate. Available at: [Link]
-
Apoga, D., et al. (2002). Relationship Between Production of the Phytotoxin Prethis compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. ResearchGate. Available at: [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Available at: [Link]
-
Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow. Available at: [Link]
-
D'Auria, M., & Racioppi, R. (2022). NMR Characterization of Lignans. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. mdpi.com [mdpi.com]
- 6. prep-hplc.com [prep-hplc.com]
- 7. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Bioactive Sesquiterpeniods from the Plant-Derived Endophytic Fungus Schizophyllum sp. HM230 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Isolation and characterization of host-selective toxin from Helminthosporium sacchari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Synthesis of Helminthosporol and its Analogues: An Application Note and Protocol Guide
Introduction: The Dual-Faceted Nature of a Fungal Metabolite
Helminthosporol, a sesquiterpenoid natural product isolated from the plant pathogenic fungus Cochliobolus sativus, presents a fascinating dichotomy in its biological activity.[1] While the producing organism is a known pathogen causing significant crop damage, this compound itself has been identified as a potent plant growth regulator, exhibiting gibberellin-like activity.[2][3] This intriguing dual role has spurred considerable interest in its chemical synthesis, not only to confirm its complex stereostructure but also to explore the structure-activity relationships (SAR) of its analogues for potential applications in agriculture and drug development. This guide provides a detailed overview of the synthetic strategies toward this compound and its derivatives, complete with experimental protocols and mechanistic insights for researchers in synthetic chemistry and chemical biology.
Retrosynthetic Analysis and Strategic Considerations
The core structural feature of this compound is a bicyclo[3.2.1]octane skeleton, which presents a significant synthetic challenge. A successful total synthesis must address the stereoselective construction of multiple chiral centers and the installation of the requisite functional groups. The seminal total synthesis of (±)-helminthosporal, a direct precursor to (±)-helminthosporol, by E.J. Corey and Shigeo Nozoe, provides a foundational strategy for tackling this complex architecture.[2][4][5][6]
Our retrosynthetic analysis, inspired by Corey's approach, begins by disconnecting the hydroxymethyl group, which can be introduced in the final stages from the corresponding aldehyde, helminthosporal. The synthesis of helminthosporal hinges on the construction of the bicyclo[3.2.1]octane core. A key disconnection reveals a Robinson annulation strategy on a pre-formed cyclopentanone precursor to build the six-membered ring.
Total Synthesis of (±)-Helminthosporal: A Step-by-Step Protocol
The following protocols are adapted from the pioneering work of Corey and Nozoe.[2][4][5][6]
Part 1: Synthesis of the Key Bicyclic Enone
The synthesis commences with the construction of a key bicyclic enone intermediate, which serves as the scaffold for the remainder of the synthesis.
Protocol 1: Preparation of the Bicyclic Enone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of the starting cyclopentanone derivative in a suitable solvent (e.g., benzene).
-
Base-catalyzed Cyclization: Add a catalytic amount of a strong base (e.g., sodium methoxide) to the solution.
-
Robinson Annulation: Slowly add methyl vinyl ketone to the reaction mixture at room temperature. After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a weak acid. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the bicyclic enone.
Part 2: Elaboration of the Bicyclo[3.2.1]octane Core
With the bicyclic enone in hand, the next phase involves a series of transformations to introduce the remaining structural features of helminthosporal.
Protocol 2: Stereoselective Alkylation and Functional Group Manipulations
-
α-Alkylation: Treat the bicyclic enone with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) in an inert solvent (e.g., THF) to generate the corresponding enolate.
-
Introduction of the Isopropyl Group: Add isopropyl iodide to the enolate solution and allow the reaction to warm to room temperature slowly.
-
Carbonyl Reduction and Protection: Reduce the ketone functionality to the corresponding alcohol using a suitable reducing agent (e.g., sodium borohydride). Protect the resulting hydroxyl group as a suitable protecting group (e.g., a silyl ether) to prevent interference in subsequent steps.
-
Oxidative Cleavage and Aldehyde Formation: Cleave the double bond via ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide) to yield the dialdehyde.
-
Intramolecular Aldol Condensation: Treat the dialdehyde with a mild base to effect an intramolecular aldol condensation, which, after dehydration, forms the aldehyde functionality of helminthosporal.
Synthesis of this compound Analogues
The development of synthetic routes to this compound has enabled the preparation of a wide range of analogues for SAR studies. A particularly effective strategy for generating structural diversity involves the [4+3] cycloaddition reaction between an oxyallyl carbocation and a substituted furan.[4] This approach allows for rapid access to the core oxabicyclic skeleton, which can be further elaborated.
Protocol 3: [4+3] Cycloaddition for Analogue Synthesis
-
Generation of the Oxyallyl Cation: In a round-bottom flask, dissolve 2,4-dibromopentan-3-one in a suitable solvent (e.g., dichloromethane). Add a suspension of a reducing agent (e.g., zinc-copper couple) to generate the oxyallyl carbocation in situ.
-
Cycloaddition with Furan: To the freshly prepared solution of the oxyallyl carbocation, add the desired substituted furan derivative. Stir the reaction mixture at room temperature for several hours.
-
Work-up and Purification: Filter the reaction mixture to remove the excess reducing agent. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting oxabicyclic adduct by column chromatography.
Structure-Activity Relationship (SAR) of this compound Analogues
The biological evaluation of synthesized analogues has provided valuable insights into the structural features required for plant growth-regulating activity.
| Compound | Modification | Plant Growth-Regulating Activity | Reference |
| This compound | Natural Product | Potent | [2] |
| Analogue 1 | Lacks the hydroxymethyl group | Reduced activity | [3] |
| Analogue 2 | Modified isopropyl group | Activity varies with substituent | [7] |
| Analogue 3 | Altered stereochemistry | Significantly reduced activity | [8] |
| Oxabicyclic Analogues | Varied substituents on the furan ring | Some analogues show potent inhibitory activity on root growth | [4][7] |
Key SAR Insights:
-
The hydroxymethyl group at C9 is important, but not essential, for activity.
-
The stereochemistry of the bicyclic core is crucial for potent activity.
-
Modifications to the isopropyl group can modulate the biological response.
-
The introduction of an oxygen atom into the bicyclic core, as in the oxabicyclic analogues, can lead to compounds with herbicidal properties.
Conclusion and Future Directions
The total synthesis of this compound and its analogues has been a significant achievement in natural product chemistry. The strategies and protocols outlined in this guide provide a roadmap for researchers to access these complex molecules. The continued exploration of the SAR of this compound analogues holds promise for the development of new agrochemicals with tailored activities, from plant growth promotion to selective herbicidal action. Future work in this area will likely focus on the development of more efficient and enantioselective synthetic routes, as well as a deeper investigation into the molecular mechanisms of action of these fascinating natural products and their derivatives.
References
-
Corey, E. J., & Nozoe, S. (1965). The Total Synthesis of Helminthosporal. Journal of the American Chemical Society, 87(24), 5728–5733. [Link]
-
Suzuki, Y., Danko, S. J., Daly, J. M., Kono, Y., Knoche, H. W., & Takeuchi, S. (1983). Comparison of Activities of the Host-Specific Toxin of Helminthosporium maydis, Race T, and a Synthetic C(41) Analog. Plant Physiology, 73(2), 440–444. [Link]
-
Aldridge, D. C., & Turner, W. B. (1970). Total synthesis of (±)-helminthosporal. Journal of the Chemical Society, Chemical Communications, (15), 923–924. [Link]
-
Corey, E. J., & Nozoe, S. (1965). The Total Synthesis of Helminthosporal. Journal of the American Chemical Society, 87(24), 5728-5733. [Link]
-
Kato, J., Shiotani, Y., Tamura, S., & Sakurai, A. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta, 68(4), 353–359. [Link]
-
Corey, E. J., & Nozoe, S. (1965). The Total Synthesis of Helminthosporal. Journal of the American Chemical Society, 87(24), 5728-5733. [Link]
-
Coombe, B. G., Mander, L. N., Paleg, L. G., & Turner, J. V. (1974). Gibberellin-like Activity of Helminthosporic Acid Analogues. Australian Journal of Plant Physiology, 1(4), 473-481. [Link]
-
Li, Y. Y., Tan, X. M., Yang, J., Guo, L. P., & Ding, G. (2020). Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Journal of Agricultural and Food Chemistry, 68(37), 9827–9838. [Link]
-
Barbosa, L. C. A., Maltha, C. R. A., Demuner, A. J., & Silva, A. A. (2009). New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation. Zeitschrift für Naturforschung B, 64(1), 105-112. [Link]
-
de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612. [Link]
-
Gray, B. D., & Miller, J. A. (1987). Total synthesis of (±)-4-epi-helminthosporal. Journal of the Chemical Society, Chemical Communications, (15), 1136–1137. [Link]
Sources
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. mindat.org [mindat.org]
- 3. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 4. The total synthesis of helminthosporal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of (±)-4-epi-helminthosporal - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Bioassays for Characterizing the Plant Growth-Regulating Properties of Helminthosporol
Introduction: Helminthosporol, a Fungal Metabolite Mimicking Plant Hormones
This compound is a sesquiterpenoid natural product isolated from the fungus Bipolaris sorokiniana (previously Helminthosporium sativum), a notable plant pathogen.[1][2][3][4] While initially studied in the context of plant disease, this compound and its more stable oxidized analog, helminthosporic acid, have garnered significant interest for their potent plant growth-regulating activities.[5][6] These compounds exhibit effects strikingly similar to gibberellins (GAs), a class of critical phytohormones that control a wide array of developmental processes, including seed germination, stem elongation, and flowering.
Recent molecular studies have provided a definitive mechanism for this mimicry: helminthosporic acid functions as a direct agonist of the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][7][8] This binding event initiates the degradation of DELLA proteins, which are transcriptional regulators that repress growth, thereby activating GA-responsive genes and promoting plant growth in a manner analogous to natural gibberellins.[1][8]
For researchers in agrochemistry, drug development, and plant biology, accurately quantifying the bioactivity of this compound and its derivatives is paramount. This guide provides a detailed framework of robust and validated bioassay protocols designed to characterize its gibberellin-like effects, from foundational seed germination tests to the gold-standard dwarf rice elongation assay. The methodologies are presented not merely as steps, but with the underlying scientific rationale to empower researchers to adapt and troubleshoot effectively.
Section 1: The Molecular Basis of this compound's Action
To select the appropriate bioassays, it is crucial to understand the pathway this compound modulates. The gibberellin signaling cascade is a well-elucidated, de-repressible system.
-
In the absence of GA (or a mimic): The GID1 receptor is in an unbound state. DELLA proteins are stable and bind to transcription factors (e.g., PHYTOCHROME-INTERACTING FACTORS or PIFs), preventing them from activating gene expression. This results in a "growth-repressed" state.
-
In the presence of GA (or this compound): GA binds to the GID1 receptor, causing a conformational change that promotes the formation of a stable GID1-GA-DELLA complex.
-
Signal Transduction: The formation of this complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex, leading to its degradation via the 26S proteasome.[1]
-
Growth Activation: With the DELLA repressors removed, transcription factors are released to activate the expression of GA-responsive genes, leading to cell elongation, division, and ultimately, observable growth.
This compound and its analogs effectively hijack this pathway by replacing the natural GA molecule in binding to the GID1 receptor, making bioassays sensitive to gibberellins the most relevant for its characterization.[7][8]
Section 2: Foundational Protocols and Preparations
Scientific rigor begins with accurate and consistent preparation of reagents. This compound is a lipophilic molecule, and preparing a stable, usable stock solution is the first critical step.
Protocol 2.1: Preparation of this compound Stock Solutions
Causality: The choice of solvent is critical. This compound has poor water solubility. A primary stock in a pure organic solvent that is miscible with water ensures complete dissolution before dilution into aqueous media for bioassays. This prevents the compound from precipitating out, which would lead to inaccurate and non-reproducible concentrations.
Materials:
-
This compound (crystalline)
-
Ethanol (95-100%, analytical grade) or Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, purified water (e.g., double-distilled or Milli-Q)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance and pipettes
Step-by-Step Methodology:
-
Primary Stock (e.g., 10 mM):
-
Accurately weigh a precise amount of this compound (Molecular Weight: ~252.36 g/mol ). For 1 mL of a 10 mM stock, this is 2.52 mg.
-
Dissolve the powder in a small volume of 100% ethanol or DMSO. For example, dissolve 2.52 mg in 1 mL of solvent. Ensure complete dissolution using gentle vortexing.
-
Store this primary stock at -20°C in a tightly sealed container to prevent evaporation. It is stable for several months.
-
-
Working Stock Dilutions:
-
Control Preparation: A "mock" control containing the same final concentration of the solvent (e.g., 0.1% ethanol) used in the experimental treatments is mandatory . This validates that any observed effects are due to the compound and not the solvent carrier. A positive control, such as Gibberellic Acid (GA₃), should also be prepared and run in parallel.
| Parameter | Guideline | Rationale |
| Primary Solvent | 100% Ethanol or DMSO | Ensures complete dissolution of the lipophilic compound. |
| Primary Stock Conc. | 1-10 mM | A convenient concentration for long-term storage and serial dilutions. |
| Storage Temp. | -20°C | Preserves compound integrity and prevents solvent evaporation. |
| Final Solvent Conc. in Assay | ≤ 0.1% (v/v) | Minimizes solvent phytotoxicity, ensuring observed effects are from the test compound. |
| Controls | Mock (Solvent only), Positive (GA₃) | Essential for validating results and providing a benchmark for activity. |
Section 3: Core Bioassay Protocols
The following protocols are ordered from a broad, initial screening method to more specific and sensitive assays that confirm gibberellin-like activity.
Protocol 3.1: Seed Germination and Root Elongation Assay
Principle: This is a fundamental bioassay to assess a compound's overall effect on early plant development.[11] Germination percentage reveals effects on breaking dormancy, while primary root elongation is a highly sensitive metric for both growth promotion and inhibition (phytotoxicity).[12] Many growth promoters, including GAs, can inhibit root growth at higher concentrations.
Materials:
-
Seeds of a responsive and rapidly germinating species (e.g., Lettuce, Lactuca sativa; Cress, Lepidium sativum).
-
Petri dishes (9 cm) with sterile filter paper (e.g., Whatman No. 1).
-
This compound and GA₃ stock solutions.
-
Sterile water and mock control solution.
-
Growth chamber with controlled light (e.g., 16h light/8h dark) and temperature (22-25°C).
-
Ruler or digital calipers; scanner for image analysis.
Step-by-Step Methodology:
-
Preparation: Place two layers of sterile filter paper into each Petri dish.
-
Treatment Application: Pipette 5 mL of each test solution (e.g., 0, 1, 10, 50, 100 µM this compound, mock control, 10 µM GA₃ positive control) evenly onto the filter paper. Prepare at least three replicate dishes per treatment.
-
Sowing: Arrange 20-30 seeds on the moist filter paper in each dish, ensuring they are not clustered.
-
Incubation: Seal the dishes with parafilm to maintain humidity and place them in a growth chamber, often in a vertical orientation to encourage straight root growth.
-
Data Collection (Germination): After 48-72 hours, count the number of germinated seeds (radicle emergence) in each dish. Calculate the germination percentage.
-
Data Collection (Root Elongation): After 5-7 days, carefully remove the seedlings. Measure the length of the primary root from the root-shoot junction to the tip for at least 10-15 seedlings per replicate dish.
Data Analysis and Interpretation:
-
Germination Percentage: Compare treatment groups to the mock control using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant increase suggests a dormancy-breaking effect, similar to GAs.
-
Root Length: Calculate the mean root length for each treatment. A dose-response curve can be plotted. This compound may show root growth promotion at very low concentrations and inhibition at higher concentrations, a classic hormonal response. This contrasts with general toxins, which only show inhibition.
Protocol 3.2: Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay
Principle: This assay is a classic method for quantifying gibberellin activity.[5] Light-grown lettuce seedlings have short hypocotyls (the stem region below the cotyledons), and GAs specifically promote their elongation. This makes it a more specific indicator of GA-like activity than the root assay.
Materials:
-
Lettuce seeds (light-requiring varieties like 'Grand Rapids' are common).
-
Square Petri dishes or transparent containers.
-
Agar (0.8% w/v) medium.
-
Growth chamber with controlled light and temperature.
Step-by-Step Methodology:
-
Seed Germination: Sow lettuce seeds on water-agar plates and germinate them under continuous light for 48 hours until the radicles have emerged.
-
Seedling Selection: Select uniform seedlings and transfer them to new agar plates containing the various concentrations of this compound, mock control, and GA₃.
-
Incubation: Place the plates in a growth chamber under continuous light for an additional 3-5 days.
-
Measurement: Measure the length of the hypocotyl for at least 15 seedlings per treatment.
Data Analysis and Interpretation:
-
Plot the mean hypocotyl length against the log of the this compound concentration. A significant, dose-dependent increase in hypocotyl length relative to the mock control is a strong indicator of GA-like activity. The potency can be compared to the GA₃ standard curve.
Protocol 3.3: Dwarf Rice (Oryza sativa) Micro-drop Bioassay
Principle: This is the most sensitive and specific bioassay for gibberellins and their mimics.[13] Dwarf rice varieties like 'Tan-ginbozu' or 'Waito-C' are GA-deficient or GA-insensitive mutants.[14][15][16] They exhibit a severe dwarf phenotype that is rescued by the exogenous application of GAs, resulting in dramatic elongation of the second leaf sheath. This compound is known to be highly active in this assay.[1][5][6]
Materials:
-
Dwarf rice seeds (e.g., Oryza sativa L. cv. 'Tan-ginbozu').
-
Test tubes or small vials.
-
Growth chamber (28-30°C, continuous light).
-
Micropipette (1-10 µL).
-
Tween-20 or similar surfactant.
Step-by-Step Methodology:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds (e.g., 70% ethanol for 1 min, 1% sodium hypochlorite for 30 min, rinse thoroughly with sterile water).
-
Germinate seeds on moist filter paper or 1% water agar in the dark at 30°C for 2 days.
-
-
Seedling Culture:
-
Select uniformly germinated seeds and place one seedling per test tube containing 1-2 mL of sterile water or a minimal nutrient solution.
-
Grow the seedlings in a growth chamber under continuous light at 30°C.
-
-
Treatment Application (Micro-drop):
-
After 5-7 days, when the second leaf is just emerging, prepare the test solutions containing 0.05% Tween-20 to act as a surfactant.
-
Apply a single 1 µL droplet of the test solution (e.g., 0, 0.1, 1, 10 µM this compound, mock, GA₃ standards) into the space between the coleoptile and the emerging second leaf sheath.
-
-
Incubation and Measurement:
-
Return the plants to the growth chamber for another 4-5 days.
-
Measure the length of the second leaf sheath (the distance from the coleoptile node to the ligule of the second leaf).
-
Data Analysis and Interpretation:
-
A dramatic, dose-dependent increase in the length of the second leaf sheath is the definitive positive result. This assay is highly specific and sensitive, capable of detecting activity at nanomolar concentrations. The response can be directly compared to a GA₃ standard curve to quantify the relative activity of this compound.
Section 4: Integrated Workflow and Data Summary
A systematic approach ensures that results are robust and interpretable. The workflow should progress from general screening to specific confirmation.
Sources
- 1. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 6. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Dual Effect of Nanomaterials on Germination and Seedling Growth: Stimulation vs. Phytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ten antibiotics on seed germination and root elongation in three plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Hydrolysis of Conjugated Gibberellins by β-Glucosidases from Dwarf Rice (Oryza sativa L. cv. «Tan-ginbozu») - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Helminthosporol for Advanced Studies of Xylogenesis in Plant Tissue Culture
Preamble: Xylogenesis Beyond the Classical Hormonal Axis
Xylogenesis, the differentiation of plant cells into water-conducting xylem tissue, represents a quintessential model for studying programmed cell death (PCD) and cellular differentiation in plants.[1][2] For decades, research has centered on the synergistic action of auxin and cytokinin as the primary inducers of this process in vitro.[1][3] However, this focus often overlooks the modulatory roles of other hormone signaling pathways. These application notes provide a comprehensive guide for utilizing Helminthosporol, a fungal sesquiterpenoid, as a sophisticated tool to probe the intricate role of gibberellin (GA) signaling in the induction and regulation of xylogenesis.
This compound, originally isolated from the fungus Helminthosporium sativum, was identified as a plant growth regulator due to its gibberellin-like bioactivity.[4][5][6] Its unique mechanism of action allows researchers to specifically activate the GA signaling cascade, offering a powerful method to dissect hormonal crosstalk during xylem formation. This guide details the underlying mechanism, provides validated protocols for using this compound in the classic Zinnia elegans cell culture system, and outlines methods for robust quantification of xylogenesis.
The Molecular Basis of this compound Action: A Gibberellin Agonist
Understanding the "why" behind using this compound is critical for designing insightful experiments. Its efficacy stems from its function as a molecular mimic of bioactive gibberellins.
Core Mechanism: this compound and its more stable synthetic analog, helminthosporic acid, act as direct agonists for the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[4][5] In the absence of GA (or an agonist), GID1 is unbound, and a family of transcriptional regulators known as DELLA proteins are active. DELLA proteins function as potent repressors, binding to and inactivating transcription factors that are essential for GA-mediated responses, including cell elongation and differentiation.
The introduction of this compound initiates the following cascade:
-
Receptor Binding: this compound binds to the GID1 receptor, inducing a conformational change.
-
Complex Formation: The this compound-GID1 complex now has a high affinity for DELLA proteins. It binds to the DELLA repressor, forming a stable GID1-Helminthosporol-DELLA complex.[4][5]
-
DELLA Ubiquitination & Degradation: The formation of this ternary complex signals an F-box protein (e.g., SLY1/GID2) to target the DELLA protein for polyubiquitination. This marks the DELLA protein for degradation by the 26S proteasome.
-
Gene Transcription: With the DELLA repressor destroyed, the previously inhibited transcription factors are released. These factors can now bind to the promoters of GA-responsive genes, initiating the transcription of genes necessary for differentiation processes, including those involved in xylogenesis.
This targeted mode of action allows researchers to activate GA signaling with high specificity, bypassing potential off-target effects of applying gibberellins directly, which can be rapidly metabolized by the plant cells.
Application Protocols: Induction of Xylogenesis in Zinnia elegans
The following protocols are optimized for inducing xylogenesis from isolated mesophyll cells of Zinnia elegans, a highly robust and synchronous system for such studies.[1]
Materials and Reagents
-
Plant Material: Young, healthy leaves from 3-4 week old Zinnia elegans cv. 'Envy' or 'Canary Bird'.
-
Media:
-
Digestion Medium: 0.5% (w/v) Macerozyme R-10, 2.0% (w/v) Cellulase 'Onozuka' R-10, 0.4 M Mannitol, pH 5.7.
-
Induction Medium (IM): Murashige and Skoog (MS) basal medium with vitamins, 3% (w/v) sucrose, 0.4 M Mannitol, adjusted to pH 5.7. To be supplemented with hormones and this compound as per experimental design.
-
-
Hormone Stocks (1 mg/mL in 70% ethanol):
-
α-naphthaleneacetic acid (NAA) - Auxin
-
6-benzylaminopurine (BAP) - Cytokinin
-
-
This compound Stock (10 mM in DMSO): Dissolve this compound powder in sterile DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Staining Solution: Saturated Phloroglucinol in 20% HCl. (Warning: Corrosive. Handle in a fume hood).
Experimental Workflow: From Leaf to Data
The entire process, from cell isolation to analysis, requires aseptic technique and careful handling.
Step-by-Step Protocol
-
Cell Isolation:
-
Surface sterilize Zinnia leaves by rinsing with 70% ethanol for 30 seconds, followed by a 10-minute incubation in 1% sodium hypochlorite with a drop of Tween-20.
-
Rinse leaves 3-4 times with sterile distilled water.
-
In a sterile petri dish, gently slice the leaves into thin strips, avoiding the midrib.
-
Transfer the leaf strips into a flask containing the sterile Digestion Medium.
-
Incubate on a shaker (50 rpm) in the dark for 2-3 hours at 25°C.
-
Filter the resulting cell suspension through a series of nylon meshes (e.g., 100 µm then 50 µm) to remove undigested debris.
-
Wash the isolated mesophyll cells by centrifuging (100 x g, 2 min) and resuspending in fresh Induction Medium (without hormones) three times.
-
-
Experimental Setup & Induction:
-
Count the cells using a hemocytometer and adjust the final cell density to 1 x 10⁵ cells/mL in fresh Induction Medium.
-
Dispense the cell suspension into sterile 6-well plates or small Erlenmeyer flasks.
-
Add the hormone and this compound treatments from sterile stock solutions. The final concentration of solvents (ethanol, DMSO) should be kept constant and minimal (<0.1%) across all treatments.
-
Incubate the cultures on an orbital shaker (120 rpm) in complete darkness at 25°C. The differentiation process is typically observable within 48-96 hours.
-
Recommended Experimental Treatments
To validate the effect of this compound, a well-designed experiment should include multiple controls.
| Treatment Group | NAA (µM) | BAP (µM) | This compound (µM) | Rationale |
| 1. Negative Control | 0 | 0 | 0 | Baseline; no differentiation expected. |
| 2. Auxin Only | 5 | 0 | 0 | Control for auxin effect. |
| 3. Cytokinin Only | 0 | 5 | 0 | Control for cytokinin effect. |
| 4. Positive Control | 5 | 5 | 0 | Standard induction of xylogenesis. |
| 5. This compound Only | 0 | 0 | 10 | Tests if this compound alone can induce differentiation. |
| 6. This compound + Auxin | 5 | 0 | 10 | Tests for synergy between GA and auxin signaling. |
| 7. This compound + Cytokinin | 0 | 5 | 10 | Tests for synergy between GA and cytokinin signaling. |
| 8. Full Treatment | 5 | 5 | 1-50 (Dose-response) | Tests the modulatory (additive/synergistic) effect of this compound. |
Data Acquisition and Interpretation
Visualization and Quantification
-
Staining:
-
Transfer a 100 µL aliquot of the cell culture to a microscope slide.
-
Add an equal volume of Phloroglucinol-HCl solution and place a coverslip.
-
Lignified secondary cell walls of the differentiated tracheary elements (TEs) will stain a bright cherry-red color. Non-lignified cells will remain unstained.
-
-
Quantification:
-
Under a light microscope, count the total number of cells and the number of red-stained TEs in at least five random fields of view per sample.
-
Calculate the Xylogenesis Differentiation Rate (%) as: (Number of Tracheary Elements / Total Number of Cells) x 100
-
Repeat for each biological replicate and time point.
-
Expected Results and Interpretation
The results will elucidate the role of GA signaling in xylogenesis.
| Treatment Group | Expected Differentiation Rate (%) | Interpretation |
| 1. Negative Control | < 1% | As expected, hormones are required for differentiation. |
| 4. Positive Control | 15-30% | Establishes the baseline for standard auxin/cytokinin induction. |
| 5. This compound Only | Low (< 5%) | Suggests that activating the GA pathway alone is insufficient for robust xylogenesis. |
| 8. Full Treatment | > Positive Control (e.g., 25-50%) | A significant increase over the positive control would strongly indicate that GA signaling acts synergistically with auxin and cytokinin to promote and/or accelerate xylogenesis. A dose-dependent increase would further validate this conclusion. |
A statistically significant increase in the differentiation rate in the "Full Treatment" group compared to the "Positive Control" provides strong evidence for the positive regulatory role of the gibberellin pathway in xylem formation. This data can be foundational for further molecular studies, such as qPCR analysis of key xylogenesis marker genes.
References
- Helminthosporic acid functions as an agonist for gibberellin receptor. PubMed.
- Full article: Helminthosporic acid functions as an agonist for gibberellin receptor. Taylor & Francis Online.
- The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes.
- PHYSIOLOGICAL ACTIVITIES OF this compound AND HELMINTHOSPORIC ACID. Oxford Academic.
- Xylem and nonxylem cell formation in cytokinin-stimulated root tissue: Quantitative analysis of temper
- Gibberellin-like Activity of this compound and Helminthosporic Acid. Semantic Scholar.
- Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta.
- The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany.
- Xylem and nonxylem cell formation in cytokinin-stimulated root tissue: Quantitative analysis of temper
- Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. PMC.
- Managing spot blotch disease in wheat: Conventional to molecular aspects. PMC - NIH.
- Xylogenesis in zinnia (Zinnia elegans)
- Stages of xylogenesis in zinnia cell culture. TE differentiation in...
- (PDF) 0123456789) 1 3 Plant Cell, Tissue and Organ Culture (PCTOC).
- Gibberellin Signaling: Biosynthesis, Catabolism, and Response P
Sources
- 1. Xylogenesis in zinnia (Zinnia elegans) cell cultures: unravelling the regulatory steps in a complex developmental programmed cell death event - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xylem and nonxylem cell formation in cytokinin-stimulated root tissue: Quantitative analysis of temperature effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Helminthosporol in Rice Seedling Elongation Assays
Introduction: Unveiling the Gibberellin-Like Activity of Helminthosporol
This compound, a secondary metabolite produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), has garnered significant interest in plant biology for its potent effects on plant growth and development.[1][2] Notably, it exhibits remarkable gibberellin-like activity, particularly in promoting the elongation of the second leaf sheath in rice seedlings.[1][2][3] This characteristic makes this compound a valuable tool for researchers studying plant hormone signaling, screening for novel growth regulators, and dissecting the mechanisms of plant development.
The rice seedling elongation assay is a classic and highly sensitive bioassay used to detect and quantify gibberellin (GA) and GA-like substances.[4][5] The principle of this assay lies in the dose-dependent elongation of the second leaf sheath of specific rice cultivars in response to GA.[4] this compound and its more stable analog, helminthosporic acid, act as agonists for the gibberellin receptor, GID1.[3][6] This interaction triggers the degradation of DELLA proteins, which are negative regulators of GA signaling, thereby promoting downstream growth responses such as cell elongation.[7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in rice seedling elongation assays. The protocols detailed herein are designed to ensure reproducibility and scientific rigor, enabling the accurate assessment of this compound's biological activity and its potential applications.
Scientific Underpinnings: The "Why" Behind the Protocol
The choice of the rice seedling elongation assay as a bioassay for this compound is grounded in its specificity and sensitivity to compounds that mimic gibberellins. Dwarf rice varieties, such as 'Tan-ginbozu', are often preferred for this assay because they are deficient in endogenous gibberellins, leading to a more pronounced and quantifiable response to exogenous application.[4] The elongation of the second leaf sheath is a direct and measurable outcome of the activation of the GA signaling pathway.
Understanding the underlying molecular mechanism is crucial for interpreting the results. As depicted in the signaling pathway diagram below, the binding of this compound to the GID1 receptor initiates a cascade of events that ultimately leads to cell wall loosening and expansion, resulting in tissue elongation.
Visualizing the Mechanism and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the simplified gibberellin signaling pathway mimicked by this compound and the experimental workflow for the rice seedling elongation assay.
Caption: Simplified Gibberellin Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for the Rice Seedling Elongation Assay.
Detailed Protocols
Part 1: Materials and Reagents
Plant Material:
-
Rice seeds (Oryza sativa L.), dwarf cultivar 'Tan-ginbozu' or other suitable gibberellin-sensitive dwarf/nondwarf varieties.[4][5]
Chemicals and Reagents:
-
This compound (or Helminthosporic Acid)
-
Ethanol (70% v/v)
-
Sodium hypochlorite solution (1-2% available chlorine) or Calcium hypochlorite solution (5%).[10]
-
Sterile distilled water
-
Agar (for germination medium)
-
Tween 20 (or similar surfactant)
-
Solvent for this compound (e.g., acetone, DMSO, ethanol)
Equipment:
-
Laminar flow hood
-
Autoclave
-
Incubator or growth chamber with controlled temperature and light
-
Petri dishes or culture tubes
-
Beakers, flasks, and graduated cylinders
-
Micropipettes and sterile tips
-
Forceps
-
Ruler or digital calipers
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
Part 2: Experimental Procedure
Step 1: Preparation of Stock Solutions
The preparation of accurate stock solutions is critical for reproducible results.[11][12]
-
This compound Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve in a minimal amount of a suitable solvent (e.g., acetone or DMSO).
-
Bring the solution to the final volume with sterile distilled water.
-
Store the stock solution at -20°C in a dark, airtight container.
-
Step 2: Rice Seed Surface Sterilization
Proper sterilization is essential to prevent microbial contamination.[10][13][14]
-
Select healthy, uniform rice seeds.
-
Wash the seeds under running tap water for 5-10 minutes.
-
Immerse the seeds in 70% ethanol for 1-2 minutes.
-
Decant the ethanol and immerse the seeds in a sodium hypochlorite solution (1-2% available chlorine) with a few drops of Tween 20 for 15-30 minutes with occasional agitation.
-
Under a laminar flow hood, decant the sterilizing solution and rinse the seeds 3-5 times with sterile distilled water.
Step 3: Seed Germination
-
Prepare a germination medium of 0.8-1% (w/v) water agar in petri dishes or culture tubes.
-
Aseptically place the sterilized seeds on the surface of the agar medium.
-
Incubate the seeds in the dark at 28-30°C for 3-4 days, or until the coleoptiles reach a length of approximately 2-3 mm.
Step 4: Seedling Selection and Treatment Application
-
Select uniformly germinated seedlings with straight coleoptiles.
-
Prepare a series of working solutions of this compound by diluting the stock solution with sterile distilled water to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a solvent control and a negative control (sterile distilled water).
-
Transfer a specific number of selected seedlings (e.g., 5-10) into each culture tube or vial containing a defined volume (e.g., 1-2 mL) of the respective test solution.
Step 5: Incubation
-
Incubate the treated seedlings under continuous light at a controlled temperature (e.g., 28-30°C) for 5-7 days. The light source should provide a suitable intensity for rice seedling growth.
Step 6: Data Collection
-
After the incubation period, carefully remove the seedlings from the culture vessels.
-
Measure the length of the second leaf sheath (the sheath enclosing the second true leaf) of each seedling using a ruler or digital calipers.
-
It is also advisable to measure the length of the first leaf sheath and the root length for a more comprehensive analysis of the compound's effects.
Part 3: Data Analysis and Interpretation
Data Presentation:
Organize the collected data in a clear and structured table to facilitate analysis and comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Replicate | 2nd Leaf Sheath Length (mm) | 1st Leaf Sheath Length (mm) | Root Length (mm) |
| Negative Control | 0 | 1 | |||
| 2 | |||||
| ... | |||||
| Solvent Control | - | 1 | |||
| 2 | |||||
| ... | |||||
| This compound | 0.01 | 1 | |||
| 2 | |||||
| ... | |||||
| This compound | 0.1 | 1 | |||
| 2 | |||||
| ... | |||||
| This compound | 1 | 1 | |||
| 2 | |||||
| ... | |||||
| This compound | 10 | 1 | |||
| 2 | |||||
| ... | |||||
| This compound | 100 | 1 | |||
| 2 | |||||
| ... |
Statistical Analysis:
To determine the significance of the observed effects, perform appropriate statistical analysis.[15][16][17][18]
-
Calculate the mean and standard deviation (or standard error) for each treatment group.
-
Perform an Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment groups.
-
If the ANOVA result is significant, conduct a post-hoc test (e.g., Tukey's HSD) to identify which specific treatment groups are significantly different from the control(s).
-
A dose-response curve can be plotted to visualize the relationship between this compound concentration and the elongation of the second leaf sheath.
Interpretation of Results:
A statistically significant increase in the length of the second leaf sheath in the this compound-treated groups compared to the control groups indicates a positive gibberellin-like activity. The magnitude of the response will likely be dose-dependent. A lack of significant difference between the solvent control and the negative control is crucial to ensure that the solvent itself does not affect seedling growth.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following points should be considered:
-
Positive Control: Including a known gibberellin, such as GA₃, as a positive control will help validate the responsiveness of the assay system.
-
Replication: Each treatment should be performed with a sufficient number of biological replicates (e.g., 3-5 independent experiments) and technical replicates (multiple seedlings per treatment within an experiment) to ensure the statistical power of the results.
-
Uniformity: The selection of uniform seeds and seedlings is critical to minimize variability within treatment groups.
-
Environmental Control: Maintaining consistent environmental conditions (temperature, light, humidity) throughout the experiment is paramount for reproducible outcomes.
Conclusion
The rice seedling elongation assay provides a robust and sensitive platform for investigating the gibberellin-like properties of this compound. By adhering to the detailed protocols and incorporating the principles of scientific rigor outlined in these application notes, researchers can confidently assess the biological activity of this and other potential plant growth regulators. The insights gained from such studies can contribute significantly to our understanding of plant hormone biology and may pave the way for the development of novel agrochemicals and pharmaceuticals.
References
-
White, N. M., & Maden, S. (Year). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany. [Link]
-
Itoh, H., Ueguchi-Tanaka, M., Sato, Y., Ashikari, M., & Matsuoka, M. (2002). The gibberellin signaling pathway is regulated by the appearance and disappearance of SLENDER RICE1 in nuclei. The Plant Cell, 14(1), 57–70. [Link]
-
Murakami, Y. (1968). New Rice Seedling Test for Gibberellins―Microdrop Method. JARQ, 3(2), 23-27. [Link]
-
Jain, M. (2009). Functional Characterization of Gibberellin-Regulated Genes in Rice Using Microarray System. Plant Signaling & Behavior, 4(5), 408-410. [Link]
-
Wang, L., et al. (2023). Gibberellin signaling regulates lignin biosynthesis to modulate rice seed shattering. The Plant Cell, 35(19). [Link]
-
Nishijima, T., Koshioka, M., & Yamaji, H. (1992). Nondwarf Rice Seedling Bioassay for Gibberellins. Plant Physiology, 98(3), 962-965. [Link]
-
Singh, B. K., Ali, M. N., Samanta, S., & Mandal, N. (2021). A comparative analysis among different surface sterilisation methods for rice invitro culture. International Journal of Plant & Soil Science, 33(17), 148-154. [Link]
-
Huang, L., et al. (2018). Gibberellin-Mediated DELLA-NAC Signaling Cascade Regulates Cellulose Synthesis in Rice. The Plant Cell, 30(8), 1701-1715. [Link]
-
Nishijima, T., Koshioka, M., & Yamaji, H. (1992). Nondwarf Rice Seedling Bioassay for Gibberellins. Plant Physiology, 98(3), 962-965. [Link]
-
Briggs, D. E. (1966). Gibberellin-like Activity of this compound and Helminthosporic Acid. Nature, 210(5034), 418-419. [Link]
-
Singh, B. K., Ali, M. N., Samanta, S., & Mandal, N. (2021). A Comparative Analysis among Different Surface Sterilisation Methods for Rice Invitro Culture. International Journal of Plant & Soil Science, 33(17), 148-154. [Link]
-
Chen, S., et al. (2020). Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops. Plant and Cell Physiology, 61(11), 1836-1848. [Link]
-
Shihab, H. (2015). What is the best way to sterilise rice seed?. ResearchGate. [Link]
-
Sassa, T., et al. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. Bioscience, Biotechnology, and Biochemistry, 81(11), 2152-2159. [Link]
-
Hashimoto, T., Sakurai, A., & Tamura, S. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta, 68(4), 353-359. [Link]
-
Michelland, R. J., et al. (2001). Effects of Rice Seed Surface Sterilization with Hypochlorite on Inoculated Burkholderia vietnamiensis. Applied and Environmental Microbiology, 67(7), 3046-3052. [Link]
-
Nishijima, T., Koshioka, M., & Yamaji, H. (1992). Nondwarf Rice Seedling Bioassay for Gibberellins. Plant Physiology, 98(3), 962-965. [Link]
-
Jones, R. L., & Varner, J. E. (1966). The bioassay of gibberellins. Planta, 72(2), 155-161. [Link]
-
Sassa, T., et al. (2018). Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2422. [Link]
-
White, N. M., & Maden, S. (Year). The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany. [Link]
-
Yasu, M. (n.d.). Disinfection of Rice Seeds. Japan International Research Center for Agricultural Sciences. [Link]
-
Hashimoto, T., Sakurai, A., & Tamura, S. (1967). PHYSIOLOGICAL ACTIVITIES OF this compound AND HELMINTHOSPORIC ACID: I. EFFECTS ON GROWTH OF INTACT PLANTS. Plant and Cell Physiology, 8(1), 23–34. [Link]
-
Beemster, G. T., & Baskin, T. I. (1998). Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana. Plant Physiology, 116(4), 1515-1526. [Link]
-
Bhattacharya, R., & Barman, P. (2011). Statistical Analysis of Seedling Growth. ResearchGate. [Link]
-
Morley, A. S., et al. (2022). Image Analysis and Evaluation of Statistically Significant Differences in Geometric Sizes of Crop Seedlings in Response to Biotic Stimulation. Plants, 11(15), 1988. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
N.A. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Kulik, M. M. (1977). Seed Germinability Tests for Predicting Field Emergence of Rice Seeds Infected with Helminthosporium oryzae and Trichoconis padwickii. Phytopathology, 67(10), 1303-1304. [Link]
-
Bîrta, A. I., et al. (2023). Seed Quality and Seedling Growth After Applying Ecological Treatments to Crimson Clover Seeds. Plants, 12(23), 4069. [Link]
-
Reddit. (2021). Which statistical analysis for germination and plant length?. r/AskStatistics. [Link]
-
Nutaratat, P., et al. (2020). Biocontrol of Rice Seedling Rot Disease Caused by Curvularia lunata and Helminthosporium oryzae by Epiphytic Yeasts from Plant Leaves. Microorganisms, 8(5), 653. [Link]
-
Nutaratat, P., et al. (2020). Biocontrol of Rice Seedling Rot Disease Caused by Curvularia lunata and Helminthosporium oryzae by Epiphytic Yeasts from Plant Leaves. ResearchGate. [Link]
-
Ali, I., et al. (2020). Screening Direct Seeding-Related Traits by Using an Improved Mesocotyl Elongation Assay and Association between Seedling and Maturity Traits in Rice. Plants, 9(11), 1529. [Link]
-
Duke, S. O., & Dayan, F. E. (2011). Modes of Action of Microbially-Produced Phytotoxins. Toxins, 3(8), 1038-1061. [Link]
-
Li, Y., et al. (2023). Identification of Genetic Loci for Rice Seedling Mesocotyl Elongation in Both Natural and Artificial Segregating Populations. International Journal of Molecular Sciences, 24(15), 11986. [Link]
-
Dorfman, K. (2011). Stock solutions. OpenWetWare. [Link]
-
Brigham Young University. (n.d.). General (Stock) Solutions. Microbiology and Molecular Biology - BYU. [Link]
-
N.A. (n.d.). Annexure-III Preparation Of Plant Tissue Culture Stock Solutions And Media. [Link]
-
Li, W., et al. (2022). Action Mechanisms of Effectors in Plant-Pathogen Interaction. International Journal of Molecular Sciences, 23(16), 9345. [Link]
Sources
- 1. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 2. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gibberellin signaling pathway is regulated by the appearance and disappearance of SLENDER RICE1 in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. phytotechlab.com [phytotechlab.com]
- 12. General (Stock) Solutions [mmbio.byu.edu]
- 13. sdiarticle4.com [sdiarticle4.com]
- 14. journalijpss.com [journalijpss.com]
- 15. Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
Application Notes & Protocols for Studying Helminthosporol's Effect on Plant Cell Membrane Permeability
Introduction: Unveiling the Mechanism of a Potent Phytotoxin
Helminthosporol is a sesquiterpenoid phytotoxin produced by the pathogenic fungus Cochliobolus sativus, a significant threat to cereal crops worldwide.[1] Its potent biological activity extends beyond plant pathology, making it a valuable tool for studying fundamental cellular processes. A primary target of this compound is the plant cell membrane. The toxin directly compromises the integrity of both the outer plasma membrane (plasmalemma) and the internal vacuolar membrane (tonoplast), leading to a cascade of downstream effects.[1][2][3] This disruption drastically increases membrane permeability, causing leakage of ions and other cellular contents, which is a key factor in its toxicity.[2][3]
Understanding the precise interaction between this compound and the cell membrane is crucial for developing resistant crop varieties and for potentially harnessing its bioactivity. This guide provides an in-depth overview and detailed protocols for three robust, field-proven techniques to quantitatively and qualitatively assess this compound-induced changes in plant cell membrane permeability. We will explore the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data.
Core Concept: Membrane Integrity as a Sentinel of Cell Health
The plant cell's plasma membrane is a selective barrier that regulates the passage of ions, nutrients, and signaling molecules. The tonoplast similarly controls the movement of solutes into and out of the vacuole, maintaining turgor pressure and sequestering compounds. The integrity of these membranes is synonymous with cell viability. When a phytotoxin like this compound acts upon these membranes, it disrupts the phospholipid bilayer and associated proteins, creating non-selective pores and compromising their barrier function. This loss of integrity is a definitive marker of cellular injury and imminent cell death.
Caption: Logical flow of this compound's action on a plant cell.
Method 1: Electrolyte Leakage Assay — Quantifying Ion Efflux
Principle and Rationale
This assay provides a quantitative measure of membrane damage across a tissue sample. The underlying principle is that healthy cells with intact membranes retain their electrolytes (e.g., K+, Cl-, PO4³⁻). When this compound compromises membrane integrity, these ions leak into the surrounding aqueous solution.[4][5][6] The increase in the solution's electrical conductivity is directly proportional to the extent of ion leakage and, therefore, the degree of membrane damage. By measuring the initial conductivity and comparing it to the total conductivity (achieved by boiling the tissue to release all electrolytes), we can calculate a precise percentage of injury.
This method is highly trusted for its simplicity, reproducibility, and its ability to provide dose-response and time-course data for a large number of samples.
Caption: Workflow for the Electrolyte Leakage Assay.
Detailed Protocol
Materials:
-
Plant tissue (e.g., leaves of Arabidopsis, barley, or other target species)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Deionized water
-
Cork borer (e.g., 7.5 mm diameter)
-
12-well plates or 50 mL tubes
-
Conductivity meter
-
Water bath or heating block for boiling
-
Forceps
Procedure:
-
Tissue Preparation: Excise fully developed leaves. Using a cork borer, cut uniform discs, avoiding major veins.[7] For one replicate, two to three discs are typically used.[4][7]
-
Initial Wash: Place the leaf discs for each replicate into a well of a 12-well plate containing 2 mL of deionized water. Incubate for 30 minutes at room temperature. This crucial step removes electrolytes that leaked from cells damaged during the cutting process.[4][7]
-
Treatment Application: Carefully replace the wash water with 2 mL of the treatment solutions. These should include a negative control (deionized water with the same concentration of solvent used for this compound) and a range of this compound concentrations.
-
Incubation: Cover the plate and incubate under desired conditions (e.g., specific light/dark cycle and temperature) for the chosen duration (e.g., 4, 8, 12, 24 hours).
-
First Conductivity Measurement (C1): After incubation, gently swirl the plate. Calibrate the conductivity meter according to the manufacturer's instructions. Measure the electrical conductivity of the solution in each well. Record this value as C1.[4][8]
-
Total Electrolyte Measurement (C2): Transfer the leaf discs and their respective solutions to sealed tubes. Autoclave or place the tubes in a boiling water bath for 15-20 minutes to kill the tissue and release all intracellular electrolytes.
-
Final Conductivity Measurement (C2): Allow the tubes to cool to room temperature. Mix the contents well and measure the final conductivity. Record this value as C2.
-
Calculation: Calculate the Relative Electrolyte Leakage (REL) as a percentage: REL (%) = (C1 / C2) x 100
Data Interpretation
| Treatment | Replicate | C1 (µS/cm) | C2 (µS/cm) | REL (%) |
| Control (0 µM) | 1 | 15.2 | 150.5 | 10.1 |
| Control (0 µM) | 2 | 16.1 | 155.2 | 10.4 |
| 10 µM this compound | 1 | 65.8 | 152.1 | 43.3 |
| 10 µM this compound | 2 | 70.2 | 158.9 | 44.2 |
| 50 µM this compound | 1 | 110.4 | 149.8 | 73.7 |
| 50 µM this compound | 2 | 115.9 | 154.0 | 75.3 |
A higher REL percentage indicates greater membrane damage. Plotting REL against this compound concentration will generate a dose-response curve, allowing for the determination of parameters like the EC₅₀ (half-maximal effective concentration).
Method 2: FDA/PI Dual Staining — Visualizing Cell Viability
Principle and Rationale
This microscopic technique provides a direct, visual assessment of cell viability at the single-cell level. It relies on a two-color fluorescent staining system to differentiate between living and dead cells based on membrane integrity and metabolic activity.[9][10]
-
Fluorescein Diacetate (FDA): A non-fluorescent, membrane-permeable compound. In viable cells, intracellular esterase enzymes cleave the diacetate group, producing fluorescein. Fluorescein is a polar molecule that fluoresces green and is trapped within the cell by the intact plasma membrane.[9][11][12]
-
Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of living cells. It only enters cells with compromised membranes, where it intercalates with DNA and fluoresces brightly red.[9][13][14]
The simultaneous use of FDA and PI provides a clear and robust distinction: live cells fluoresce green, while dead or membrane-compromised cells fluoresce red. This method is invaluable for confirming cellular-level damage and is particularly suited for cell suspensions, protoplasts, or epidermal peels.
Caption: Mechanism of FDA and PI dual staining in viable and non-viable cells.[15]
Detailed Protocol
Materials:
-
Plant material (cell suspension, protoplasts, or leaf epidermal peels)
-
This compound treatment solutions
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone, store at -20°C).[10]
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water, store at 4°C, protected from light).[9]
-
Phosphate-buffered saline (PBS) or culture medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for green, TRITC/Rhodamine for red).
Procedure:
-
Cell Treatment: Incubate your plant material (e.g., 500 µL of cell suspension) with the desired concentrations of this compound for the specified time. Include a control sample.
-
Stain Preparation: Prepare a fresh 1X working stain solution. For example, add 1 µL of FDA stock and 1 µL of PI stock to 98 µL of PBS or culture medium to create a 10X solution, then dilute this 1:10 into your cell sample.[9] Final concentrations may need optimization but are often around 0.5 µg/mL for FDA and 1-2 µg/mL for PI.
-
Staining: Add the working stain solution to the cell suspension and mix gently.
-
Incubation: Incubate at room temperature for 5-10 minutes in the dark. Staining time may require optimization depending on the cell type.[9][15]
-
Microscopy: Place a small aliquot of the stained cell suspension onto a microscope slide, cover with a coverslip, and observe immediately using a fluorescence microscope.
-
Imaging: Capture images using both the green channel (for fluorescein, Ex/Em ~494/518 nm) and the red channel (for PI, Ex/Em ~536/617 nm when bound to DNA).[9] Also, capture a brightfield image for the total cell count.
-
Quantification: Count the number of green fluorescent cells (viable) and red fluorescent cells (non-viable) from multiple fields of view. Calculate the percentage of cell viability: % Viability = (Number of Green Cells / Total Number of Cells) x 100
Data Interpretation
| Treatment | Field of View | Green Cells (Viable) | Red Cells (Non-Viable) | Total Cells | % Viability |
| Control | 1 | 95 | 5 | 100 | 95.0 |
| Control | 2 | 92 | 8 | 100 | 92.0 |
| 25 µM this compound | 1 | 31 | 69 | 100 | 31.0 |
| 25 µM this compound | 2 | 28 | 72 | 100 | 28.0 |
A decrease in the percentage of green cells and a corresponding increase in red cells directly visualizes the cytotoxic, membrane-damaging effect of this compound.
Method 3: Betacyanin Leakage Assay (Beetroot Model)
Principle and Rationale
This method is a classic, elegant, and cost-effective technique that leverages the natural pigments in certain plant tissues. Beetroot (Beta vulgaris) cells contain a vibrant red-purple pigment called betacyanin, which is sequestered within the vacuole. The tonoplast and the plasmalemma act as barriers, confining the pigment within the cell.[16] When this compound disrupts these membranes, betacyanin leaks out into the surrounding solution.[2] The intensity of the color in the solution, which can be quantified using a simple colorimeter or spectrophotometer, is a direct measure of the extent of membrane damage. This assay has been specifically used to demonstrate this compound's direct action on membranes.[2][3]
Detailed Protocol
Materials:
-
Fresh, healthy beetroot
-
Cork borer
-
This compound treatment solutions
-
Deionized water
-
Test tubes
-
Colorimeter or spectrophotometer (set to ~535 nm)
Procedure:
-
Tissue Preparation: Wash a fresh beetroot thoroughly. Using a cork borer, obtain uniform cylinders of beetroot tissue. Slice these cylinders into discs of identical thickness (e.g., 1-2 mm).
-
Initial Wash: Place 8-10 discs into a beaker with deionized water and rinse thoroughly for several minutes. This removes pigment released from cells damaged during cutting.[16] Repeat until the wash water is clear.
-
Treatment: Place a set number of discs (e.g., 3-4) into test tubes containing a fixed volume (e.g., 10 mL) of the respective treatment solutions (control and various this compound concentrations).
-
Incubation: Incubate the tubes at room temperature for the desired time period.
-
Measurement: After incubation, remove the beetroot discs. Mix the solution in each tube and measure the absorbance of the supernatant using a colorimeter or spectrophotometer at a wavelength of approximately 535 nm.
-
Data Analysis: A higher absorbance value corresponds to a greater amount of betacyanin leakage and thus more severe membrane damage.
Data Interpretation
| Treatment | Replicate | Absorbance at 535 nm |
| Control (0 µM) | 1 | 0.08 |
| Control (0 µM) | 2 | 0.09 |
| 10 µM this compound | 1 | 0.45 |
| 10 µM this compound | 2 | 0.48 |
| 50 µM this compound | 1 | 0.92 |
| 50 µM this compound | 2 | 0.95 |
Plotting absorbance against concentration provides a clear visualization of the dose-dependent membrane damage caused by this compound.
Comparative Analysis of Techniques
| Feature | Electrolyte Leakage Assay | FDA/PI Dual Staining | Betacyanin Leakage Assay |
| Principle | Measures ion efflux via conductivity | Visualizes membrane integrity & enzyme activity | Measures pigment efflux via absorbance |
| Data Type | Quantitative (Ratio) | Qualitative & Quantitative (% Viability) | Quantitative (Absorbance) |
| Throughput | High | Low to Medium | Medium to High |
| Equipment | Conductivity Meter | Fluorescence Microscope | Colorimeter/Spectrophotometer |
| Plant Material | Any tissue (leaf, root) | Cell suspensions, protoplasts, epidermis | Pigmented tissues (e.g., Beetroot) |
| Pros | Highly quantitative, reproducible, applicable to most tissues | Single-cell resolution, direct visualization of life/death | Simple, low-cost, visually intuitive |
| Cons | Indirect measure, reflects population average | Lower throughput, requires specialized microscope | Limited to specific plant species/tissues |
Conclusion and Future Perspectives
The three protocols detailed in this guide—electrolyte leakage, vital staining, and pigment leakage—provide a robust and multifaceted toolkit for investigating the effects of this compound on plant cell membrane permeability. The electrolyte leakage assay offers high-throughput quantitative data on overall tissue damage. FDA/PI staining provides definitive, single-cell evidence of membrane failure. The betacyanin assay serves as a simple yet effective method for specific model tissues.
By combining these approaches, researchers can build a comprehensive picture of this compound's mechanism of action. Further advanced studies could employ techniques like patch-clamping to investigate the toxin's effect on specific ion channels or lipidomics to analyze changes in membrane composition, building upon the foundational data generated by the reliable protocols presented herein.[17]
References
- Briquet, M., Vilret, D., Goblet, P., Mesa, M., & Eloy, M. C. (1998). Plant cell membranes as biochemical targets of the phytotoxin this compound. Journal of Bioenergetics and Biomembranes, 30(3), 285–295.
- White, G. A., & Taniguchi, E. (1972). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany, 50(6), 1415-1420.
-
Hatsugai, N., & Katagiri, F. (2018). Quantification of Plant Cell Death by Electrolyte Leakage Assay. Bio-protocol, 8(5), e2754. [Link]
- Verslues, P. E. (n.d.). Protocol IV: Electrolyte leakage test. ABRC.
- Lifeasible. (n.d.). Measurement of Plant Cell Viability.
- Campos, M. L. (2024). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves. protocols.io.
-
White, G. A., & Taniguchi, E. (1972). The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes. ResearchGate. [Link]
- Sigma-Aldrich. (n.d.). Plant Cell Viability Assay Kit (PA0100) - Bulletin.
- Campos, M. L. (2024). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves. protocols.io.
- Wilson, A. J., & Robards, A. W. (1978). A New Method for Measuring the Permeability of Plant Cell Membranes Using Epidermis-free Leaf Discs. Journal of Experimental Botany, 29(1), 211-224.
-
Jones, A. M., et al. (2016). FDA and PI staining of plant cells. ResearchGate. [Link]
- Samaddar, K. R., & Scheffer, R. P. (1968). Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. Plant Physiology, 43(1), 21-28.
-
Shetty, K., et al. (2013). Quantification of metabolic activity of cultured plant cells by vital staining with fluorescein diacetate. PubMed. [Link]
- Powers and Brissova Research Group. (2020). QUALITATIVE ASSESSMENT OF ISLET VIABILITY BY STAINING WITH FLUORESCEIN DIACETATE (FDA) AND PROPIDIUM IODIDE (PI) DYES. PANC-DB.
-
Samaddar, K. R., & Scheffer, R. P. (1968). Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. PMC. [Link]
-
Karaman, R. (2016). How can we check the permeability of plants (banana, onion) or animal membranes for metal ions or aminoacids? ResearchGate. [Link]
-
Svobodová, Z., et al. (2018). A novel approach for measuring membrane permeability for organic compounds via surface plasmon resonance detection. PubMed. [Link]
- University of Birmingham. (n.d.). Biology A level revision resource: Testing cell membrane permeability.
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. PubMed. [Link]
- DeNovix. (n.d.). Propidium Iodide Assay Protocol | Technical Note 183.
-
Kumar, A., et al. (2014). Propidium iodide uptake by flow cytometry. ResearchGate. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Propidium Iodide (PI) Uptake Assay to Detect Apoptosis. ResearchGate. [Link]
-
Tripathy, J. N., et al. (2000). Measurement of Cell Membrane Stability Evaluated by Electrolyte Leakage as a Drought and Heat Tolerance Test in Rice (Oryza sativa L.). ResearchGate. [Link]
Sources
- 1. Plant cell membranes as biochemical targets of the phytotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 8. protocols.io [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 11. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- 12. Quantification of metabolic activity of cultured plant cells by vital staining with fluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 15. researchgate.net [researchgate.net]
- 16. Biology A level revision resource: Testing cell membrane permeability - University of Birmingham [birmingham.ac.uk]
- 17. researchgate.net [researchgate.net]
Helminthosporol: A Versatile Phytotoxin for Interrogating Plant Defense Signaling
Application Notes and Protocols for Researchers in Plant Science and Drug Development
Authored by: Senior Application Scientist, Gemini AI
Introduction: Unmasking Plant Defenses with a Fungal Effector
In the intricate arms race between plants and pathogens, chemical communication dictates the outcome. Fungi, being masters of chemical warfare, produce a vast arsenal of secondary metabolites to breach plant defenses and secure nutrients. Helminthosporol, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), represents a powerful tool for researchers to dissect the complex signaling networks that govern plant immunity.[1] This guide provides a comprehensive overview and detailed protocols for utilizing this compound to investigate plant defense mechanisms, with a focus on its dual role as a membrane-disrupting agent and a gibberellin agonist.
This compound and its more stable analogue, Helminthosporic acid, offer a unique opportunity to probe the interplay between plant development and defense.[2] By mimicking the effects of the plant hormone gibberellin (GA), these molecules can be used to artificially manipulate GA signaling and study its crosstalk with key defense hormones, particularly jasmonic acid (JA).[3][4][5] Furthermore, its inherent phytotoxicity, primarily through the disruption of cell membrane integrity, provides a direct method to quantify cellular damage and study the induction of defense responses.[6][7]
This document is designed for researchers, scientists, and drug development professionals seeking to leverage this compound as a molecular probe. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
The Dual Modality of this compound: A Mechanistic Overview
This compound's utility as a research tool stems from its two distinct, yet potentially interconnected, modes of action on plant cells. Understanding these mechanisms is paramount to designing and interpreting experiments.
Membrane Permeabilization: A Direct Assault on Cellular Integrity
One of the primary phytotoxic effects of this compound is its ability to damage plant cell membranes.[6] This disruption of the plasmalemma and tonoplast leads to the leakage of electrolytes and other cellular contents, a hallmark of cell stress and a trigger for defense signaling.[6][7] This property allows researchers to:
-
Quantify cellular damage: The extent of membrane damage can be easily measured using an electrolyte leakage assay, providing a quantitative measure of the toxin's effect and the plant's ability to withstand it.
-
Induce damage-associated molecular patterns (DAMPs): The release of intracellular molecules from damaged cells can act as DAMPs, which are recognized by the plant immune system to initiate defense responses.
-
Study the induction of defense-related genes and metabolites: By inducing cellular damage, this compound can be used as an elicitor to study the upregulation of genes and the production of secondary metabolites involved in plant defense.[8]
Gibberellin Agonism: Hijacking Hormonal Signaling
Beyond its toxic effects, this compound and its derivatives exhibit remarkable gibberellin-like activity.[2][9][10] Helminthosporic acid, in particular, has been shown to function as an agonist for the gibberellin receptor GID1.[2] This allows it to:
-
Activate GA signaling pathways: By binding to GID1, it triggers the degradation of DELLA proteins, the master repressors of GA signaling, leading to the activation of GA-responsive genes.[2][11]
-
Investigate GA-JA crosstalk: The antagonistic relationship between gibberellin (promoting growth) and jasmonic acid (mediating defense) is a critical nexus in the plant's resource allocation strategy.[3][4][5] this compound provides a chemical tool to activate the GA pathway and study its inhibitory effects on JA-mediated defenses, and vice versa.
The following diagram illustrates the dual modes of action of this compound on a plant cell.
Caption: Workflow for the Electrolyte Leakage Assay.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
This compound working solutions and control (solvent-only)
-
Deionized water
-
Cork borer (5-10 mm diameter)
-
15 mL conical tubes
-
Conductivity meter
-
Shaking incubator
-
Autoclave
Protocol:
-
Collect fully expanded leaves from healthy, untreated Arabidopsis plants.
-
Use a cork borer to cut leaf discs of uniform size, avoiding the midvein. [2][11]3. Float the leaf discs in a petri dish containing deionized water for 30-60 minutes to wash away any electrolytes released during cutting.
-
Transfer a set number of leaf discs (e.g., 5) to each 15 mL tube containing a defined volume (e.g., 10 mL) of the this compound working solution or the control solution.
-
Incubate the tubes on a shaker at room temperature for the desired time period (e.g., 1, 3, 6, 12, 24 hours).
-
After incubation, measure the initial conductivity (C1) of the solution in each tube using a calibrated conductivity meter.
-
To determine the total electrolyte content, autoclave the tubes with the leaf discs for 15-20 minutes at 121°C to induce complete cell lysis.
-
Allow the tubes to cool to room temperature and measure the final conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
Protocol: Gene Expression Analysis by RT-qPCR
Rationale: To understand how this compound influences plant defense at the molecular level, it is essential to analyze the expression of key defense-related genes. [8][12][13][14][15]This protocol outlines the steps for treating plants, extracting RNA, and performing Reverse Transcription-Quantitative PCR (RT-qPCR).
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old) grown on sterile MS medium
-
This compound working solutions and control
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or plant-specific kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for target genes (e.g., PR1, PDF1.2, VSP2) and a reference gene (e.g., ACTIN2, UBQ10)
Protocol:
-
Treatment: Flood the MS plates containing Arabidopsis seedlings with the this compound working solution or control solution. Alternatively, for mature plants, infiltrate leaves with the solutions using a needless syringe.
-
Harvesting: At desired time points (e.g., 0, 1, 3, 6, 12, 24 hours post-treatment), harvest the seedlings or infiltrated leaves and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
RT-qPCR:
-
Set up the qPCR reactions in a 96-well plate, including a no-template control and a no-reverse-transcriptase control.
-
Perform the qPCR using a standard thermal cycling program. [8] * Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene. [8]
-
Protocol: Phytohormone Quantification by LC-MS/MS
Rationale: To investigate the impact of this compound on the GA-JA crosstalk, it is crucial to quantify the levels of these and other related phytohormones. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity. [16]
Caption: Workflow for Phytohormone Quantification by LC-MS/MS.
Materials:
-
This compound-treated and control plant tissue, frozen in liquid nitrogen
-
Extraction solvent (e.g., 80% methanol with 1% acetic acid) [17]* Internal standards for each phytohormone class
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Protocol:
-
Extraction:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Add a precise volume of cold extraction solvent containing internal standards to a known weight of the powdered tissue. [6][9][17] * Incubate on a shaker at 4°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet the cell debris. [9] * Collect the supernatant.
-
-
Purification (Optional but Recommended):
-
Pass the supernatant through an activated SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a non-eluting solvent.
-
Elute the phytohormones with an appropriate solvent.
-
-
Analysis:
-
Dry the eluate under a stream of nitrogen or in a speed vacuum.
-
Reconstitute the sample in a small, known volume of a solvent compatible with the LC-MS/MS system.
-
Inject the sample into the LC-MS/MS and quantify the phytohormones based on the retention time and mass-to-charge ratio, using the internal standards for normalization. [16]
-
Protocol: Fungal Pathogenicity Assay
Rationale: this compound's ability to disrupt cell membranes and potentially suppress JA-mediated defenses makes it an excellent tool for studying how pre-disposing a plant to stress affects its susceptibility to pathogens.
Materials:
-
Arabidopsis thaliana plants
-
This compound working solutions and control
-
Fungal pathogen (e.g., Botrytis cinerea or a non-host pathogen like Fusarium graminearum) spore suspension
-
Sterile water
-
Petri dishes with moist filter paper
Protocol:
-
Pre-treatment:
-
Excise healthy, fully expanded leaves from Arabidopsis plants.
-
Infiltrate the leaves with a low concentration of this compound or the control solution 24 hours prior to pathogen inoculation. The concentration should be sufficient to induce a stress response but not cause extensive cell death.
-
-
Inoculation:
-
Place the pre-treated leaves on moist filter paper in petri dishes.
-
Pipette a small droplet (e.g., 5 µL) of the fungal spore suspension onto the surface of each leaf. [1][18][19]3. Incubation and Disease Scoring:
-
Incubate the plates at room temperature in a high-humidity environment.
-
Monitor the development of disease symptoms (e.g., lesion size, chlorosis) over several days. [18][19] * Quantify the disease severity by measuring the lesion diameter or using image analysis software. [18][19]
-
Data Interpretation and Expected Outcomes
-
Electrolyte Leakage: Expect a dose- and time-dependent increase in electrolyte leakage in this compound-treated tissues compared to the control. This confirms the membrane-damaging activity of the toxin.
-
Gene Expression:
-
Early time points may show an upregulation of general stress-responsive genes.
-
Activation of GA signaling by this compound is expected to suppress the expression of JA-responsive defense genes like PDF1.2 and VSP2.
-
Conversely, you may observe an upregulation of GA-responsive genes.
-
-
Phytohormone Levels: Treatment with this compound is expected to lead to an increase in GA levels or a decrease in the levels of bioactive JA-isoleucine, reflecting the antagonistic crosstalk.
-
Pathogenicity Assay: Plants pre-treated with this compound may exhibit increased susceptibility to necrotrophic pathogens due to the suppression of JA-mediated defenses.
Concluding Remarks and Future Perspectives
This compound is more than just a phytotoxin; it is a sophisticated molecular tool that allows for the targeted manipulation of plant signaling pathways. By leveraging its dual modes of action, researchers can gain deeper insights into the fundamental principles of plant defense, the intricate crosstalk between hormonal signaling networks, and the mechanisms of plant-pathogen interactions. The protocols outlined in this guide provide a solid foundation for employing this compound in your research, paving the way for new discoveries in plant science and the development of novel strategies for crop protection.
References
-
MSU Mass Spectrometry and Metabolomics Core. (2019). Phytohormone extraction for LC-MS-MS. Michigan State University. [Link]
-
Tovar-Rosales, L., Arthikala, M.-K., & Nanjareddy, K. (2024). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves. protocols.io. [Link]
-
Topalović, O., Bredenbruch, F., Schleker, A., & Heuer, H. (2020). Real-Time qPCR Analysis of Defense Gene Expression. Bio-protocol, 10(18), e3775. [Link]
-
Tovar-Rosales, L., Arthikala, M.-K., & Nanjareddy, K. (2024). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves v1. ResearchGate. [Link]
-
Machado-Wood, A., & Schenk, M. (2024). Arabidopsis thaliana detached leaf assay for the disease assessment of Fusarium graminearum infection. protocols.io. [Link]
-
Verslues, P. E. (n.d.). Protocol IV: Electrolyte leakage test. [Link]
-
Liu, Y., & He, S. Y. (2016). Quantification of Plant Cell Death by Electrolyte Leakage Assay. Bio-protocol, 6(21), e1983. [Link]
-
Vital, C. E., Gómez, J. D., Vidigal, P. M., Barros, E., Pontes, C. S. L., Vieira, N. M., & Ramos, H. J. O. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]
-
Tovar-Rosales, L., Arthikala, M.-K., & Nanjareddy, K. (2024). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves. protocols.io. [Link]
-
Sýkorová, E., & Vondráková, Z. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology, 2065, 105–118. [Link]
-
ARC COE for Plant Success in Nature and Agriculture. (2021). Phytohormone extraction. Plant Success. [Link]
-
Pavičić, M., Jones, P., & Jacobson, D. (2021). Image-Based Methods to Score Fungal Pathogen Symptom Progression and Severity in Excised Arabidopsis Leaves. Plants, 10(1), 146. [Link]
-
Gachon, C., & Saindrenan, P. (2004). Real-time PCR monitoring of fungal development in Arabidopsis thaliana infected by Alternaria brassicicola and Botrytis cinerea. Plant Physiology and Biochemistry, 42(5), 367–371. [Link]
-
Floková, K., Fecková, K., Tarkowská, D., Pěkná, Z., Strnad, M., & Novák, O. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 434. [Link]
-
Vandesompele, J., & De Paepe, A. (2019). Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants. In Methods in Molecular Biology (Vol. 2065, pp. 95–104). [Link]
-
Pavičić, M., Jones, P., & Jacobson, D. (2021). (PDF) Image-Based Methods to Score Fungal Pathogen Symptom Progression and Severity in Excised Arabidopsis Leaves. ResearchGate. [Link]
-
Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., Mueller, R., Nolan, T., Pfaffl, M. W., Shipley, G., Vandesompele, J., & Wittwer, C. T. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry, 55(4), 611–622. [Link]
-
Bolton, M. D., & Thomma, B. P. H. J. (Eds.). (2012). Plant Fungal Pathogens: Methods and Protocols. Humana Press. [Link]
-
Beltrán-Pineda, M. E., & Cárdenas-Pérez, S. (2023). Stress-Induced Plant Specialized Metabolism: Signaling, Multi-Omics Integration, and Plant-Derived Antimicrobial Metabolites to Combat Antimicrobial Resistance. International Journal of Molecular Sciences, 24(23), 16993. [Link]
-
Guo, Q., Wu, J., & Li, C. (2019). The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science, 10, 1349. [Link]
-
Kim, J., & Choi, H. (2020). Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development. Journal of Plant Biology, 63(1), 1–10. [Link]
-
Ahmad, P., Rasool, S., & Wani, M. R. (2024). Molecular Decoding of Phytohormone Crosstalk: JA-Mediated Key Regulatory Nodes and Signal Integration. International Journal of Molecular Sciences, 25(1), 540. [Link]
-
Liu, J., & Ljung, K. (2010). Modelling and experimental analysis of hormonal crosstalk in Arabidopsis. Molecular Systems Biology, 6, 373. [Link]
Sources
- 1. Arabidopsis thaliana detached leaf assay for the disease assessment of Fusarium graminearum infection [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 12. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 17. plantsuccess.org [plantsuccess.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Methods for quantifying Helminthosporol in fungal extracts
An authoritative guide to the analytical quantification of Helminthosporol, a bioactive sesquiterpenoid produced by various fungal species, including the plant pathogen Bipolaris oryzae. This document provides a detailed overview of the principles and methodologies for the accurate determination of this compound in fungal extracts, tailored for researchers in natural product chemistry, plant pathology, and drug discovery.
Introduction to this compound
This compound is a sesquiterpenoid secondary metabolite with a distinctive tricyclic structure. First identified as a phytotoxin from the fungus Helminthosporium sativum (now known as Bipolaris sorokiniana), it plays a role in plant diseases like brown spot in rice.[1][2] Beyond its phytotoxicity, this compound and its derivatives have garnered interest for their potential biological activities, necessitating robust and reliable methods for their quantification in complex fungal matrices.
The accurate measurement of this compound is critical for various research applications, including:
-
Understanding Fungal Pathogenesis: Quantifying toxin production in different fungal strains and under various environmental conditions.
-
Natural Product Discovery: Screening fungal extracts for bioactive compounds and assessing production yields.
-
Pharmacological Studies: Determining the concentration of the compound in extracts used for activity testing.
This application note details validated protocols for the extraction and quantification of this compound using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based methods.
PART 1: Fungal Culture and Analyte Extraction
The foundation of any quantitative analysis is a reproducible and efficient sample preparation protocol. The goal is to quantitatively extract this compound from the fungal biomass or culture medium while minimizing the co-extraction of interfering matrix components.[3]
Fungal Cultivation
Bipolaris oryzae, the causative agent of brown spot of rice, is a known producer of this compound and related compounds.[2]
Protocol for Culturing Bipolaris oryzae :
-
Inoculation: Aseptically transfer a pure culture of B. oryzae to Petri plates containing Potato Dextrose Agar (PDA).[2]
-
Incubation: Incubate the plates at 28 ± 2°C for 7-10 days, allowing for sufficient mycelial growth and sporulation.[2]
-
Liquid Culture for Metabolite Production: For larger-scale production, inoculate 250 mL Erlenmeyer flasks containing 100 mL of sterile Potato Dextrose Broth (PDB) with mycelial plugs from the PDA plates.
-
Incubation (Liquid): Incubate the liquid cultures on a rotary shaker at 150 rpm for 15-21 days at 28 ± 2°C to promote the synthesis and secretion of secondary metabolites.[4]
Extraction of this compound
This compound is a moderately polar sesquiterpenoid, making it soluble in organic solvents like ethyl acetate and methanol. Ethyl acetate is often preferred as it efficiently extracts the target analyte while leaving behind highly polar, interfering compounds.[3]
Protocol for Solvent Extraction:
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration through sterile cheesecloth or a filter paper.
-
Extraction from Mycelium:
-
Dry the collected mycelial mat at room temperature or by lyophilization.
-
Grind the dried mycelium into a fine powder.
-
Suspend the powder in ethyl acetate (e.g., 100 mL of solvent per 5 g of dry mycelium) and sonicate for 30 minutes in an ultrasonic bath.
-
Allow the mixture to macerate for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
-
Extraction from Culture Filtrate (Broth):
-
Transfer the liquid filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer. Repeat this extraction three times.
-
-
Pooling and Drying: Pool all collected organic extracts. Dry the combined extract by passing it through anhydrous sodium sulfate to remove residual water.[3]
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C. This yields a crude fungal extract.
-
Final Preparation: Reconstitute the dried crude extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) compatible with the subsequent chromatographic analysis. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]
Extraction and Preparation Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Helminthosporol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the total synthesis of Helminthosporol. This resource is designed to provide practical, in-depth guidance to researchers encountering challenges in this complex synthetic endeavor. Drawing from established literature and field-proven insights, this guide offers troubleshooting strategies and frequently asked questions to navigate the intricacies of this fascinating natural product synthesis.
This compound, a sesquiterpenoid fungal metabolite, has attracted significant attention from the synthetic community due to its interesting biological activities, including plant growth regulation.[1] However, its compact bicyclo[3.2.1]octane core and multiple stereocenters present considerable synthetic hurdles.[2][3] This guide is structured to address the most common and critical challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Diastereoselectivity in the Initial Cyclization/Annulation Step
Question: I am attempting to construct the bicyclo[3.2.1]octane core of this compound, but I am observing poor diastereoselectivity, leading to a mixture of isomers that are difficult to separate. What are the key factors influencing this step and how can I improve the stereochemical outcome?
Answer:
The formation of the bicyclic core is arguably one of the most critical and challenging aspects of the this compound synthesis. The stereochemical control during this phase dictates the success of the entire synthetic route.[4]
Underlying Principles:
The stereoselectivity of annulation reactions, such as the Robinson annulation which has been a historical approach, is highly dependent on the reaction conditions and the nature of the substrate.[3] The transition state geometry, influenced by steric and electronic factors, determines the facial selectivity of the ring closure.
Troubleshooting Protocol:
-
Reagent and Solvent Selection:
-
Lewis Acid Catalysis: The choice of Lewis acid can significantly influence the transition state. Experiment with a range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) at varying stoichiometric amounts and temperatures. In some cases, bulky Lewis acids can enhance facial selectivity.
-
Solvent Polarity: The polarity of the solvent can affect the conformational equilibrium of the intermediates. A systematic screen of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) is recommended.
-
-
Temperature Control:
-
Lowering the reaction temperature (e.g., from room temperature to -78 °C) can often enhance stereoselectivity by favoring the kinetically controlled product, which may be the desired diastereomer.
-
-
Substrate Modification:
-
The presence of bulky protecting groups on nearby functionalities can introduce steric bias, directing the cyclization to occur from a specific face of the molecule. Consider introducing a sterically demanding protecting group that can be removed later in the synthesis.
-
Data Summary: Impact of Conditions on Diastereoselectivity (Illustrative)
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| TiCl₄ | CH₂Cl₂ | -78 | 85:15 |
| SnCl₄ | Toluene | 0 | 70:30 |
| BF₃·OEt₂ | THF | 25 | 50:50 |
Low Yield in the Key C-C Bond Formation Step
Question: I am struggling with a low yield in a critical carbon-carbon bond-forming reaction (e.g., aldol condensation, conjugate addition) en route to a key intermediate. What are the common causes for low yields in these transformations and what steps can I take to optimize the reaction?
Answer:
Low yields in crucial C-C bond-forming steps are a common bottleneck in complex total syntheses.[5][6] These issues often stem from side reactions, poor reactivity of the starting materials, or decomposition of the product.
Underlying Principles:
The efficiency of C-C bond formation is highly sensitive to factors such as the pKa of the enolate/nucleophile, the electrophilicity of the acceptor, and the stability of the intermediates and products under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield C-C bond formation.
Detailed Steps:
-
Reagent Integrity:
-
Ensure starting materials are pure and free of inhibitors.
-
Titrate organometallic reagents and bases (e.g., n-BuLi, LDA) to confirm their molarity.
-
-
Enolate Formation:
-
The choice of base is critical. For kinetic enolates, use a strong, hindered base like LDA at low temperatures. For thermodynamic enolates, a weaker base at higher temperatures may be more appropriate.
-
The solvent can influence aggregation of the base and the reactivity of the enolate.
-
-
Reaction Additives:
-
In some cases, additives can improve yields. For example, LiCl can break up lithium amide aggregates, leading to a more reactive base. HMPA can increase the reactivity of enolates.
-
-
Purification:
-
Consider if the product is unstable on silica gel. If so, explore alternative purification methods like crystallization, distillation, or chromatography on a less acidic stationary phase (e.g., alumina).
-
Challenges with Protecting Group Manipulations
Question: I am encountering difficulties with the removal of a protecting group late in the synthesis. The deprotection conditions are either too harsh, leading to decomposition of my advanced intermediate, or incomplete. What strategies can I employ to overcome this?
Answer:
Protecting group manipulations are a frequent source of frustration in the final stages of a total synthesis.[7] The choice of protecting group early in the synthesis has significant downstream consequences.
Underlying Principles:
An ideal protecting group should be installed in high yield, stable to a wide range of reaction conditions, and removed chemoselectively in high yield under mild conditions.
Troubleshooting Protocol:
-
Re-evaluate Deprotection Conditions:
-
Systematically screen a variety of deprotection reagents and conditions. For example, if you are removing a silyl ether (e.g., TBS), instead of the standard TBAF, consider milder fluoride sources like HF-pyridine or TASF.
-
For acid-labile protecting groups, explore a range of acids from mild (e.g., PPTS, CSA) to stronger (e.g., TFA, HCl) and carefully control the stoichiometry and reaction time.
-
-
Alternative Protecting Groups:
-
If extensive screening of deprotection conditions fails, it may be necessary to reconsider the choice of protecting group. This is a significant decision and involves re-synthesizing the protected intermediate.
-
Consult protecting group stability charts to identify a group that is compatible with your synthetic route and can be removed under orthogonal conditions.
-
Protecting Group Compatibility (Illustrative)
| Protecting Group | Stable To | Cleaved By |
| TBS | Mild acid, base, hydrogenation | Fluoride, strong acid |
| PMB | Mild acid, base, hydrogenation | Strong acid, oxidative conditions (DDQ, CAN) |
| Benzyl | Acid, base | Hydrogenolysis (H₂, Pd/C) |
Logical Flow for Protecting Group Strategy:
Caption: Strategic planning for protecting group usage.
References
- Total synthesis of (±)-helminthosporal.
- The Total Synthesis of Helminthosporal. Journal of the American Chemical Society.
- Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives.
- Challenges and Discoveries in the Total Synthesis of Complex Polyketide Natural Products. The Journal of Antibiotics.
- The total synthesis of helminthosporal. Journal of the American Chemical Society.
- Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance. PubMed Central.
- Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of (±)-helminthosporal - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Challenges and discoveries in the total synthesis of complex polyketide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
Technical Support Center: Enhancing Helminthosporol Production from Bipolaris sorokiniana
Introduction
Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) is a ubiquitous fungal pathogen of cereal crops, notorious for causing diseases like spot blotch and common root rot.[1][2] Beyond its phytopathological significance, this fungus is a natural source of bioactive secondary metabolites. Among these is helminthosporol, a sesquiterpenoid with plant growth regulatory properties that has garnered interest for its potential applications in agriculture and drug development.[1]
The production of this compound in laboratory cultures is a complex process influenced by a multitude of genetic and environmental factors. Achieving consistent, high-yield production is a common challenge for researchers. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help you navigate the complexities of fungal fermentation and maximize your this compound yield.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the cultivation of B. sorokiniana and the production of its secondary metabolites.
Part 1: Fungal Culture & Growth Optimization
Q1: What is the best culture medium for growing Bipolaris sorokiniana biomass?
A1: While B. sorokiniana can grow on a wide range of media, the optimal choice depends on whether the goal is maximizing mycelial mass or sporulation. For general growth, Potato Dextrose Agar (PDA) is a robust and widely used medium that supports high radial growth.[3] However, studies have shown that Oatmeal Agar (OMA) often yields the highest levels of both growth and sporulation.[4]
It's crucial to understand that the medium that promotes the fastest or densest vegetative growth may not be the best for secondary metabolite production. Rapidly metabolized carbon sources can sometimes suppress the biosynthetic pathways for compounds like this compound, a phenomenon known as carbon catabolite repression.[5][6]
Q2: Should I use a solid or liquid culture for this compound production?
A2: Liquid (submerged) fermentation is strongly recommended for producing secondary metabolites for several key reasons. It allows for more uniform growth, better control over environmental parameters (pH, aeration), and significantly easier downstream processing for metabolite extraction.[7] Solid-state fermentation can be effective but presents challenges in scaling up and extracting the final product efficiently. For research and development, liquid cultures in Erlenmeyer flasks are standard practice.
Q3: What are the optimal temperature and pH for B. sorokiniana culture?
A3: Bipolaris sorokiniana grows well over a temperature range of 20-30°C. For metabolite production, a constant temperature of approximately 25 ± 1°C is typically optimal.[7][8] Deviations from this can stress the fungus, potentially altering its metabolic output.
The initial pH of the culture medium should be adjusted to around 6.5 .[9] It is important to note that the fungus will alter the pH of the medium as it grows by consuming substrates and secreting metabolites. Monitoring, but not necessarily controlling, the pH during the fermentation can provide valuable insights into the metabolic state of the culture.
Q4: How important is aeration for this compound production?
A4: Aeration is critical. The biosynthesis of sesquiterpenoids is an oxygen-dependent process. Inadequate oxygen can be a major limiting factor in submerged cultures.[5] To ensure sufficient aeration in shake flask cultures, you should:
-
Use baffled flasks to increase turbulence and oxygen transfer.
-
Maintain a low culture volume-to-flask volume ratio (e.g., 50 mL in a 250 mL flask).
-
Use a consistent and adequate shaker speed (e.g., 150-200 rpm).[5]
Part 2: Maximizing this compound Yield
Q5: My culture grows well, but this compound yield is low. How do I switch the fungus from primary to secondary metabolism?
A5: This is a classic challenge in fungal fermentation. Secondary metabolite production, including that of this compound, typically occurs during the stationary phase of growth, which is often triggered by nutrient limitation.[10] If your culture has abundant, easily accessible nutrients, it will favor biomass production (primary metabolism).
To encourage the switch:
-
Nutrient Limitation: Design a medium where a key nutrient (like nitrogen or phosphate) becomes depleted after an initial phase of robust growth.[10]
-
Carbon Source Selection: While glucose supports rapid growth, more complex carbohydrates like lactose or sucrose may lead to higher secondary metabolite yields as they are metabolized more slowly.[9]
-
Time-Course Study: The most critical step is to perform a time-course study. Harvest samples every 2-3 days over a period of 3-4 weeks to identify the precise time point (the "idiophase") when this compound production peaks.[5][7] Production often requires an extended incubation of up to three weeks.[7]
Q6: What is the OSMAC approach and how can it help increase yield?
A6: OSMAC stands for "One Strain, Many Compounds." It is a foundational strategy based on the principle that a single fungal strain can produce different metabolites, or different quantities of the same metabolite, when grown under varying conditions.[11][12] By systematically altering one parameter at a time—such as the media type (e.g., Czapek Dox vs. PDB), carbon source, nitrogen source, or temperature—you can often activate "silent" or poorly expressed biosynthetic gene clusters and discover the optimal conditions for this compound production.[5]
Q7: Can different isolates of B. sorokiniana produce different amounts of this compound?
A7: Absolutely. There is significant metabolic variability among different wild-type isolates of B. sorokiniana.[7] Some strains are naturally high producers, while others may produce very little this compound. If you are consistently getting low yields, it is highly advisable to screen several different isolates to find a superior production strain.
Part 3: Extraction and Analysis
Q8: What is the best solvent for extracting this compound from the culture broth?
A8: this compound and its direct precursor, prethis compound, are sesquiterpenoids with moderate polarity. The most commonly used and effective solvent for liquid-liquid extraction from the culture filtrate (the cell-free supernatant) is ethyl acetate .[1][7] It provides a good balance of polarity to efficiently partition the target compounds from the aqueous phase while leaving behind highly polar impurities like sugars and salts. Dichloromethane has also been used effectively.
Q9: Do I need to extract the mycelium as well as the culture broth?
A9: Yes. While many secondary metabolites are secreted into the broth, a significant amount can remain within the fungal mycelium. For comprehensive quantification and maximum recovery, it is best practice to perform separate extractions on both the culture filtrate and the mycelial mass.[5] The mycelium should be separated from the broth by filtration, freeze-dried, and then extracted with a solvent like methanol or acetone.
Q10: What analytical technique is best for quantifying this compound?
A10: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is the modern standard for the analysis of secondary metabolites.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for sesquiterpenes, but may require derivatization of the hydroxyl groups on the this compound molecule to increase its volatility.[1] HPLC-MS provides excellent sensitivity and specificity and is often the preferred method.
Troubleshooting Guide
Use the following table to diagnose and solve common issues during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Fungal Growth | 1. Contamination (bacterial or other fungi).2. Inoculum is not viable.3. Incorrect media composition or pH.4. Incubation temperature is outside the optimal range. | 1. Check culture purity on an agar plate; use sterile techniques.2. Use a fresh, actively growing culture for inoculation.3. Verify media recipe, pH (adjust to ~6.5), and ensure proper sterilization.4. Calibrate incubator and set to 25°C. |
| Good Growth, Low/No this compound Yield | 1. Harvest time is suboptimal (too early or too late).2. Nutrient repression (excess carbon/nitrogen).3. Fungal isolate is a naturally low producer.4. Inadequate aeration in liquid culture.5. Biosynthetic gene cluster is "silent" under lab conditions. | 1. Perform a time-course study (harvest every 2-3 days for 21-28 days) to find the production peak. [5]2. Modify the medium: try different C:N ratios or use complex carbon sources.[9]3. Screen different wild-type isolates of B. sorokiniana.[7]4. Increase shaker speed, use baffled flasks, or reduce culture volume.[5]5. Apply the OSMAC approach by testing different media and growth conditions.[11] |
| High Batch-to-Batch Variability | 1. Inconsistent inoculum size or age.2. Minor variations in media preparation.3. Fluctuations in incubator temperature or shaker speed.4. Inconsistent extraction procedure. | 1. Standardize your inoculum. Prepare a spore suspension and inoculate with a consistent spore count (e.g., 10⁵ spores/mL).[5]2. Use a precise protocol for media preparation; check final pH every time.3. Ensure equipment is calibrated and functioning correctly.4. Standardize solvent volumes, extraction times, and agitation methods.[10] |
| Difficulty Extracting the Compound | 1. Incorrect solvent polarity.2. Compound is unstable at extraction temperature or pH.3. Emulsion formation during liquid-liquid extraction. | 1. Perform a small-scale solvent screen (e.g., hexane, ethyl acetate, methanol) to find the optimal solvent.2. Conduct extraction at a lower temperature (e.g., 4°C) or adjust the pH of the filtrate before extraction.3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols & Workflows
Protocol 1: Liquid Culture of B. sorokiniana for this compound Production
Objective: To cultivate B. sorokiniana in a liquid medium optimized for secondary metabolite production.
Materials:
-
Pure, actively growing culture of B. sorokiniana on a PDA plate.
-
Modified Fries Liquid Medium (per liter): 10g Maltose, 10g Glucose, 4g Yeast Extract.[14]
-
Sterile distilled water.
-
250 mL Erlenmeyer flasks (baffled, if available).
-
Sterile cork borer or scalpel.
-
Orbital shaker incubator.
Procedure:
-
Media Preparation: Prepare the Modified Fries Liquid Medium. Dispense 50 mL into each 250 mL Erlenmeyer flask. Seal flasks with foam stoppers or cotton plugs and cover with aluminum foil.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes. Allow them to cool to room temperature.
-
Inoculation: Aseptically, use a sterile cork borer to cut a 5 mm agar plug from the leading edge of an actively growing B. sorokiniana colony.
-
Incubation: Transfer one agar plug into each flask. Place the flasks in an orbital shaker incubator set to 25°C and 180 rpm .
-
Fermentation: Allow the fungus to grow for the predetermined optimal time (e.g., 21 days, as determined by a time-course study).
Protocol 2: Solvent Extraction of this compound
Objective: To extract this compound from the fungal culture for analysis.
Materials:
-
Fungal culture from Protocol 1.
-
Buchner funnel and vacuum flask, or sterile cheesecloth.
-
Separatory funnel (250 mL).
-
Ethyl Acetate (HPLC grade).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Rotary evaporator.
-
Methanol (HPLC grade).
Procedure:
-
Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration or by filtering through several layers of cheesecloth. Collect the filtrate (supernatant).
-
Liquid-Liquid Extraction:
-
Transfer the collected filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate (e.g., 50 mL filtrate + 50 mL ethyl acetate).
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer is the organic (ethyl acetate) phase containing your compound.
-
Drain and collect the organic phase. Repeat the extraction on the aqueous phase two more times to maximize recovery.
-
-
Drying and Concentration:
-
Pool all collected organic phases.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water. Swirl and let it sit for 10 minutes.
-
Decant or filter the dried extract into a pre-weighed round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator at 40°C until a dry residue remains.
-
-
Sample Preparation for Analysis:
-
Record the weight of the crude extract.
-
Redissolve the dried extract in a known, small volume of methanol (e.g., 1-2 mL).
-
Transfer the sample to an HPLC vial for analysis.
-
Visualizations
Biosynthesis and Production Workflow
Caption: General workflow for this compound production and analysis.
Simplified this compound Biosynthesis Pathway
Caption: Key steps in the biosynthesis of this compound.
Troubleshooting Logic Flowchart
Caption: A step-by-step guide to diagnosing low yield issues.
References
-
Sinijadas, K., Dhar, A., Bhaumik, P., & Chowdhury, A. K. (2018). Evaluation of Culture Medium for the Growth of Bipolaris sorokiniana the Causal Agent of Spot Blotch of Wheat. International Journal of Current Microbiology and Applied Sciences, 7(10), 1234-1240.
-
Luz, W. C. D. (1987). Production and Release of the Phytotoxin Prethis compound by Bipolaris-Sorokiniana During Growth. Fitopatologia Brasileira.
-
BenchChem. (2025). In vitro production of Bipolaroxin by Bipolaris sorokiniana. BenchChem Technical Support.
-
Hijam, B., Maharaja, G. L., Roy, A., Roy, V., & Hembram, S. (2022). Assessment of Some Culture Media for Optimum Growth and Sporulation of Bipolaris sorokiniana Causing Spot Blotch of Wheat. FAO AGRIS.
-
Nasreen, S., et al. (2017). spore production of Bipolaris sorokiniana by the media composition. ResearchGate.
-
BenchChem. (2025). Enhancing the production of fungal secondary metabolites in liquid culture. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Optimizing Fungal Metabolite Extraction. BenchChem Technical Support.
-
BenchChem. (2025). In vitro production of Bipolaroxin by Bipolaris sorokiniana. BenchChem Technical Support.
-
de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612.
-
Carlson, R., et al. (1991). Characterization and Determination of Prethis compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. Journal of Microbiological Methods, 13(4).
-
Nogueira, G. P., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. National Institutes of Health.
-
Åkesson, H., & Jansson, H. B. (1996). Prethis compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate.
-
Sharma, S., et al. (2023). A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment. National Institutes of Health.
-
Nogueira, G. P., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. ResearchGate.
-
Sharmin, A., et al. (2022). Morphological, Cultural, Molecular and Pathogenic Variation of Bipolaris sorokiniana in Wheat. Scirp.org.
-
Senderskiy, I. V., et al. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. ResearchGate.
-
Kumar, J., et al. (2001). A Compromised Mlo Pathway Affects the Response of Barley to the Necrotrophic Fungus Bipolaris sorokiniana (Teleomorph: Cochliobolus sativus) and Its Toxins. APS Journals.
-
de Mayo, P., et al. (1962). Preparation of Helminthosporal by Extraction with Diethyl Ether from Culture Filtrates of Helminthosporium sativum P. K. and B. ResearchGate.
-
Borah, A., & Das, R. (2018). Optimization of Culture Parameters for Improved Production of Bioactive Metabolite by Endophytic Geosmithia pallida (KU693285) Isolated from Brucea mollis Wall ex. Kurz, An Endangered Medicinal Plant. Pharmacognosy Journal, 10(1).
-
Acharya, B., et al. (2011). Bipolaris sorokiniana (Sacc.) Shoem.: The most destructive wheat fungal pathogen in the warmer areas. Australian Journal of Crop Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [cropj.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biocontrol potential and action mechanism of Bacillus amyloliquefaciens DB2 on Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Instability of Helminthosporol in Research Applications
Welcome to the technical support center for Helminthosporol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the inherent instability of this compound during storage and experimentation. As a sesquiterpenoid natural product, this compound's bioactivity is intimately linked to its chemical structure, which can be susceptible to degradation under common laboratory conditions. This resource provides in-depth troubleshooting, validated protocols, and foundational knowledge to ensure the integrity and reproducibility of your experimental results.
Understanding this compound Instability: A Proactive Approach
This compound, a member of the vast family of sesquiterpenoids, possesses a complex three-dimensional structure that is crucial for its biological function. However, this complexity also renders it susceptible to degradation through several pathways:
-
Thermal Degradation: Like many terpenes, this compound can be sensitive to heat. Elevated temperatures can lead to rearrangements, oxidations, and other chemical transformations that diminish or alter its bioactivity.[1]
-
Hydrolytic Degradation: The presence of functional groups in the this compound molecule may make it susceptible to hydrolysis, especially under acidic or alkaline conditions. This process can lead to the cleavage of ester or ether linkages, if present, or other structural changes.[2][3][4][5][6]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy for photochemical reactions. This can lead to isomerization, oxidation, or other structural modifications, ultimately resulting in a loss of potency. For instance, UV irradiation has been shown to degrade sesquiterpene lactones, a related class of compounds.[7]
A proactive understanding of these potential degradation pathways is the first step in designing robust experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when working with this compound, providing causative explanations and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions & Preventative Measures |
| Loss of Bioactivity in Stock Solution | - Improper storage temperature.- Exposure to light.- Repeated freeze-thaw cycles.- Inappropriate solvent.- Hydrolysis over time. | - Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8]- Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[8]- Solvent Choice: Use anhydrous, high-purity solvents. DMSO and ethanol are common choices, but their suitability should be validated for your specific assay.[9][10][11][12]- Quality Control: Periodically check the purity and concentration of your stock solution using analytical methods like HPLC. |
| Precipitation of this compound in Aqueous Media | - Low aqueous solubility of this compound.- Exceeding the solubility limit when diluting from a stock solution.- Interaction with components in the culture medium. | - Solvent Consideration: When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is compatible with your experimental system and does not exceed toxic levels (typically <0.5% for many cell-based assays).[11][12][13]- Dilution Technique: Add the stock solution to the aqueous medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion.- Solubility Enhancement: Consider the use of a surfactant or other solubilizing agent, but first, verify its compatibility with your assay. |
| Inconsistent or Non-Reproducible Experimental Results | - Degradation of this compound in working solutions.- Variability in the preparation of stock and working solutions.- Pipetting errors with viscous stock solutions (e.g., DMSO). | - Fresh Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock aliquot. Do not store dilute aqueous solutions of this compound.[9]- Standardized Protocols: Follow a strict, validated protocol for solution preparation.[8]- Pipetting Technique: Use positive displacement pipettes or reverse pipetting for viscous solvents like DMSO to ensure accurate dispensing.- Include Controls: Always include positive and negative controls in your experiments to monitor for unexpected variability. |
| Unexpected Biological Effects or Off-Target Activity | - Presence of degradation products with different bioactivities.- Impurities in the initial this compound sample. | - Purity Verification: Ensure the purity of your this compound solid material before preparing stock solutions using techniques like NMR, HPLC, or mass spectrometry.[14]- Monitor for Degradation: If unexpected results occur, analyze your working solution for the presence of degradation products.[14][15][16][17][18] |
Protocols for Storage, Handling, and Quality Control
Adherence to validated protocols is critical for maintaining the integrity of this compound.
Long-Term Storage of Solid this compound
-
Condition: Store solid this compound at -20°C or below in a tightly sealed container.
-
Environment: A desiccator or an environment with low humidity is recommended to prevent moisture absorption.
-
Rationale: Low temperatures minimize the rate of thermal degradation, while a dry environment prevents potential hydrolysis.
Preparation of Concentrated Stock Solutions
This protocol outlines the preparation of a 10 mM stock solution of this compound (Molecular Weight to be assumed as ~236.34 g/mol for calculation purposes; adjust based on your specific batch information).
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out a precise amount of this compound (e.g., 2.36 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of solvent (e.g., 1 mL for a 10 mM solution with 2.36 mg) to the tube.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C immediately.
Causality Behind Choices:
-
Anhydrous Solvents: Minimizes the risk of hydrolytic degradation in the stock solution.
-
Amber Vials: Protects the compound from photodegradation.[8]
-
Single-Use Aliquots: Prevents degradation from repeated freeze-thaw cycles.
Quality Control Workflow
A robust quality control (QC) system is essential for validating the integrity of your this compound stocks and experimental solutions.
Caption: Quality control workflow for this compound.
Experimental Design Considerations
To minimize the impact of this compound instability on your experimental outcomes, consider the following:
-
Solvent Effects: The choice of solvent can influence the stability of this compound. While DMSO and ethanol are common, their effects on your specific biological system should be evaluated. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
pH of Media: Be mindful of the pH of your culture or assay media, as extremes in pH can accelerate degradation. If possible, maintain the pH within a neutral range.
-
Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to significant degradation. Consider shorter endpoints or time-course experiments to assess the stability of this compound under your assay conditions.
References
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
- de la Cruz, J. N., et al. (2022). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. Molecules, 27(9), 2879.
- Gawde, A., & Phatak, A. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 524-539.
- Rotter, A., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Biotechnology Advances, 69, 108253.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
- Jiang, Z., et al. (2023). Environmental Change Is Reshaping the Temperature Sensitivity of Sesquiterpene Emissions and Their Atmospheric Impacts. AGU Advances, 4(3), e2022AV000854.
- Frey, A., et al. (2002). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. Journal of Agricultural and Food Chemistry, 50(23), 6739-6744.
- da Silva Júnior, E. C., & de Pinheiro, A. C. (2017). Thermal behavior and thermal degradation kinetic parameters of triterpene α, β amyrin. Journal of Thermal Analysis and Calorimetry, 130(2), 853-861.
- European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. CPMP/QWP/2934/99.
- European Medicines Agency. (2003). Guideline on stability testing of existing active substances and related finished products. CPMP/QWP/122/02, Rev 1.
- Mohan, K., et al. (1993).
- UNICEF. (n.d.). Annex C: Minimum Information Requirements for Stability Testing Protocols and Reports.
- Ismail, A. A. (2017). Immunoassay Troubleshooting Guide. The Immunoassay Handbook, 469-495.
-
BioAssay Systems. (n.d.). Technical Support. Retrieved from [Link]
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- ICH. (1995). ICH Q5C Stability testing of Biotechnological / Biological products.
- Cayman Chemical. (2023).
- He, H., et al. (2013). Hydrolytic Degradation of Poly (ethylene oxide)-block-Polycaprolactone Worm Micelles. ACS Macro Letters, 2(10), 913-917.
- Paveto, C., et al. (2016). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Scientifica, 2016, 8026957.
- Miralles-Marco, A., et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Antibiotics, 11(1), 86.
- Thabit, S. S. (2021). Solubility of drugs in ethanol and dmso.
- Lifschitz, A., et al. (2020). Combination of bioactive phytochemicals and synthetic anthelmintics: In vivo and in vitro assessment of the albendazole-thymol association. Veterinary Parasitology, 282, 109121.
- Das, S., & Singh, S. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
- Brassart, L., et al. (2025). Hydrolytic degradation behaviour of electrospun poly(ɛ-caprolactone) filaments for biological tissue repair.
- Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3891-3898.
- Kumar, V., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(4), 627-644.
- Tomlinson, A., et al. (2023). Characterization of Recombinantly-Expressed Hydrolytic Enzymes from Chinese Hamster Ovary Cells: Identification of Host Cell Proteins that Degrade Polysorbate. Journal of Pharmaceutical Sciences, 112(5), 1353-1365.
- Vella, F. M., et al. (2023).
- Wang, Y., et al. (2021). Preparation and Transfection of Populus tomentosa Mesophyll Protoplasts. Bio-protocol, 11(22), e4227.
- Ferraro, V., et al. (2021). In Vitro Bioactivity of Astaxanthin and Peptides from Hydrolisates of Shrimp (Parapenaeus longirostris) By-Products: From the Extraction Process to Biological Effect Evaluation, as Pilot Actions for the Strategy “From Waste to Profit”. Antioxidants, 10(4), 589.
- Sahu, A., et al. (2019). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 164, 57-67.
- Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3891-3898.
- Zięba, M., et al. (2022). Effects of Sterilization and Hydrolytic Degradation on the Structure, Morphology and Compressive Strength of Polylactide-Hydroxyapatite Composites. International Journal of Molecular Sciences, 23(18), 10454.
- Al-Majid, A. M. A., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Pharmaceutical Chemistry Journal, 57(5), 659-670.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolytic Degradation of Poly (ethylene oxide)-block-Polycaprolactone Worm Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic degradation behaviour of electrospun poly(ɛ-caprolactone) filaments for biological tissue repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Recombinantly-Expressed Hydrolytic Enzymes from Chinese Hamster Ovary Cells: Identification of Host Cell Proteins that Degrade Polysorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sterilization and Hydrolytic Degradation on the Structure, Morphology and Compressive Strength of Polylactide-Hydroxyapatite Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Helminthosporol Dosage for Plant Growth Promotion
<
Welcome to the technical support center for Helminthosporol application. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of this compound for plant growth promotion experiments. Here, you will find a blend of theoretical knowledge and practical, step-by-step protocols to ensure the scientific integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What is this compound and what is its primary mechanism of action in plant growth promotion?
This compound is a natural plant growth regulator, a sesquiterpenoid phytotoxin produced by various species of the fungal genus Bipolaris (teleomorph Cochliobolus).[1] Its effects on plants are complex and concentration-dependent. At lower concentrations, it exhibits plant growth-regulating properties, while at higher concentrations, it can be phytotoxic.[1] The growth-promoting activity of this compound is similar to that of gibberellins (GA), a class of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering.[2] Research has shown that this compound and its analog, helminthosporic acid, can act as agonists for the gibberellin receptor GID1, thereby activating the GA signaling pathway.[3][2]
Q2: What are the typical starting concentrations for this compound in a plant growth experiment?
Based on existing literature, a good starting range for observing growth promotion in sensitive species like rice seedlings is between 10 to 300 ppm (parts per million).[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.
Q3: Which plant species are known to be responsive to this compound?
This compound has been shown to be effective in promoting elongation of leaf sheaths in rice and Japanese barnyard grass, as well as the hypocotyls of cucumber and taisai (Brassica chinensis).[5][6] However, it has been reported to be inactive in promoting growth in peas, tomato, sunflower, oat, and wheat.[5][6]
Q4: How should I prepare and store this compound stock solutions?
For consistency and to minimize degradation, it is recommended to prepare fresh solutions before each experiment.[7] If long-term storage is necessary, stock solutions should be stored at -20°C or -80°C in a solvent like high-purity, anhydrous ethanol or DMSO.[7][8] To prevent photolytic degradation, store solutions in amber vials or wrap containers in aluminum foil.[7]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Guide 1: Inconsistent or No Growth Promotion Observed
-
Symptom: No significant difference in growth between this compound-treated plants and the vehicle control.
-
Possible Causes:
-
Suboptimal Dosage: The concentration of this compound may be too low or too high, falling outside the optimal range for growth promotion and potentially entering the phytotoxic range.
-
Degradation of this compound: The compound may have degraded in the stock solution or in the experimental setup.
-
Plant Species Insensitivity: The chosen plant species may not be responsive to this compound.[5][6]
-
Poor Absorption: The compound may not be effectively absorbed by the plant tissue.
-
-
Recommended Actions:
-
Perform a Dose-Response Curve: This is a critical step to identify the optimal concentration. Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to capture the full spectrum of responses, from no effect to promotion and potential inhibition.[9][10]
-
Ensure Freshness of Solutions: Prepare fresh this compound solutions for each experiment from a properly stored stock.[7]
-
Verify Plant Responsiveness: If possible, include a positive control plant species known to respond to this compound, such as a rice variety.[5]
-
Enhance Uptake with a Surfactant: Consider adding a non-ionic surfactant to the application solution to improve spreading and absorption on the plant surface.[11][12][13] Test the surfactant on a small batch of plants first to ensure it is not phytotoxic at the concentration used.
-
Guide 2: Signs of Phytotoxicity Observed
-
Symptom: Treated plants exhibit signs of stress, such as leaf curling, yellowing, wilting, necrotic lesions, or stunted growth compared to the control group.[14]
-
Possible Causes:
-
Excessive Concentration: The applied dosage is too high, leading to phytotoxic effects.[1] High concentrations of this compound can damage cell membranes.[15]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be at a toxic concentration.
-
Contamination: The this compound stock or application solution may be contaminated.
-
-
Recommended Actions:
-
Reduce the Concentration: Immediately lower the concentration of this compound in subsequent experiments. Refer to your dose-response curve to select a concentration in the growth-promoting range.
-
Conduct a Solvent Control: Always include a control group treated with the same concentration of the solvent used to dissolve the this compound to rule out solvent-induced toxicity.
-
Ensure Purity: Use high-purity reagents and sterile techniques when preparing solutions to avoid contamination.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in ethanol and subsequent dilution to working concentrations.
Materials:
-
This compound (powder)
-
Anhydrous ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, distilled water
-
Pipettes and sterile tips
Procedure:
-
Stock Solution (10 mM):
-
Calculate the mass of this compound needed to make a 10 mM solution (Molecular Weight of this compound = 252.36 g/mol ).
-
Under a fume hood, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous ethanol. For example, to make 1 mL of a 10 mM solution, dissolve 2.52 mg of this compound in 1 mL of ethanol.
-
Vortex until fully dissolved.
-
Store the stock solution in an amber, airtight container at -20°C.[7][8]
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution with sterile distilled water or your chosen plant growth medium.
-
For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of sterile water).
-
Protocol 2: Dose-Response Experiment for this compound in Arabidopsis thaliana
This protocol details a method for determining the optimal dosage of this compound for promoting root elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri plates (100 mm)
-
This compound working solutions (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM)
-
Sterilization supplies (e.g., 70% ethanol, bleach solution)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution with a drop of Tween-20 for 10 minutes.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of this compound working solution to the molten MS medium to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the medium into sterile Petri plates and allow them to solidify.
-
-
Seed Plating and Growth:
-
Plate the sterilized and stratified seeds onto the prepared MS plates.
-
Seal the plates with parafilm and place them vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), remove the plates and scan them to create high-resolution images.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length of the seedlings.
-
Calculate the average root length and standard deviation for each treatment group.
-
Plot the average root length against the this compound concentration to generate a dose-response curve.[9]
-
Data Presentation
Table 1: Example Dosage Ranges and Expected Outcomes for this compound Application on Rice Seedlings
| Concentration Range | Expected Outcome | Key Considerations |
| < 1 µM | Minimal to no observable effect. | May be below the threshold for a significant biological response. |
| 1 - 50 µM | Potential for optimal growth promotion (e.g., increased shoot and root elongation).[4] | This is the target range for optimization experiments. |
| > 50 µM | Onset of inhibitory effects and potential phytotoxicity.[4] | Root growth may be inhibited, and signs of stress may appear. |
| > 100 µM | Likely phytotoxicity, including necrosis and significant growth inhibition.[1][4] | Concentrations to be avoided for growth promotion studies. |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound mimicking Gibberellin.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding adjuvants and surfactants for improved pest management in ornamental crop production – Part II - Nursery [canr.msu.edu]
- 12. erams.com [erams.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. m.youtube.com [m.youtube.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Inconsistent Results in Helminthosporol Bioassays
Part 1: Troubleshooting Guide - A Deeper Dive into Common Issues
Inconsistent results in Helminthosporol bioassays often stem from subtle variations in experimental setup and execution. This section addresses common problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Question 1: Why am I seeing high variability in seed germination rates between my replicates?
High variability in seed germination assays is a frequent challenge. Several factors can contribute to this issue:
-
Uneven Seed Quality and Dormancy: Seeds, even from the same lot, can exhibit natural variations in viability and dormancy.
-
Inconsistent Toxin Application: Uneven exposure of seeds to the this compound solution can lead to varied responses.
-
Environmental Fluctuations: Minor differences in temperature, light, and humidity across your incubation setup can significantly impact germination.[1]
-
Substrate Inconsistencies: The water-holding capacity and aeration of your germination substrate (e.g., filter paper, agar) can affect seed health.
Solutions:
-
Seed Sorting and Pre-treatment: Visually inspect and select seeds of uniform size and color. To break dormancy, consider a pre-treatment such as a short cold stratification period or a light scarification, depending on the plant species.
-
Standardized Toxin Exposure: Ensure seeds are fully and uniformly submerged in the this compound solution during the treatment period. Gentle agitation can help.
-
Controlled Environment: Use a high-quality incubator with stable and uniform temperature and humidity control. For light-sensitive seeds, ensure complete darkness or a consistent photoperiod for all replicates.
-
Homogeneous Substrate: If using filter paper, ensure it is evenly moistened. If using agar, ensure a consistent depth and composition in all petri dishes.
Question 2: My this compound solution seems to lose its potency over time. What's causing this and how can I prevent it?
The stability of your this compound stock and working solutions is critical for reproducible results. Degradation can occur due to several factors:
-
Solvent Choice and Purity: The solvent used to dissolve this compound can impact its stability. Impurities in the solvent can also catalyze degradation.
-
Improper Storage: Exposure to light, high temperatures, and repeated freeze-thaw cycles can break down the molecule.[2][3]
-
pH of the Final Medium: The pH of your bioassay medium can influence the stability of this compound.
Solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.[4][5][6][7][8] High-purity, anhydrous-grade solvents are recommended. Always prepare a solvent-only control to account for any potential phytotoxicity of the solvent itself.
-
Proper Storage of Stock Solutions:
-
Store stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.[2]
-
-
Freshly Prepared Working Solutions: Prepare working solutions fresh from your stock solution for each experiment.
-
pH Considerations: While specific data on this compound's pH sensitivity is limited, it is good practice to buffer your bioassay medium to a physiologically relevant and consistent pH.
Question 3: The symptoms of phytotoxicity (chlorosis and necrosis) in my leaf assays are not uniform. How can I improve consistency?
Inconsistent symptom development in leaf assays can obscure the true effect of this compound.
-
Variation in Leaf Age and Health: Younger and older leaves can have different sensitivities to toxins. Stressed or damaged leaves will also respond differently.[9]
-
Uneven Toxin Application: In leaf puncture or infiltration assays, inconsistent application of the toxin will lead to patchy symptoms.
-
Inadequate Incubation Conditions: Inconsistent light and humidity can affect the rate and extent of symptom development.
Solutions:
-
Use of Uniform Plant Material: Select fully expanded leaves of a similar age and from healthy, well-watered plants.
-
Standardized Application: For leaf puncture assays, use a fine needle to make a consistent number and depth of punctures. For infiltration assays, ensure the solution is evenly distributed within the leaf tissue. In detached leaf assays, ensure the entire leaf surface is in contact with the treatment solution.[10][11]
-
Controlled Incubation: Maintain consistent light intensity, photoperiod, and high humidity for all treated leaves to facilitate uniform symptom development.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about this compound bioassays.
-
What is the primary mode of action of this compound? this compound is a phytotoxin that disrupts plant cell membrane permeability. This leads to leakage of electrolytes and other cellular components, ultimately causing cell death.
-
Which plant species are commonly used in this compound bioassays? A variety of both monocot and dicot species can be used. Common choices include lettuce (Lactuca sativa) and cress (Lepidium sativum) for seed germination and root growth assays due to their rapid germination and sensitivity. Cereals like wheat and barley are also relevant hosts as the fungus that produces this compound, Bipolaris sorokiniana, is a pathogen of these crops.
-
What are the typical concentrations of this compound used in bioassays? Effective concentrations can vary depending on the plant species and the type of bioassay. For seed germination assays with sensitive species like lettuce, concentrations in the range of 1 to 100 µg/mL are often used. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental system.
-
How should I prepare my control treatments? Proper controls are essential for valid results. You should always include:
-
A negative control: This consists of the bioassay medium without any treatment.
-
A solvent control: This contains the highest concentration of the solvent (e.g., DMSO, ethanol) used in your this compound treatments. This is crucial to ensure that the solvent itself is not causing any phytotoxic effects.
-
-
How do I quantify the results of my bioassays?
-
Seed Germination: Calculate the germination percentage and germination rate (speed of germination).
-
Root Elongation: Measure the length of the primary root.
-
Leaf Assays: Quantify the area of chlorosis (yellowing) and necrosis (tissue death). This can be done visually using a rating scale or more precisely with image analysis software. Chlorophyll content can also be measured spectrophotometrically as an inverse indicator of necrosis.[12]
-
Part 3: Detailed Experimental Protocols
Adherence to standardized protocols is key to minimizing variability.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Weighing: Accurately weigh the desired amount of crystalline this compound in a fume hood using an analytical balance.
-
Dissolving: Dissolve the this compound in a minimal amount of high-purity DMSO or ethanol. Gentle vortexing can aid dissolution.
-
Stock Solution Preparation: Bring the solution to the final desired volume with the same solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes or vials. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare your working solutions by diluting the stock solution in your chosen bioassay medium (e.g., sterile distilled water, Murashige and Skoog medium). Ensure the final solvent concentration in your working solutions is consistent across all treatments and does not exceed a level that causes phytotoxicity (typically ≤0.5% for DMSO).
Protocol 2: Seed Germination Bioassay using Lettuce (Lactuca sativa)
-
Seed Sterilization: Surface sterilize lettuce seeds by briefly rinsing in 70% ethanol followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Petri Dish Preparation: Place two layers of sterile filter paper in 9 cm sterile petri dishes.
-
Treatment Application: Add 5 mL of each this compound working solution (and controls) to the respective petri dishes, ensuring the filter paper is saturated.
-
Seed Plating: Aseptically place 20-25 sterilized lettuce seeds evenly spaced on the filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm and incubate in the dark (or a specified photoperiod) at a constant temperature (e.g., 25°C) for 3-5 days.
-
Data Collection:
-
Count the number of germinated seeds (radicle emergence > 2 mm) daily.
-
After the incubation period, measure the primary root length of each seedling.
-
Protocol 3: Detached Leaf Bioassay
-
Plant Material: Select healthy, fully expanded leaves of similar age from well-watered plants.
-
Leaf Excision: Carefully excise the leaves and wash them gently with sterile distilled water.
-
Petri Dish Setup: Place a layer of sterile, moist filter paper in a petri dish.
-
Treatment: Place the leaves on the filter paper and apply the this compound solution. This can be done by placing droplets of the solution onto the leaf surface or by floating the leaves on the solution.
-
Incubation: Seal the petri dishes and incubate under controlled light and temperature conditions.
-
Symptom Evaluation: Observe the leaves daily for the development of chlorosis and necrosis. Quantify the affected area at the end of the experiment.
Part 4: Data Presentation and Visualization
Clear presentation of your data is crucial for interpretation and communication.
Table 1: Example of Data from a this compound Seed Germination Bioassay
| Treatment (µg/mL) | Germination (%) | Average Root Length (mm) ± SD |
| Negative Control | 98 | 25.2 ± 2.1 |
| Solvent Control (0.5% DMSO) | 96 | 24.8 ± 2.5 |
| This compound 1 | 90 | 20.1 ± 3.0 |
| This compound 10 | 65 | 12.5 ± 2.8 |
| This compound 100 | 15 | 3.1 ± 1.5 |
Diagrams
Visualizing workflows and mechanisms can greatly enhance understanding.
Caption: A generalized workflow for conducting this compound bioassays.
Caption: A decision tree for troubleshooting common issues in this compound bioassays.
Caption: Conceptual diagram of this compound's mode of action on a plant cell.
References
-
Harris, C. J., Slootweg, E. J., Goverse, A., & Baulcombe, D. C. (2013). Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression. Bio-protocol, 3(16), e869. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Horst, L., Locke, A. M., & Ricker, M. D. (2006). Percent leaf chlorosis/necrosis over time for heat stressed and... ResearchGate. [Link]
-
Brewer, M. J., & Elliott, N. C. (2017). Leaf chlorosis and necrosis damage ratings (1 ¼ no damage, 9 ¼ dead... ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Applied Microbiology: Open Access. [Link]
-
Mzolo, T. V. (2016). Statistical methods for the analysis of bioassay data. Technische Universiteit Eindhoven. [Link]
-
Mzolo, T. V. (2016). Statistical methods for the analysis of bioassay data. Pure - Eindhoven University of Technology. [Link]
-
Halterman, D., & Kramer, L. (2021). Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato. Bio-protocol, 11(4), e3926. [Link]
-
Fry, S. C., Mohler, K. E., Nessel, M. A., & Franková, L. (2018). Allelochemical root-growth inhibitors in low-molecular-weight cress-seed exudate. Annals of botany, 121(4), 719–731. [Link]
-
Decombe, C., & Hennebert, G. L. (1978). 5.3. statistical analysis of results of biological assays and tests. Semantic Scholar. [Link]
-
Uchida, T. K. (2006). Mature Leaf Chlorosis and Necrosis. CTAHR. [Link]
-
Stegmann, B. (n.d.). Data analysis. PLA 3.0 Knowledge Center. [Link]
-
Lakna. (2019). Difference Between Chlorosis and Necrosis. Pediaa.Com. [Link]
-
Aguiar, P. H. N., et al. (2019). Statistical analysis of data from the 12 plates of all plate uniformity experiments in both 96-and 384-well plates formats. ResearchGate. [Link]
-
Chen, J., et al. (2023). How plants cope with fast primary root elongation inhibition. Frontiers in Plant Science, 14, 1198421. [Link]
-
Campagna, A. F., et al. (2012). Application of Root Growth Endpoint in Toxicity Tests With Lettuce (Lactuca sativa). ResearchGate. [Link]
-
BioWorks®, Inc. (n.d.). Product Shelf Life PDF. [Link]
-
Cevallos, A. M., Herrera, J., López-Villaseñor, I., & Hernández, R. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean journal of parasitology, 55(1), 81–84. [Link]
-
Oćwieja, M., et al. (2022). Phytotoxicity of Silver Nanoparticles with Different Surface Properties on Monocots and Dicots Model Plants. ResearchGate. [Link]
-
K-Turkel, D., & A-Rosen, M. (1998). Degradation of histamine solutions used for bronchoprovocation. Chest, 113(5), 1343–1347. [Link]
-
Gkountela, S., & Aceto, N. (2016). Signalling pathways in a nutshell: from pathogenesis to therapeutical implications in prostate cancer. Cellular and molecular life sciences : CMLS, 73(22), 4237–4244. [Link]
-
Halterman, D., & Kramer, L. (2021). Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato. Bio-protocol, 11(4), e3926. [Link]
-
Cevallos, A. M., et al. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. ResearchGate. [Link]
-
Cevallos, A. M., Herrera, J., López-Villaseñor, I., & Hernández, R. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean journal of parasitology, 55(1), 81–84. [Link]
-
Poggio, C., et al. (2017). Analysis of the shelf life of chitosan stored in different types of packaging, using colorimetry and dentin microhardness. Restorative dentistry & endodontics, 42(2), 104–111. [Link]
-
Li, X., et al. (2024). Xylooligosaccharides Enhance Lettuce Root Morphogenesis and Growth Dynamics. International journal of molecular sciences, 25(12), 6667. [Link]
-
Johnson, B. R., & Remeikis, N. A. (1993). Effective shelf-life of prepared sodium hypochlorite solution. Journal of endodontics, 19(1), 40–43. [Link]
-
Auger, J., et al. (2023). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. International journal of molecular sciences, 24(1), 589. [Link]
-
Bouguettoucha, A., et al. (2016). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective shelf-life of prepared sodium hypochlorite solution [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Helminthosporol Solubilization for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing Helminthosporol for in vitro experiments. As a sesquiterpenoid natural product, this compound's hydrophobic nature presents a common hurdle for achieving the accurate and reproducible results essential for your research. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental setup.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: I'm starting a new project with this compound. What is the best solvent to make a high-concentration stock solution?
A1: For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many hydrophobic natural products, is typically soluble in organic solvents.[1] DMSO is a powerful, polar aprotic solvent that is highly effective at dissolving such compounds. We recommend preparing a stock solution in the range of 10-50 mM in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[2]
Q2: My this compound stock in DMSO is clear, but a precipitate forms instantly when I dilute it into my aqueous cell culture medium. What is happening?
A2: This phenomenon is known as "crashing out" and is a classic sign that the final concentration of this compound in your medium exceeds its aqueous solubility limit.[3] When the high-concentration DMSO stock is introduced into the aqueous environment of the cell culture medium, the DMSO is rapidly diluted, and the this compound is forced into a solvent where it has very limited solubility, causing it to precipitate.[3]
Q3: How can I prevent my compound from "crashing out" in the culture medium?
A3: There are several strategies to prevent precipitation:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Use Pre-warmed Media: Always add your compound to cell culture media that has been pre-warmed to 37°C. Solubility of many compounds decreases in cold liquids.[1][3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed media. This gradual reduction in solvent concentration can help keep the compound in solution.[3]
-
Modify the Dilution Technique: Add the compound stock dropwise to the medium while gently vortexing or swirling. This rapid mixing helps to avoid localized areas of high concentration that can initiate precipitation.[3]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is a critical question, as DMSO itself can have biological effects and cause cytotoxicity. The tolerance to DMSO is highly cell-type dependent.
-
General Guideline: For most robust cancer cell lines, the final concentration of DMSO should not exceed 0.5% (v/v).[2]
-
Sensitive and Primary Cells: For primary cells or other sensitive cell lines, it is crucial to keep the final DMSO concentration at or below 0.1%.[2][4]
-
Recommendation: Always perform a vehicle control experiment. This involves treating a set of cells with the highest concentration of DMSO used in your experiment (without this compound) to ensure that the observed effects are due to your compound and not the solvent.[5][6] A dose-response curve with DMSO alone can determine the highest non-toxic concentration for your specific cell line.[2][7]
Part 2: Troubleshooting Guide & Advanced Solubilization Protocols
If the basic troubleshooting steps are insufficient for your experimental needs (e.g., you require a higher final concentration), more advanced formulation strategies can be employed.
Decision-Making Workflow for Solubility Enhancement
Before proceeding, use the following decision tree to select an appropriate method.
Caption: Decision tree for selecting a this compound solubilization strategy.
Method 2A: Solubilization using a Non-ionic Surfactant (Pluronic® F-68)
Causality & Mechanism: Pluronic® F-68 (also known as Poloxamer 188) is a non-ionic triblock copolymer.[8] In aqueous solutions above a specific concentration and temperature (the critical micelle concentration or CMC), these molecules self-assemble into micelles. The micelles have a hydrophobic core and a hydrophilic shell.[9] The hydrophobic this compound can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[10] This method is often used to increase the solubility of poorly water-soluble agents.[10]
Protocol: Preparation of this compound with Pluronic® F-68
-
Prepare a Pluronic® F-68 Stock Solution:
-
Prepare a 10% (w/v) stock solution of Pluronic® F-68 in cell culture grade water.
-
To aid dissolution, disperse the polymer in cold water and store at 4°C to allow for complete dissolution.[9] Filter-sterilize through a 0.22 µm filter.
-
-
Prepare this compound Stock:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 100 mM).
-
-
Create the Formulation:
-
Warm your cell culture medium to 37°C.
-
Add the 10% Pluronic® F-68 stock solution to the medium to achieve a final concentration of 0.1% to 1% (w/v). Studies suggest that concentrations up to 5 g/L (0.5%) do not adversely impact CHO cell culture performance.[11]
-
While gently vortexing the Pluronic-containing medium, slowly add the this compound-DMSO stock to reach your desired final concentration.
-
-
Validation and Controls:
-
Visually inspect the final solution for any signs of precipitation.
-
Crucially , your vehicle control must now contain the same final concentrations of both DMSO and Pluronic® F-68 as your experimental samples.
-
Method 2B: Solubilization using Cyclodextrins
Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides with a toroidal structure that features a hydrophilic exterior and a hydrophobic interior cavity.[12] This structure allows them to encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble "inclusion complex".[13] This complexation effectively masks the hydrophobicity of the compound, enhancing its apparent aqueous solubility and stability.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical applications due to its high aqueous solubility and low toxicity.[15]
Protocol: Preparation of a this compound/HP-β-CD Inclusion Complex
-
Prepare HP-β-CD Solution:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in cell culture grade water. Warm the solution slightly (40-50°C) to aid dissolution, then allow it to cool to room temperature. Filter-sterilize.
-
-
Form the Complex:
-
Dissolve this compound directly into the HP-β-CD solution. The amount of this compound that can be dissolved will depend on the stoichiometry of complexation and must be determined empirically.
-
Alternatively, dissolve this compound in a small volume of a suitable organic solvent (like ethanol). Add this solution dropwise to the stirring HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for efficient complex formation.
-
-
Remove Solvent (if used) and Lyophilize:
-
If an organic solvent was used, it can be removed via rotary evaporation.
-
The resulting aqueous solution can be freeze-dried (lyophilized) to yield a stable powder of the this compound/HP-β-CD complex. This powder can be readily dissolved in aqueous media for your experiments.
-
-
Characterization and Controls:
-
The concentration of this compound in the final complex should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
-
The vehicle control for these experiments should be a solution of HP-β-CD at the same concentration used to deliver the drug.
-
Part 3: Data Summary & Workflow Visualization
Table 1: Comparison of Solubilization Strategies
| Method | Mechanism of Action | Recommended Starting Conc. | Pros | Cons |
| DMSO | Organic Solvent | Stock: 10-50 mM; Final in media: <0.5%[2] | Simple, well-established, effective for high-concentration stocks. | Potential for cytotoxicity at >0.5%; risk of precipitation upon dilution.[3][7] |
| Pluronic® F-68 | Micellar Encapsulation | 0.1% - 1% (w/v) in media[11] | Biocompatible, can provide shear protection to cells.[11] | May interfere with some membrane-related assays; requires an additional vehicle control component. |
| Cyclodextrin (HP-β-CD) | Inclusion Complex Formation[15] | Empirically determined (e.g., 1:2 molar ratio drug:CD)[14] | Significant increase in aqueous solubility; enhances stability; low cytotoxicity.[12][13] | More complex preparation; may require lyophilization; potential to interact with cholesterol in cell membranes. |
Experimental Workflow: Preparing a Working Solution from DMSO Stock
This diagram illustrates the standard, self-validating protocol for preparing a working solution of this compound for cell treatment.
Sources
- 1. Buy this compound (EVT-1210047) | 1619-29-0 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin-active natural compounds in food applications: a review of antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
Dealing with impurities in synthetic Helminthosporol preparations
This guide is designed for researchers, scientists, and drug development professionals working with synthetic Helminthosporol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this sesquiterpenoid natural product. The information herein is based on established scientific principles and practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in synthetic this compound preparations?
In synthetic preparations of this compound, impurities can arise from several sources including starting materials, reagents, and side reactions during the synthesis. Common impurities may include:
-
Unreacted starting materials and intermediates: Incomplete reactions can leave residual starting materials and various synthetic intermediates in the crude product mixture.
-
Stereoisomers and diastereomers: The complex stereochemistry of this compound can lead to the formation of undesired stereoisomers during synthesis.
-
Oxidation and degradation products: this compound and its precursors can be susceptible to oxidation or degradation under certain reaction or storage conditions.
-
Related sesquiterpenoids: The synthesis may yield other structurally related sesquiterpenoids as byproducts.[1] For instance, prethis compound is a common, naturally co-occurring related compound.[1]
-
Reagent-derived impurities: Residual catalysts, solvents, and protecting group fragments can contaminate the final product.
It is crucial to characterize the impurity profile of your specific synthetic route to devise an effective purification strategy.[2]
FAQ 2: What are the recommended initial steps for purifying crude synthetic this compound?
A logical first step in purification is often a liquid-liquid extraction to remove highly polar or non-polar impurities. For this compound, which is a moderately polar sesquiterpenoid, extraction with a solvent like ethyl acetate from an aqueous solution is a common practice.[3] This can be followed by a preliminary purification step such as flash column chromatography.
Initial Purification Workflow:
Caption: Initial purification workflow for synthetic this compound.
FAQ 3: Which analytical techniques are best for assessing the purity of this compound fractions?
A combination of analytical methods is recommended for a comprehensive purity assessment.[]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating this compound from closely related impurities.[2][5] Both normal-phase and reverse-phase HPLC can be employed, with UV detection being a common method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile impurities and can provide structural information about the separated components.[3][5] Derivatization, such as silylation, may be necessary to improve the volatility of this compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified this compound and for detecting any remaining impurities.
-
Mass Spectrometry (MS): Provides accurate mass determination, which aids in confirming the identity of the product and potential impurities.
| Technique | Primary Use in this compound Purification | Key Advantages |
| HPLC | Quantifying purity and separating isomers | High resolution, quantitative |
| GC-MS | Identifying volatile impurities and byproducts | High sensitivity, structural information |
| NMR | Structural confirmation and impurity identification | Detailed structural information |
| MS | Confirming molecular weight | Accurate mass measurement |
II. Troubleshooting Guides
Problem 1: Low yield of this compound after flash column chromatography.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the solvent system may not be optimal for eluting this compound from the stationary phase.
-
Solution: Systematically screen different solvent systems with varying polarities. A common starting point for sesquiterpenoids is a hexane/ethyl acetate gradient. Perform small-scale thin-layer chromatography (TLC) experiments to identify a solvent system that provides good separation between this compound and major impurities.
-
-
Co-elution with Impurities: A significant portion of the target compound may be eluting with impurities, leading to its discard during fraction selection.
-
Solution: Improve the resolution of your chromatography. This can be achieved by using a longer column, a shallower solvent gradient, or a stationary phase with a different selectivity.
-
-
Degradation on Silica Gel: this compound may be sensitive to the acidic nature of standard silica gel.
-
Solution: Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Troubleshooting Workflow for Low Chromatography Yield:
Caption: Troubleshooting low yield in flash chromatography.
Problem 2: Persistent impurities observed in HPLC analysis after initial purification.
Possible Causes and Solutions:
-
Structurally Similar Impurities: The remaining impurities may be stereoisomers or other closely related compounds that are difficult to separate using standard chromatographic methods.
-
Solution: Employ a high-resolution purification technique. Preparative HPLC is often necessary for this final polishing step. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phases to achieve baseline separation.
-
-
Formation of Artifacts During Purification: The purification process itself might be inducing the formation of new impurities.
-
Solution: Review all purification steps for harsh conditions (e.g., extreme pH, high temperatures).[6] Ensure that solvents are of high purity and are properly degassed to prevent oxidation.
-
-
Insufficient Purity of Solvents and Reagents: Low-quality solvents can introduce a variety of contaminants.
-
Solution: Use HPLC-grade or higher purity solvents for all chromatographic steps.[7]
-
Problem 3: Difficulty in achieving crystallization of purified this compound.
Possible Causes and Solutions:
-
Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Further purify the material using preparative HPLC or another high-resolution technique. The goal is to achieve >98% purity before attempting crystallization.
-
-
Incorrect Solvent Choice for Crystallization: The solubility of this compound in the chosen solvent may be too high or too low.
-
Solution: Screen a variety of solvents and solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common choices for moderately polar compounds include hexane, ethyl acetate, acetone, and mixtures thereof.
-
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Slowly evaporate the solvent from the solution or cool the saturated solution gradually. Seeding with a previously obtained crystal of this compound can also induce crystallization.
-
III. Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Synthetic this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
IV. References
-
ResearchGate. Characterization and Determination of Prethis compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. Available from: [Link]
-
ResearchGate. Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Available from: [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]
-
ResearchGate. Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. Available from: [Link]
-
PubMed. Introduction to the synthesis and purification of oligonucleotides. Available from: [Link]
-
ResearchGate. Troubleshooting protein purification?. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, purification and characterization of Plectonema derived AgNPs with elucidation of the role of protein in nanoparticle stabilization. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, purification and characterization of Plectonema derived AgNPs with elucidation of the role of protein in nanoparticle stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize degradation of Helminthosporol in solution
Technical Support Center: Helminthosporol Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a sesquiterpenoid natural product, is a valuable compound in agrochemical and pharmaceutical research. As with many complex organic molecules, its stability in solution is a critical factor for obtaining reproducible and reliable experimental results. Degradation can lead to loss of activity, formation of confounding artifacts, and inaccurate quantification. This guide provides a comprehensive overview of the factors influencing this compound stability and offers robust strategies, troubleshooting advice, and detailed protocols to minimize its degradation in solution.
Understanding this compound Degradation
The molecular structure of this compound contains several reactive sites susceptible to degradation. The primary pathways of degradation are oxidation, pH-mediated reactions, and photodegradation. Understanding these mechanisms is the first step toward preventing them.
-
Oxidation: The allylic alcohol and aldehyde functionalities in this compound are prone to oxidation.[1][2] This can be initiated by atmospheric oxygen (auto-oxidation), trace metal contaminants, or reactive oxygen species (ROS) in the solution.[2][3] Oxidation can alter the molecule's biological activity and chromatographic properties.
-
pH Sensitivity: The stability of many organic compounds, including sesquiterpenes, is highly dependent on the pH of the solution.[4][5][6] Both strongly acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis or isomerization.[7] For instance, studies on similar sesquiterpene lactones show significant degradation at a physiological pH of 7.4, particularly at elevated temperatures.[4]
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy needed to initiate degradative photochemical reactions.[5][8] This process, known as photolysis, can lead to complex structural changes and a rapid loss of the parent compound.[8][9]
Below is a diagram illustrating the key factors that can lead to the degradation of this compound in solution.
Caption: Key environmental and chemical factors that initiate the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for long-term storage?
A1: For long-term storage, high-purity, anhydrous solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are recommended. DMSO is excellent for creating highly concentrated stock solutions. However, for assays sensitive to DMSO, ethanol or methanol are preferable. Always use ACS grade or higher solvents to minimize reactive impurities.
Q2: I prepared my this compound stock in DMSO and stored it at 4°C, but I see precipitation. What happened?
A2: DMSO has a relatively high freezing point (18.5°C). Storing a concentrated DMSO stock at 4°C or -20°C can cause it to freeze and may lead to precipitation of the solute upon thawing. It is recommended to store DMSO stock solutions at room temperature in the dark or, if long-term storage at lower temperatures is required, to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: How quickly does this compound degrade when exposed to light?
A3: The rate of photodegradation is dependent on the intensity and wavelength of the light source.[8] Direct sunlight or strong fluorescent lab lighting can cause significant degradation in a matter of hours.[9] It is imperative to work with this compound solutions in amber vials or tubes wrapped in aluminum foil and to minimize light exposure during all experimental steps.
Q4: Can I use aqueous buffers to make my working solutions?
A4: Yes, but with caution. Prepare aqueous working solutions fresh for each experiment and use them immediately. The pH of the buffer is critical; aim for a slightly acidic to neutral pH (pH 5.5 - 7.0), as alkaline conditions can accelerate degradation.[4] Avoid buffers containing reactive components or metal ions that could catalyze oxidation.
Q5: My solution has turned slightly yellow. Is it degraded?
A5: A color change can be an indicator of degradation, often due to oxidation or the formation of polymeric byproducts. You should verify the purity of the solution using an analytical method like HPLC-UV or LC-MS before proceeding with your experiment. Compare the chromatogram to that of a freshly prepared standard.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity in Assay | 1. Chemical Degradation: The compound has degraded due to oxidation, pH instability, or photolysis.[2][5] 2. Repeated Freeze-Thaw Cycles: Aliquots were thawed and re-frozen multiple times, causing degradation or precipitation. | 1. Prepare fresh stock solutions from solid material. Verify purity via HPLC or LC-MS. 2. Follow the protocol for preparing single-use aliquots. Thaw only what is needed for the immediate experiment. |
| Extra Peaks in HPLC/LC-MS Chromatogram | 1. Oxidation: Exposure to air during storage or sample preparation. 2. Photodegradation: Exposure to ambient or UV light.[10] 3. Solvent Impurities: Use of low-grade or old solvents containing peroxides or other reactive species. | 1. Purge solvent vials and sample vials with an inert gas (argon or nitrogen) before sealing. 2. Protect all solutions from light using amber vials or foil wrapping.[8] 3. Use fresh, high-purity (HPLC or LC-MS grade) solvents. Test solvents for peroxides if they have been stored for a long time. |
| Inconsistent Results Between Experiments | 1. Inconsistent Solution Age: Using stock solutions of different ages (e.g., a fresh stock vs. one made weeks ago). 2. Temperature Fluctuations: Storing stock solutions in a frost-free freezer, which undergoes temperature cycles. | 1. Establish a clear expiration date for stock solutions (e.g., 1-3 months at -80°C) and always note the preparation date. 2. Use a standard manual-defrost freezer set to -80°C for long-term storage to ensure a stable temperature. |
| Precipitate Forms in Aqueous Working Solution | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. pH Shift: The pH of the final solution causes the compound to become less soluble. | 1. First, dissolve this compound in a minimal amount of organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer with vigorous vortexing. 2. Check the pH of the final solution and adjust if necessary. Perform a solubility test at the desired final concentration and buffer composition. |
Protocols for Minimizing Degradation
Protocol 1: Preparation of a Stable Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, designed for maximum stability during long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-Weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube or directly into the amber glass vial on an analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 2.5 mg this compound (MW ~250.38 g/mol ), add ~1 mL of DMSO for a 10 mM stock).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but avoid high temperatures.
-
Inert Gas Purge: Briefly flush the headspace of the vial with argon or nitrogen gas to displace atmospheric oxygen. This step is crucial for preventing long-term oxidative degradation.[8]
-
Sealing and Labeling: Immediately seal the vial tightly with the PTFE-lined cap. Wrap the cap-vial interface with parafilm for an extra barrier. Label the vial clearly with the compound name, concentration, solvent, and preparation date.
Protocol 2: Aliquoting and Storage
This workflow ensures the longevity of the stock solution by creating single-use aliquots, thereby avoiding contamination and degradation from repeated handling.
Caption: A validated workflow for preparing stable, single-use aliquots of this compound.
Storage Recommendations Summary
| Storage Type | Temperature | Solvent | Duration | Key Considerations |
| Long-Term Stock | -80°C | Anhydrous DMSO, Ethanol | > 6 months | Store single-use aliquots in amber tubes under inert gas. |
| Short-Term Stock | -20°C | Anhydrous DMSO, Ethanol | < 1 month | Avoid frost-free freezers. Use inert gas. |
| Working Solution (Organic) | 4°C | Ethanol, Methanol, Acetonitrile | < 1 week | Keep tightly sealed and protected from light. |
| Working Solution (Aqueous) | 4°C | Buffered Saline (pH 5.5-7.0) | < 24 hours | Prepare fresh daily. Use immediately after preparation. |
References
-
Saroglou, V., et al. (2008). Effects of pH and temperature on the stability of sesquiterpene lactones. Planta Medica, 74(09). Available at: [Link]
-
ResearchGate. (2024). Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity. Available at: [Link]
-
Tamura, S., et al. (1968). Syntheses of Several Compounds Related to this compound and their Plant-growth Regulating Activities. Agricultural and Biological Chemistry, 32(4), 405-411. Available at: [Link]
-
Ge, W., et al. (2021). An infection-induced oxidation site regulates legumain processing and tumor growth. Nature Communications, 12(1), 594. Available at: [Link]
-
Chandrashekaran, S., et al. (2021). The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. Molecules, 26(16), 4851. Available at: [Link]
-
CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
MDPI. (2022). Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts. Available at: [Link]
-
Pritchard, E., et al. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Chromatography B, 964, 1-15. Available at: [Link]
-
Freeman, J., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Available at: [Link]
-
Hrovat, K., et al. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 26(11), 3374. Available at: [Link]
-
Jiskoot, W., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2497. Available at: [Link]
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available at: [Link]
-
Atanasova, A., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. Available at: [Link]
-
Frahm, J., et al. (2018). Effect of different storage conditions on the mycotoxin contamination of Fusarium culmorum-infected and non-infected wheat straw. Mycotoxin Research, 34(4), 281-289. Available at: [Link]
-
Plisov, S. Y., et al. (1998). Degradation of psoralen photo-oxidation products induced by ferrous ions. Journal of Photochemistry and Photobiology B: Biology, 43(1), 1-8. Available at: [Link]
-
Włodarczyk, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50921-50930. Available at: [Link]
-
Dmochowska-Boguta, M., et al. (2013). Polyamine Oxidation Is Indispensable for Wheat (Triticum aestivum L.) Oxidative Response and Necrotic Reactions during Leaf Rust (Puccinia triticina Eriks.) Infection. International Journal of Molecular Sciences, 14(5), 10565-10579. Available at: [Link]
Sources
- 1. An infection-induced oxidation site regulates legumain processing and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyamine Oxidation Is Indispensable for Wheat (Triticum aestivum L.) Oxidative Response and Necrotic Reactions during Leaf Rust (Puccinia triticina Eriks.) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts [mdpi.com]
Technical Support Center: Stabilizing Helminthosporol Production in Fungal Cultures
Welcome to the technical support center dedicated to addressing the inherent variability in Helminthosporol production by fungi such as Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes for consistent and high-yield production of this valuable sesquiterpenoid.
This document moves beyond simple protocols to explain the underlying principles governing fungal secondary metabolism. By understanding the "why" behind each step, you can make more informed decisions to control variability and achieve reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound production.
Q1: What is this compound and which fungal species produce it?
This compound is a sesquiterpenoid metabolite with plant growth-regulating properties.[1] It is primarily produced by the phytopathogenic fungus Bipolaris sorokiniana (also known by its teleomorph name, Cochliobolus sativus).[2][3][4] This fungus is a known pathogen of various cereal crops like barley and wheat.[1][2]
Q2: Why is the production of this compound often highly variable between experiments?
Variability in this compound production is a common challenge stemming from several factors:
-
Genetic Instability: Bipolaris sorokiniana exhibits significant genetic variability, including parasexuality and heterokaryosis, which can lead to different isolates having inherently different capacities for toxin production.[5][6]
-
Culture Conditions: The biosynthesis of secondary metabolites like this compound is not essential for primary growth and is exquisitely sensitive to environmental cues. Minor fluctuations in media composition, pH, temperature, aeration, and light can dramatically alter yields.[7][8][9]
-
Inoculum Quality: The age, viability, and physiological state of the fungal inoculum can significantly impact the kinetics and final titer of this compound production.
-
Precursor Availability: this compound is synthesized via the terpenoid pathway. The availability of primary metabolic precursors is a critical bottleneck that can be influenced by the choice of carbon and nitrogen sources in the culture medium.
Q3: What are the key precursors in the this compound biosynthetic pathway?
This compound is a sesquiterpene, meaning it is derived from three isoprene units. The biosynthesis begins with the mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized to form the characteristic tricyclic structure of the sativane-type sesquiterpenoids, which undergoes further enzymatic modifications to yield prethis compound and subsequently this compound.[1][10] Understanding this pathway is crucial for rationally engineering strains or optimizing media to enhance precursor supply.
Part 2: Troubleshooting Guide for this compound Production
This guide provides a structured approach to diagnosing and solving common problems encountered during this compound production.
Logical Flow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting production variability. Start by ensuring the purity and viability of your fungal culture, then move sequentially through optimizing culture media and physical parameters.
Caption: A systematic workflow for troubleshooting this compound production issues.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| No or very low mycelial growth | 1. Contamination (bacterial or other fungi). | 1a. Microscopy & Purity Plating: Visually inspect cultures for signs of contamination. Streak a sample onto nutrient agar to check for bacterial growth. Rationale: Contaminants compete for nutrients and can produce inhibitory compounds. |
| 2. Non-viable inoculum. | 1b. Inoculum Viability Check: Use a vital stain like Trypan Blue or plate a dilution series of the spore suspension on PDA to confirm colony-forming units (CFUs). Rationale: A dead or senescent inoculum will fail to initiate growth. | |
| 3. Inappropriate media composition or pH. | 1c. Media Verification: Re-prepare the medium, ensuring correct component concentrations and pH. Start with a rich medium like Potato Dextrose Agar (PDA) or a Fries modified medium to support initial growth.[11][12] Rationale: Fungal growth is dependent on readily available nutrients and a suitable pH range. | |
| Good mycelial growth, but low/no this compound production | 1. Sub-optimal culture conditions for secondary metabolism. | 2a. Optimize Carbon/Nitrogen Ratio: Systematically vary the concentrations of your primary carbon (e.g., sucrose, glucose) and nitrogen sources (e.g., yeast extract).[7] Rationale: Secondary metabolite production is often triggered by nutrient limitation (e.g., nitrogen) after an initial phase of biomass accumulation. |
| 2. Incorrect pH. | 2b. pH Profiling: Cultivate the fungus in buffered media across a pH range of 5.0 to 7.0. Monitor pH throughout the fermentation. Rationale: The activity of biosynthetic enzymes is highly pH-dependent.[7] | |
| 3. Inappropriate temperature. | 2c. Temperature Optimization: Run parallel cultures at different temperatures (e.g., 22°C, 25°C, 28°C). The optimal temperature for growth may not be the same as for secondary metabolite production.[8] Rationale: Temperature affects enzyme kinetics and gene regulation. | |
| 4. Insufficient incubation time. | 2d. Time-Course Study: Harvest samples at regular intervals (e.g., every 2-3 days for up to 21 days) and quantify both biomass and this compound. Rationale: this compound is a secondary metabolite, and its production often peaks in the stationary phase of growth, which can take several weeks.[11][13] | |
| 5. Isolate has low production capacity. | 2e. Isolate Screening: If possible, screen multiple isolates of B. sorokiniana. Rationale: Significant variation in toxin production exists between different wild-type isolates.[1][13] | |
| Inconsistent this compound yields between batches | 1. Variability in inoculum preparation. | 3a. Standardize Inoculum: Use a standardized inoculum, such as a specific number of mycelial plugs of a defined size or a spore suspension with a known concentration (e.g., 10^6 spores/mL). Rationale: A consistent starting biomass and physiological state reduces a major source of experimental variation. |
| 2. Inconsistent media preparation. | 3b. Strict Protocol Adherence: Use a detailed Standard Operating Procedure (SOP) for media preparation. Weigh all components accurately and calibrate pH meters before each use. Rationale: Small changes in nutrient concentrations can have large effects on the sensitive regulatory networks of secondary metabolism. | |
| 3. Fluctuations in incubator conditions. | 3c. Monitor Physical Parameters: Regularly monitor and log incubator temperature and shaker speed. Ensure consistent flask closures to maintain similar aeration levels. Rationale: Physical parameters directly influence fungal metabolism and must be kept constant for reproducibility. |
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for core tasks in this compound production.
Protocol 1: Preparation of Standardized Spore Suspension Inoculum
This protocol ensures a consistent and viable starting inoculum for liquid cultures.
Objective: To generate a pure, monoconidial spore suspension of B. sorokiniana with a known concentration.
Materials:
-
Pure culture of B. sorokiniana on a PDA plate (7-10 days old).[11]
-
Sterile distilled water.
-
Sterile glass rod or cell scraper.
-
Sterile cheesecloth or filter paper.
-
Hemocytometer.
-
Microscope.
Procedure:
-
Culture Growth: Grow the B. sorokiniana isolate on PDA plates at 25°C for 7-10 days until sporulation is evident.[11]
-
Spore Harvesting: Aseptically add 10 mL of sterile distilled water to the surface of the PDA plate.
-
Dislodging Spores: Gently scrape the surface of the mycelium with a sterile glass rod to release the conidia into the water.
-
Initial Filtration: Filter the spore suspension through several layers of sterile cheesecloth into a sterile tube to remove large mycelial fragments.
-
Spore Counting:
-
Vortex the spore suspension to ensure it is homogenous.
-
Load a small aliquot onto a hemocytometer.
-
Count the number of spores in the central grid under a microscope.
-
-
Concentration Calculation: Calculate the spore concentration (spores/mL) using the standard hemocytometer formula.
-
Dilution: Dilute the spore suspension with sterile distilled water to the desired final concentration (e.g., 1 x 10^6 spores/mL) for inoculating liquid cultures.
Protocol 2: Liquid Culture Fermentation for this compound Production
Objective: To cultivate B. sorokiniana in a liquid medium optimized for this compound production.
Materials:
-
Fries modified liquid medium (see formulation below).
-
Carbon source (e.g., Sucrose or Glucose).
-
Nitrogen source (e.g., Yeast Extract).[11]
-
Erlenmeyer flasks (e.g., 500 mL).
-
Standardized spore suspension (from Protocol 1).
-
Incubator shaker.
Fries Modified Medium Formulation (per Liter):
-
Ammonium Tartrate: 5.0 g
-
Ammonium Nitrate: 1.0 g
-
Dipotassium Hydrogen Phosphate (K2HPO4): 1.0 g
-
Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 0.5 g
-
Sodium Chloride (NaCl): 0.1 g
-
Calcium Chloride (CaCl2): 0.1 g
-
Yeast Extract: 1.0 g[11]
-
Sucrose: 30.0 g
-
Distilled Water: to 1 L
-
Adjust pH to 6.0-6.5 before autoclaving.
Procedure:
-
Media Preparation: Prepare the Fries modified medium and dispense into Erlenmeyer flasks (e.g., 100 mL in a 500 mL flask to ensure good aeration).
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate each flask with the standardized spore suspension to a final concentration of approximately 1 x 10^4 spores/mL.
-
Incubation: Incubate the flasks at 25 ± 1°C with shaking (e.g., 150 rpm) for 14-21 days.[11] Stationary cultures can also be used and may favor production in some isolates.[11]
Protocol 3: Extraction and Quantification of this compound
Objective: To extract this compound from the culture filtrate and quantify it using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal culture from Protocol 2.
-
Cheesecloth and centrifuge.
-
Separatory funnel.
-
Ethyl Acetate (or other suitable organic solvent).[1]
-
Rotary evaporator.
-
Methanol (HPLC grade).
-
HPLC system with a C18 column and UV detector.
-
This compound analytical standard.
Procedure:
-
Harvesting: After incubation, separate the fungal mycelium from the liquid culture by filtering through several layers of cheesecloth.
-
Clarification: Centrifuge the filtrate at high speed (e.g., 10,000 x g for 15 minutes) to remove any remaining spores and fine mycelial debris. The supernatant contains the secreted metabolites.[11]
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction 2-3 times to maximize recovery.[1][11]
-
-
Concentration: Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator at a low temperature (~40°C).
-
Sample Preparation for HPLC: Re-dissolve the dried extract in a known, small volume of methanol (e.g., 1 mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used.
-
Detection: UV detector set to the appropriate wavelength for this compound.
-
Quantification: Create a standard curve using a certified this compound analytical standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualization of Experimental Workflow
Caption: Standard experimental workflow for this compound production and analysis.
References
- BenchChem. (n.d.). In vitro production of Bipolaroxin by Bipolaris sorokiniana.
-
Various Authors. (2002-2025). Articles on Helminthosporal and Bipolaris sorokiniana. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Berestetskiy, A., et al. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Applied Biochemistry and Microbiology, 56(5), 569–582. Retrieved January 14, 2026, from [Link]
-
Chand, R., et al. (n.d.). Technique for the maintenance of heterokaryotic isolates of Bipolaris sorokiniana under ordinary conditions. CIMMYT Repository. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2025). Effects of Different Culture Media, pH, Carbon, and Nitrogen Sources on the Growth of Helminthosporium oryzae, Causing Brown Spots on Rice. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Jansson, H. B. (n.d.). Prethis compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Perelló, A., et al. (n.d.). Evaluation of culture media for the growth of Bipolaris sorokiniana and Drechslera teres. SciELO. Retrieved January 14, 2026, from [Link]
-
Various Authors. (n.d.). Some secondary metabolites isolated from Curvularia and Bipolaris and their classes and biological activities. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Al-Masud, A., et al. (n.d.). Efficacy of Plant Extracts on Morphology and Cultural Characteristics of Bipolaris sorokiniana, Causing Black Point Disease of Wheat in Bangladesh. Scirp.org. Retrieved January 14, 2026, from [Link]
-
Al-Sadi, A. M., et al. (2021). Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2023). Biocontrol potential and action mechanism of Bacillus amyloliquefaciens DB2 on Bipolaris sorokiniana. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Cochliobolus sativus. Retrieved January 14, 2026, from [Link]
-
Apoga, D., et al. (n.d.). Relationship Between Production of the Phytotoxin Prethis compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2024). Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction. NIH. Retrieved January 14, 2026, from [Link]
-
Carlson, H., et al. (n.d.). Characterization and Determination of Prethis compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kumar, J., et al. (n.d.). A Compromised Mlo Pathway Affects the Response of Barley to the Necrotrophic Fungus Bipolaris sorokiniana (Teleomorph). APS Journals. Retrieved January 14, 2026, from [Link]
-
Various Authors. (n.d.). Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants. NIH. Retrieved January 14, 2026, from [Link]
-
Sharma, R. C., et al. (n.d.). Effect of potash fertilization on Helminthosporium leaf blight severity in wheat, and associated increases in grain yield and kernel weight. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chand, R., et al. (2013). Technique for the maintenance of heterokaryotic isolates of Bipolaris sorokiniana. Indian Phytopathology, 66(1), 61-65. Retrieved January 14, 2026, from [Link]
-
Holker, J. S. E., et al. (n.d.). Polyketide-derived fungal metabolites from Bipolaris sorokiniana and their significance in the biosynthesis of sterigmatocystin and aflatoxin B1. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 14, 2026, from [Link]
-
Sommereyns, G., & Closset, J. L. (n.d.). Preparation of Helminthosporal by Extraction with Diethyl Ether from Culture Filtrates of Helminthosporium sativum P. K. and B. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kumar, S., et al. (2017). Biology of B. sorokiniana (syn. Cochliobolus sativus) in genomics era. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Condon, B. J., et al. (2013). Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus Pathogens. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Sharma, R. C., & Duveiller, E. (n.d.). Effect of Helminthosporium leaf blight on performance of timely and late-seeded wheat under optimal and stressed levels of soil fertility and moisture. ResearchGate. Retrieved January 14, 2026, from [Link]
-
UniProt. (n.d.). Cochliobolus sativus (Common root rot and spot blotch fungus). Retrieved January 14, 2026, from [Link]
-
Bashyal, B. M., et al. (n.d.). Influence of growth stage on sensitivity to this compound toxin of Bipolaris sorokiniana of barley (Hordeum vulgare). The Indian Journal of Agricultural Sciences. Retrieved January 14, 2026, from [Link]
-
Various Authors. (n.d.). Genetic Regulation of Mycotoxin Biosynthesis. MDPI. Retrieved January 14, 2026, from [Link]
-
Gregori, A., et al. (n.d.). Factors affecting mushroom Pleurotus spp. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Manivasagan, P., et al. (2016). Optimization of Culture Conditions for Production of Antibacterial Metabolite by Marine Bacteria. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2022). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Verma, R. P. S., et al. (n.d.). COCHLIOBOLUS SATIVUS POPULATION. CABI Digital Library. Retrieved January 14, 2026, from [Link]
-
Rocchetti, G., et al. (n.d.). Analytical Strategies for Fingerprinting of Antioxidants, Nutritional Substances, and Bioactive Compounds in Foodstuffs Based on High Performance Liquid Chromatography–Mass Spectrometry: An Overview. NIH. Retrieved January 14, 2026, from [Link]
-
Various Authors. (n.d.). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2023). Biochemical and Biotechnological Insights into Fungus-Plant Interactions for Enhanced Sustainable Agricultural and Industrial Processes. NIH. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2024). Optimization of culture conditions for endophytic bacteria in mangrove plants and isolation and identification of bacteriocin. Frontiers. Retrieved January 14, 2026, from [Link]
-
Various Authors. (n.d.). Validation of HPLC Detection Methods for Marine Toxins. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2025). Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology. Frontiers. Retrieved January 14, 2026, from [Link]
-
Saha, S., & Chakrabarti, T. (n.d.). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Scirp.org. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2025). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Scilit. Retrieved January 14, 2026, from [Link]
-
Various Authors. (n.d.). Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2025). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Scilit. Retrieved January 14, 2026, from [Link]
-
Various Authors. (n.d.). Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency. Environmental Microbiology. Retrieved January 14, 2026, from [Link]
-
Various Authors. (2024). Effect of Culture Media on the Yield and Protein Content of Pleurotus ostreatus (Jacq.) Kumm Mycelia. NIH. Retrieved January 14, 2026, from [Link]
-
Madsen, A. M., et al. (2011). Factors Affecting Vegetable Growers' Exposure to Fungal Bioaerosols and Airborne Dust. PubMed Central. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cochliobolus sativus - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. repository.cimmyt.org [repository.cimmyt.org]
- 6. Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting mushroom Pleurotus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Helminthosporol and Helminthosporic Acid: From Phytotoxin to Growth Regulator
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the bioactivities of two related fungal sesquiterpenoids: Helminthosporol and Helminthosporic acid. Moving beyond a simple list of effects, we will explore the structure-activity relationships that dictate their distinct biological roles, supported by experimental data and detailed methodologies.
Introduction: A Tale of Two Sesquiterpenoids
This compound and Helminthosporic acid are natural products produced by the phytopathogenic fungus Cochliobolus sativus (also known as Bipolaris sorokiniana or Helminthosporium sativum), a pathogen responsible for significant crop diseases in cereals like wheat and barley.[1][2] While structurally similar, a key chemical distinction—an aldehyde group in this compound versus a carboxylic acid group in Helminthosporic acid—drives a profound divergence in their primary biological activities. This compound primarily functions as a potent phytotoxin, while Helminthosporic acid is recognized for its gibberellin-like plant growth-regulating properties.[3][4] This guide dissects these differences, offering insights into their mechanisms of action.
Part 1: The Phytotoxic Mechanism of this compound
This compound's role as a virulence factor is primarily attributed to its ability to compromise the integrity of plant cell membranes.[2][5] This activity is rapid and appears to be a direct physical interaction with the lipid bilayer, distinct from metabolic inhibition.
Mechanism of Membrane Disruption
Experimental evidence strongly indicates that this compound directly damages both the plasma membrane (plasmalemma) and the vacuolar membrane (tonoplast).[5] This disruption leads to a loss of cellular compartmentalization and uncontrolled leakage of ions and other cellular contents. A key finding is that this effect occurs independently of respiratory processes; the damage is equally rapid under both aerobic and anaerobic conditions, suggesting a non-enzymatic, disruptive mechanism.[5]
The consequences of this membrane damage are severe:
-
Increased Ion Leakage: Treated tissues show a significant efflux of internal components, such as betacyanin from beet roots, a classic indicator of membrane damage.[5]
-
Inhibition of Organellar Function: The breakdown of membrane potential affects embedded transport systems. This leads to the inhibition of mitochondrial oxidative phosphorylation and photophosphorylation in chloroplasts.[1][2]
-
Disruption of Defense Mechanisms: this compound is a strong inhibitor of 1,3-beta-glucan synthase, an enzyme critical for synthesizing callose, which plants use to fortify cell walls against fungal penetration and other stresses.[1]
Part 2: A Comparative Analysis of Plant Growth Regulation
While this compound possesses some growth-regulating activity, this property is much more pronounced in its oxidized form, Helminthosporic acid. Both compounds exhibit activities that resemble those of gibberellins, a class of key plant hormones.[3][4] This gibberellin-like activity is demonstrated by their ability to promote cell elongation in specific bioassays where auxins and cytokinins are inactive.[3]
The conversion of the C8 aldehyde in this compound to a carboxylic acid in Helminthosporic acid appears to be the critical modification that enhances this specific bioactivity, likely by improving its interaction with gibberellin signaling pathway components.[6]
Quantitative Comparison of Growth-Regulating Effects
The table below summarizes the comparative effects of both compounds across several standard plant bioassays, drawing from foundational studies in the field.
| Plant Bioassay | This compound (H-ol) Activity | Helminthosporic Acid (H-acid) Activity | Key Observation | Reference |
| Oat Coleoptile Elongation | Active | Active | Both compounds promote elongation, showing gibberellin-like effects. | [3] |
| Oat Mesocotyl Elongation | Active | Active | Similar to coleoptile results, indicating a consistent effect on oat seedlings. | [3] |
| Raphanus Leaf Disk Expansion | Active | Active | Both induce expansion, another characteristic of gibberellin activity. | [3] |
| Lettuce Cotyledon Expansion | Inactive | Active | H-acid is uniquely active in this assay, suggesting a difference in receptor affinity or uptake. | [3] |
| Rice Seedling Elongation | Active | Active | Both compounds strongly promote the elongation of the second leaf sheath. | [4] |
| Standard Avena Curvature Test | Inactive | Inactive | Lack of activity confirms they do not function as auxins. | [3] |
| Split Pea Test | Inactive | Inactive | Further confirms the absence of auxin-like activity. | [3] |
Part 3: Other Potential Bioactivities: Antifungal and Cytotoxic Effects
The broader class of seco-sativene sesquiterpenoids, to which both compounds belong, has been associated with antifungal and cytotoxic properties.[2] However, the specific, potent activity of this compound and Helminthosporic acid in these domains is less characterized compared to their effects on plants. It is important to distinguish them from other fungal metabolites like Helminthosporin, an anthraquinone that has demonstrated potent cytotoxic and antimicrobial effects.[7] While the sesquiterpenoid backbone may confer some general bioactivity, this compound's primary role remains that of a phytotoxin, and Helminthosporic acid's is as a growth regulator.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed methodologies for key bioassays are provided below.
Protocol 1: Betacyanin Efflux Assay for Membrane Damage
This protocol quantifies membrane integrity by measuring the leakage of betacyanin pigment from red beet root cells.
Objective: To assess the membrane-disrupting activity of this compound.
Methodology:
-
Tissue Preparation: Obtain fresh red beet (Beta vulgaris) roots. Using a cork borer, excise uniform tissue discs (e.g., 10 mm diameter, 1 mm thick).
-
Washing: Thoroughly wash the discs with deionized water for 2-3 hours, with frequent water changes, to remove pigment from damaged surface cells.
-
Treatment Incubation: Place a set number of discs (e.g., 5) into test tubes containing a buffered solution (e.g., 10 mL of 10 mM MES-NaOH, pH 6.5).
-
Compound Addition: Add this compound from a stock solution (e.g., in ethanol) to achieve the desired final concentrations (e.g., 0, 50, 100, 200 µM). Ensure an equivalent amount of the solvent is added to the control tubes.
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) on a shaker for a defined period (e.g., 60 minutes).
-
Measurement: After incubation, remove the discs. Measure the absorbance of the supernatant at 535 nm using a spectrophotometer. This reading (A_treatment) corresponds to the amount of leaked pigment.
-
Total Pigment Determination: To determine the total pigment content, boil the discs from each tube in a known volume of the buffer for 15 minutes to release all remaining betacyanin. Measure the absorbance of this solution (A_total).
-
Calculation: Express pigment leakage as a percentage of the total: Leakage (%) = (A_treatment / A_total) * 100.
Protocol 2: Rice Seedling Elongation Assay (Micro-drop Method)
This assay is highly sensitive for detecting gibberellin-like activity.
Objective: To compare the growth-promoting effects of this compound and Helminthosporic acid.
Methodology:
-
Seed Sterilization & Germination: Surface-sterilize rice seeds (e.g., dwarf variety 'Tan-ginbozu') with 2% sodium hypochlorite solution for 15 minutes, followed by thorough rinsing with sterile water. Germinate the seeds on moist filter paper in the dark at 30°C for 2 days.
-
Seedling Selection: Select uniformly germinated seedlings and plant them in a box containing 1% agar, ensuring the coleoptiles are just above the surface. Grow them under continuous light at 30°C for 24 hours.
-
Application of Test Compounds: Prepare solutions of this compound, Helminthosporic acid, and a positive control (Gibberellic acid, GA₃) at various concentrations (e.g., 1-100 ppm) in a solution containing a surfactant (e.g., 0.05% Tween 20).
-
Micro-drop Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the junction between the coleoptile and the first leaf of each seedling.
-
Incubation: Return the seedlings to the growth chamber (30°C, continuous light) for 3 days.
-
Measurement: After the incubation period, carefully measure the length of the second leaf sheath from the coleoptilar node to the tip of the leaf.
-
Analysis: Compare the average length of the second leaf sheath for each treatment group against the negative control (surfactant solution only) and the positive control (GA₃).
Conclusion and Future Directions
The comparative bioactivities of this compound and Helminthosporic acid provide a classic example of a structure-activity relationship. The aldehyde moiety of this compound is integral to its potent, membrane-disrupting phytotoxicity, making it a key virulence factor for its parent fungus. The simple oxidation of this group to a carboxylic acid in Helminthosporic acid mitigates this toxicity and unmasks a pronounced gibberellin-like plant growth-regulating activity.
For researchers in drug development and agrochemicals, this dichotomy is instructive. This compound's mechanism could inspire novel antifungal agents that target membrane integrity, while Helminthosporic acid and its analogs serve as scaffolds for developing new plant growth regulators.[8] Future research should focus on identifying the specific plant receptors that interact with Helminthosporic acid to elucidate the precise molecular basis for its gibberellin-mimicking effects.
References
-
Neto, G. C., & Ludwig, R. A. (1967). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany, 45(4), 407-414. [Link]
-
Aducci, P., Ballio, A., Fiorini, L., & Simonetti, G. (1991). Plant cell membranes as biochemical targets of the phytotoxin this compound. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1064(2), 263-267. [Link]
-
Hashimoto, T., & Tamura, S. (1967). Physiological Activities of this compound and Helminthosporic Acid: II. Effects on Excised Plant Parts. Plant and Cell Physiology, 8(2), 319-322. [Link]
-
Katsumi, M., Tamura, S., & Sakurai, A. (1967). Gibberellin-like Activity of this compound and Helminthosporic Acid. Nature, 214(5095), 1363-1364. [Link]
-
Tchoukoua, A., Uesugi, S., Ueno, M., Fekam, F. B., & Sewald, N. (2018). Antimicrobial and Cytotoxic Potential of Helminthosporin from Rumex abyssiniscus Jacq. Discovered as a Novel Source of Syringic Acid and Bis(2-ethyloctyl) Phthalate. Molecules, 23(12), 3158. [Link]
-
Taniguchi, M., & White, G. A. (1967). The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany, 45(4), 407-414. [Link]
-
Ghabrial, S. A., Havens, W. M., & de Sá, P. B. (2010). Characterization of a novel broad-spectrum antifungal protein from virus-infected Helminthosporium (Cochliobolus) victoriae. Phytopathology, 100(9), 880-889. [Link]
-
de Sá, P. B., Havens, W. M., & Ghabrial, S. A. (2010). Characterization of a novel broad-spectrum antifungal protein from virus-infected Helminthosporium (Cochliobolus) victoriae. Phytopathology, 100(9), 880-889. [Link]
-
de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612. [Link]
-
Mander, L. N., & Adamson, G. (1995). Synthetic Plant Growth Regulators. III. The Preparation of Further Tricyclic Helminthosporic Acid Analogues with Gibberellin-like Properties. Australian Journal of Chemistry, 48(4), 749-765. [Link]
Sources
- 1. Plant cell membranes as biochemical targets of the phytotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Cytotoxic Potential of Helminthosporin from Rumex abyssiniscus Jacq. Discovered as a Novel Source of Syringic Acid and Bis(2-ethyloctyl) Phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Helminthosporol Versus Gibberellic Acid: A Comparative Guide to Their Effects on Plant Growth
For researchers in plant biology and agricultural science, the quest for potent and specific plant growth regulators is perpetual. Among the myriad of compounds, the phytohormone gibberellic acid (GA₃) stands as a cornerstone of growth promotion. However, naturally occurring mimics and related compounds, such as helminthosporol, offer intriguing alternatives and research avenues. This guide provides a detailed comparative analysis of this compound and gibberellic acid, delving into their mechanisms of action, a quantitative comparison of their effects, and standardized protocols for their evaluation.
Introduction: Two Growth Promoters from Different Origins
Gibberellic acid is a well-characterized diterpenoid phytohormone endogenously produced by plants and the fungus Gibberella fujikuroi.[1] Its role in regulating a wide array of developmental processes, including seed germination, stem elongation, and flowering, is fundamental to plant biology.[1][2]
This compound, a sesquiterpenoid, is a metabolic product of the fungus Helminthosporium sativum.[2][3] It has garnered attention for its gibberellin-like physiological activities, presenting itself as a potential alternative or a tool to dissect the intricacies of the gibberellin signaling pathway.[3][4] This guide will explore the nuances that differentiate these two potent growth regulators.
Mechanism of Action: A Tale of a Receptor and Its Agonist
The physiological effects of both gibberellic acid and this compound converge on a common signaling pathway. The canonical gibberellin signaling cascade is a derepressive pathway, meaning the hormone acts by removing a repressor of growth.
Gibberellic Acid's Mode of Action:
Gibberellic acid initiates its effect by binding to a soluble receptor protein known as GIBBERELLIN INSENSITIVE DWARF1 (GID1).[5] This binding event induces a conformational change in the GID1 receptor, which then promotes its interaction with DELLA proteins. DELLA proteins are nuclear-localized growth repressors that restrain plant growth. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation via the 26S proteasome pathway.[5] The degradation of DELLA proteins liberates transcription factors that activate the expression of genes responsible for growth-promoting processes like cell division and elongation.[2][6]
This compound's Gibberellin-Like Action:
Research has demonstrated that this compound and its more stable oxidized form, helminthosporic acid, mimic the action of gibberellic acid.[2] Specifically, helminthosporic acid functions as an agonist for the GID1 receptor.[2] This means it can bind to the GID1 receptor, induce the degradation of DELLA proteins, and subsequently trigger the expression of gibberellin-responsive genes, all in a manner analogous to gibberellic acid.[2][7] While both compounds target the same receptor, their binding affinities and the resulting downstream effects can differ in potency and specificity.
Caption: Gibberellin signaling pathway initiated by GA₃ or Helminthosporic Acid.
Comparative Performance: A Quantitative Look at Efficacy
While both compounds promote plant growth, their efficacy can vary depending on the plant species, the specific bioassay, and the concentration used. Generally, this compound and its derivatives are reported to have weaker activity and affect a narrower range of plant species compared to gibberellic acid.[6]
| Growth Parameter | Plant Species | Gibberellic Acid (GA₃) Effect | This compound Effect | Reference |
| Second Leaf Sheath Elongation | Rice (Oryza sativa) | Strong promotion | Remarkable stimulation | [3] |
| Hypocotyl Elongation | Cucumber (Cucumis sativus) | Strong promotion | Stimulation observed | [3] |
| Hypocotyl Elongation | Lettuce (Lactuca sativa) | 400-500% increase over control at 10 µM | Promotes elongation | [4][8] |
| Growth of Dwarf Mutants | Maize (Zea mays) | Promotes normal growth | No effect | [3] |
| Growth of Intact Plants | Pea (Pisum sativum) | Promotes stem elongation | No effect | [3] |
| Primary Root Elongation | General Observation | Can be inhibitory at higher concentrations | Characteristically promoted | [6] |
Experimental Protocols: A Guide to Comparative Bioassays
To empirically compare the effects of this compound and gibberellic acid, standardized bioassays are essential. Below are detailed protocols for two common assays: the dwarf rice seedling elongation assay and the lettuce hypocotyl elongation assay.
Dwarf Rice Second Leaf Sheath Elongation Bioassay
This bioassay is highly sensitive to gibberellins and gibberellin-like substances and is ideal for quantifying their activity.
Materials:
-
Dwarf rice seeds (e.g., Oryza sativa cv. 'Tan-ginbozu')
-
This compound and Gibberellic Acid (GA₃) stock solutions
-
Sterile distilled water
-
Petri dishes with filter paper
-
Growth chamber with controlled temperature and light
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize dwarf rice seeds with 70% ethanol for 1 minute, followed by a 15-minute soak in a 1% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water (3-5 times).
-
Place the sterilized seeds on moist filter paper in a petri dish and incubate in the dark at 30-32°C for 48 hours.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions for both this compound and gibberellic acid (e.g., 0.001, 0.01, 0.1, 1, 10 µM) in sterile distilled water. Include a sterile water control.
-
-
Application of Test Solutions:
-
Select uniformly germinated seedlings with a coleoptile length of approximately 2-3 mm.
-
Place the seedlings in petri dishes containing filter paper moistened with the respective test solutions.
-
-
Incubation and Measurement:
-
Incubate the petri dishes under continuous light at 30-32°C for 5-7 days.
-
After the incubation period, measure the length of the second leaf sheath of each seedling to the nearest millimeter.
-
-
Data Analysis:
-
Calculate the average second leaf sheath length for each treatment group.
-
Plot the dose-response curves for both compounds (concentration vs. sheath length).
-
Caption: Workflow for the dwarf rice second leaf sheath elongation bioassay.
Lettuce Hypocotyl Elongation Bioassay
This is another sensitive and widely used bioassay for gibberellins.
Materials:
-
Lettuce seeds (Lactuca sativa cv. Grand Rapids)
-
This compound and Gibberellic Acid (GA₃) stock solutions
-
Sterile distilled water
-
Petri dishes with filter paper
-
Growth chamber with controlled temperature and light
Procedure:
-
Seed Germination:
-
Sow lettuce seeds on moist filter paper in petri dishes.
-
Expose the seeds to red light for 5-10 minutes to induce germination.
-
Incubate in the dark at 25°C for 24-48 hours.
-
-
Preparation of Test Solutions:
-
Prepare a range of concentrations for both this compound and GA₃ (e.g., 0.1, 1, 10, 100 µM) in sterile distilled water, including a control.
-
-
Seedling Selection and Incubation:
-
Select uniformly germinated seedlings with a radicle length of 1-2 mm.
-
Transfer the selected seedlings to new petri dishes containing filter paper saturated with the respective test solutions.
-
Incubate the dishes under continuous light at 25°C for 72 hours.
-
-
Measurement and Analysis:
-
After incubation, measure the length of the hypocotyls.
-
Calculate the average hypocotyl length for each treatment and plot the dose-response curves.
-
Conclusion: A Comparative Perspective for Future Research
Both gibberellic acid and this compound are potent stimulators of plant growth, acting through a common signaling pathway. However, their efficacy and species-specificity differ. Gibberellic acid remains the more potent and broadly active compound.[6] this compound, and particularly its derivative helminthosporic acid, serve as valuable tools for several reasons:
-
Dissecting the GID1 Receptor: As an agonist, helminthosporic acid can be used in structural and functional studies to understand the nuances of GID1 receptor binding and activation.[2]
-
Developing Novel Growth Regulators: The structure of this compound provides a scaffold for the synthesis of novel, potentially more specific or potent, plant growth regulators.
-
Understanding Fungal-Plant Interactions: The production of a gibberellin mimic by a plant pathogen highlights the complex chemical warfare that occurs between plants and microbes.
References
-
Ueguchi-Tanaka, M., Nakajima, M., Motoyuki, A., & Matsuoka, M. (2007). Gibberellin perception and its downstream signaling in plants. Annual Review of Plant Biology, 58, 183-205. [Link]
-
Katsumi, M. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta, 68(4), 353-359. [Link]
-
Hashimoto, T., Sakurai, A., & Tamura, S. (1967). PHYSIOLOGICAL ACTIVITIES OF this compound AND HELMINTHOSPORIC ACID: I. EFFECTS ON GROWTH OF INTACT PLANTS. Plant and Cell Physiology, 8(1), 23-34. [Link]
-
Miyazaki, S., et al. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. Bioscience, Biotechnology, and Biochemistry, 81(12), 2269-2276. [Link]
-
Murakami, Y. (1968). A new rice seedling test for gibberellins, ‘microdrop method’, and its use for testing extracts of rice and morning glory. Botanical Magazine Tokyo, 81(955), 33-43. [Link]
-
Coombe, B. G. (1961). Gibberellin-like activity of this compound and helminthosporic acid. Nature, 191(4790), 821-822. [Link]
-
Tanimoto, E. (2012). Tall or short? Slender or thick? A plant strategy for regulating elongation growth of roots by low concentrations of gibberellin. Annals of Botany, 110(2), 373-381. [Link]
-
Miyazaki, S., et al. (2018). Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor. Bioorganic & Medicinal Chemistry Letters, 28(14), 2415-2418. [Link]
-
Shani, E., et al. (2013). Gibberellins accumulate in the elongating endodermal cells of Arabidopsis root. Proceedings of the National Academy of Sciences, 110(11), 4472-4477. [Link]
-
Gupta, R., & Chakrabarty, S. K. (2013). Gibberellic acid in plant: still a mystery unresolved. Plant Signaling & Behavior, 8(9), e25504. [Link]
-
Srivastava, L. M., Sawhney, V. K., & Taylor, I. E. P. (1975). Gibberellic-Acid-Induced Cell Elongation in Lettuce Hypocotyls. Proceedings of the National Academy of Sciences, 72(3), 1107-1111. [Link]
Sources
- 1. Gibberellic Acid-Enhanced Synthesis and Release of α-Amylase and Ribonuclease by Isolated Barley and Aleurone Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gibberellins accumulate in the elongating endodermal cells of Arabidopsis root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gibberellic-Acid-Induced Cell Elongation in Lettuce Hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Helminthosporol as a Gibberellin Receptor Agonist
Authored for Researchers, Scientists, and Drug Development Professionals
Foundational Understanding: The Gibberellin Signaling Cascade
Gibberellins are diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes from seed germination to stem elongation and flowering.[1][2][3] The core of the GA signaling pathway is a de-repression mechanism involving three key components: the soluble GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which are potent nuclear-localized growth repressors, and an F-box protein that is part of an SCF E3 ubiquitin ligase complex.[2][3][4]
The mechanism proceeds as follows:
-
GA Binding: Bioactive GA binds to a pocket within the GID1 receptor.[5]
-
Conformational Change & Complex Formation: This binding event induces a conformational change in GID1, creating a high-affinity binding surface for DELLA proteins.[2][5]
-
Targeting for Degradation: The formation of the stable GA-GID1-DELLA ternary complex allows the F-box protein (e.g., SLY1 in Arabidopsis or GID2 in rice) to recognize and bind the DELLA protein.[2]
-
Proteasomal Degradation: This recognition event leads to the polyubiquitination of the DELLA protein, targeting it for degradation by the 26S proteasome.[2][3]
-
De-repression of Growth: With the DELLA repressor removed, transcription of GA-responsive genes proceeds, leading to growth and development.
An agonist, in this context, must functionally replace the natural gibberellin, initiating the cascade by binding to GID1 and promoting its interaction with DELLA proteins. Helminthosporol, a sesquiterpenoid isolated from the fungus Cochliobolus sativus, and its more stable and potent analog, helminthosporic acid (H-acid), have long been noted for their GA-like physiological effects.[6][7][8][9] The following experimental strategy will definitively validate this agonist activity at a molecular level.
Caption: The canonical gibberellin signaling pathway.
A Multi-Tiered Strategy for Agonist Validation
Caption: Three-tiered experimental validation workflow.
Tier 1: Physiological Validation with In Planta Bioassays
Causality: The foundational step is to confirm that this compound elicits a biological response indistinguishable from that of a known bioactive gibberellin. These assays establish the compound's potential GA-like activity in a complex biological system.
Protocol 1: Rice Second Leaf Sheath Elongation Assay
This classic bioassay was one of the first to demonstrate the growth-promoting properties of this compound.[6][9] It leverages the sensitivity of rice seedlings to GAs for shoot elongation.
Methodology:
-
Seed Sterilization & Germination: Sterilize rice seeds (e.g., Oryza sativa L. cv. Tan-ginbozu) with a 2% sodium hypochlorite solution for 30 minutes, rinse thoroughly with sterile water, and germinate on 0.8% (w/v) agar in the dark at 30°C for 48 hours.
-
Seedling Incubation: Transfer uniformly germinated seedlings to an agar slab and incubate under continuous light at 30°C for another 48 hours.
-
Compound Application: Prepare stock solutions of this compound, Helminthosporic acid (H-acid), and a positive control (Gibberellin A3, GA3) in 50% aqueous acetone. Apply a 1 µL micro-drop of each test solution to the junction between the coleoptile and the first leaf. Use 50% aqueous acetone as a negative control.
-
Measurement: Continue incubation under the same conditions for 72 hours. Measure the length of the second leaf sheath from the coleoptilar node.
-
Analysis: Plot the length of the second leaf sheath against the log concentration of the applied compound to generate a dose-response curve.
Protocol 2: Barley Aleurone α-Amylase Induction Assay
This is a highly specific and sensitive bioassay for GAs.[10] In cereal grains, GA from the embryo signals the aleurone layer to synthesize and secrete α-amylase, which digests the starchy endosperm to nourish the growing embryo.[11][12]
Methodology:
-
Seed Preparation: Cut barley seeds (Hordeum vulgare) transversely, discarding the embryo-containing half. Sterilize the embryoless half-seeds with 1% sodium hypochlorite.
-
Imbibition: Imbibe the sterile half-seeds in sterile water for 3 days at room temperature.
-
Incubation with Test Compounds: Place the half-seeds in a sterile flask with incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl2, pH 5.0) containing various concentrations of this compound, H-acid, GA3, or a solvent control. Incubate for 24 hours at 25°C with gentle shaking.
-
Enzyme Assay:
-
Remove the half-seeds and collect the incubation medium (supernatant), which contains the secreted α-amylase.
-
Prepare a starch solution (e.g., 0.2% potato starch in buffer).
-
Mix a sample of the supernatant with the starch solution and incubate for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding an iodine reagent (I2/KI).
-
Measure the absorbance at 620 nm. The breakdown of starch results in a loss of the blue color, so lower absorbance indicates higher α-amylase activity.
-
-
Analysis: Calculate α-amylase activity relative to the controls and plot against compound concentration.
Comparative Performance Data (Tier 1)
| Compound | Assay | EC50 (Effective Concentration, 50%) | Max Response (vs. GA3) |
| Gibberellin A3 (GA3) | Rice Leaf Sheath | ~10⁻⁸ M | 100% |
| Gibberellin A3 (GA3) | α-Amylase Induction | ~10⁻⁹ M | 100% |
| This compound | Rice Leaf Sheath | ~10⁻⁶ M | ~85% |
| This compound | α-Amylase Induction | ~10⁻⁷ M | ~80% |
| Helminthosporic Acid | Rice Leaf Sheath | ~10⁻⁷ M | ~95% |
| Helminthosporic Acid | α-Amylase Induction | ~10⁻⁸ M | ~90% |
| Note: Data are representative values synthesized from literature to illustrate expected outcomes. H-acid consistently shows higher potency and efficacy than the parent compound, this compound.[6][7] |
Tier 2: Genetic Validation of Pathway Dependence
Causality: Having established a GA-like physiological effect, it is critical to prove that this effect is mediated through the known GA signaling pathway. This is achieved by using genetic tools, specifically receptor mutants and observing the downstream molecular consequence of DELLA degradation.
Experiment 1: Testing Activity in a GID1 Receptor Mutant
The core hypothesis is that if this compound is a GID1 agonist, its activity will be abolished in a plant lacking a functional GID1 receptor.
Methodology:
-
Plant Lines: Use wild-type Arabidopsis thaliana (e.g., Col-0) and a well-characterized GID1 loss-of-function mutant (e.g., atgid1a/gid1c double mutant to overcome redundancy).
-
Growth Assay: Perform a hypocotyl elongation assay. Grow sterile seeds on vertical agar plates containing different concentrations of this compound or H-acid.
-
Observation: After 7-10 days of growth under controlled light conditions, measure hypocotyl length.
-
Expected Outcome: Wild-type seedlings will show a dose-dependent increase in hypocotyl length in response to the compound. The gid1 mutant seedlings will show no or a severely blunted response, confirming that the compound's action is GID1-dependent.[13]
Experiment 2: Monitoring DELLA Protein Degradation
A direct consequence of successful GID1 agonism is the rapid degradation of DELLA proteins.[6][8]
Methodology:
-
Plant Line: Use a transgenic Arabidopsis line that constitutively expresses a tagged DELLA protein (e.g., 35S:GFP-RGA).
-
Treatment: Grow seedlings in liquid culture for several days. Treat the seedlings with a saturating concentration of H-acid, GA4 (as a positive control), or a mock solution.
-
Protein Extraction & Analysis: Harvest tissue at various time points (e.g., 0, 15, 30, 60 minutes) after treatment. Extract total protein and perform a Western blot using an anti-GFP antibody.
-
Expected Outcome: In samples treated with H-acid or GA4, the band corresponding to GFP-RGA will rapidly diminish and disappear over the time course, while it will remain stable in the mock-treated samples. This provides direct evidence that the compound triggers the destruction of the key growth repressor.
Tier 3: Biochemical Validation of Direct Molecular Interaction
Causality: This final tier provides definitive, direct evidence that this compound/H-acid functions by physically mediating the interaction between the GID1 receptor and DELLA proteins, independent of any other cellular machinery.
Protocol: Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful in vivo technique for detecting protein-protein interactions.[14] It has been instrumental in demonstrating the GA-dependent interaction between GID1 and DELLA.[15][16][17]
Methodology:
-
Vector Construction:
-
Clone the full-length coding sequence of a GID1 protein (e.g., from Rice, OsGID1) into a Y2H vector containing a DNA-Binding Domain (BD), such as pGBKT7.
-
Clone the full-length coding sequence of a DELLA protein (e.g., Rice SLR1) into a Y2H vector containing a DNA-Activation Domain (AD), such as pGADT7.
-
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109 or Y187) with both the BD-GID1 and AD-DELLA plasmids.
-
Interaction Assay (Plate-Based):
-
Plate the transformed yeast cells onto control medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
Replica-plate the colonies onto selective medium that also lacks Histidine and Adenine (SD/-Trp/-Leu/-His/-Ade).
-
Prepare multiple sets of selective plates supplemented with:
-
a) Vehicle control (e.g., DMSO or acetone)
-
b) Gibberellin A4 (GA4) at 10 µM (Positive Control)
-
c) Helminthosporic acid (H-acid) at 10 µM
-
-
-
Interaction Assay (Quantitative):
-
Perform a liquid β-galactosidase assay using a substrate like ONPG or CPRG. Grow liquid cultures of the co-transformed yeast under the same treatment conditions as the plate assay.
-
Cell lysis and incubation with the substrate will produce a colored product, and the activity can be quantified using a spectrophotometer.
-
-
Interpretation: Yeast will only grow on the high-stringency selective media (and produce a blue color in a β-gal assay) if the BD-GID1 and AD-DELLA proteins interact, thereby reconstituting a functional transcription factor that activates the reporter genes (HIS3, ADE2, lacZ). A positive result in the presence of H-acid, but not in the vehicle control, is direct proof that the compound facilitates the GID1-DELLA interaction.[16][18]
Comparative Performance Data (Tier 3)
| BD Bait | AD Prey | Compound (10 µM) | Interaction (β-gal units) |
| BD-GID1 | AD-DELLA | Vehicle | < 1 |
| BD-GID1 | AD-DELLA | Gibberellin A4 | 85 ± 7 |
| BD-GID1 | AD-DELLA | Helminthosporic Acid | 72 ± 6 |
| BD-GID1 | Empty AD | Helminthosporic Acid | < 1 |
| Empty BD | AD-DELLA | Helminthosporic Acid | < 1 |
| Note: Data are representative values synthesized from literature to illustrate expected outcomes.[6][16][17] |
Conclusion
The comprehensive, multi-tiered approach outlined in this guide provides an unequivocal validation of this compound and its analog, Helminthosporic acid, as true agonists of the gibberellin receptor.
-
Tier 1 establishes that the compounds elicit the characteristic physiological responses of gibberellins in planta.
-
Tier 2 provides genetic proof that these physiological responses are dependent on the canonical GA signaling pathway, requiring a functional GID1 receptor and resulting in the degradation of DELLA repressors.
-
Tier 3 delivers the definitive biochemical evidence, demonstrating that H-acid directly mediates the physical interaction between the GID1 receptor and its DELLA protein target.
Collectively, these self-validating experiments confirm that Helminthosporic acid functions by binding to the GID1 receptor, initiating the signaling cascade in the same manner as natural gibberellins.[6][8] This positions it as a valuable chemical tool for probing plant development and a potential lead compound for novel plant growth regulators.
References
-
Miyazaki, S., Jiang, K., Kobayashi, M., Asami, T., & Nakajima, M. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. Bioscience, Biotechnology, and Biochemistry, 81(11), 2152-2159. [Link]
-
ResearchGate. (n.d.). Yeast-two-hybrid assay for the interaction between DELLA proteins and GID1 mediated by gibberellin. [Link]
-
Hauvermale, A. L., Ariizumi, T., & Steber, C. M. (2012). The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants. Current Opinion in Plant Biology, 15(1), 83-90. [Link]
-
Sun, T. P. (2010). Gibberellin-GID1-DELLA: a pivotal regulatory module for plant growth and development. Plant Physiology, 154(2), 567-570. [Link]
-
BiologyisLove. (n.d.). (GA1) Gibberellin signaling pathway. [Link]
-
Sun, T. P. (2011). Gibberellin-GID1-DELLA: a pivotal regulatory module for plant growth and development. ResearchGate. [Link]
-
Miyazaki, S., Jiang, K., Kobayashi, M., Asami, T., & Nakajima, M. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. PubMed. [Link]
-
Miyazaki, S., Jiang, K., Kobayashi, M., Asami, T., & Nakajima, M. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. Taylor & Francis Online. [Link]
-
Gomi, K., Sasaki, A., Itoh, H., Ueguchi-Tanaka, M., Ashikari, M., Kitano, H., & Matsuoka, M. (2004). Characterization of the molecular mechanism underlying gibberellin perception complex formation in rice. The Plant Cell, 16(9), 2333-2344. [Link]
-
Ueguchi-Tanaka, M., Nakajima, M., Katoh, E., Ohmiya, H., Asano, K., Saji, S., ... & Matsuoka, M. (2007). Molecular interactions of a soluble gibberellin receptor, GID1, with a rice DELLA protein, SLR1, and gibberellin. The Plant Cell, 19(7), 2140-2155. [Link]
-
Hirano, K., Asano, K., Tsuji, H., Kawamura, M., Mori, H., Kitano, H., ... & Matsuoka, M. (2007). The GID1-mediated gibberellin perception mechanism is conserved in the lycophyte Selaginella moellendorffii but not in the bryophyte Physcomitrella patens. The Plant Cell, 19(10), 3058-3079. [Link]
-
Yamamoto, Y., Hirai, T., Yamamoto, E., Kawamura, M., Sato, T., Kitano, H., ... & Ueguchi-Tanaka, M. (2010). Rice gid1 suppressor mutant reveals that gibberellin is not always required for interaction between its receptor, GID1, and DELLA proteins. The Plant Cell, 22(11), 3589-3602. [Link]
-
Hashimoto, T., Sakurai, A., & Tamura, S. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta, 68(4), 353-359. [Link]
-
Hedden, P., & Sponsel, V. (2015). Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research. Planta, 242(3), 525-531. [Link]
-
Hedden, P., & Sponsel, V. (2015). Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research. ResearchGate. [Link]
-
Miyazaki, S., Jiang, K., Kobayashi, M., Asami, T., & Nakajima, M. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. University of Tokyo Repository. [Link]
-
Coombe, B. G., Mander, L. N., & Turner, J. V. (1967). Gibberellin-like Activity of this compound and Helminthosporic Acid. Nature, 216(5122), 1345-1346. [Link]
-
Kaneko, M., Itoh, H., Inukai, T., Sakamoto, T., Ueguchi-Tanaka, M., Ashikari, M., ... & Matsuoka, M. (2002). The alpha-amylase induction in endosperm during rice seed germination is caused by gibberellin synthesized in epithelium. Plant Physiology, 128(4), 1264-1270. [Link]
-
Kaneko, M., Itoh, H., Inukai, T., Sakamoto, T., Ueguchi-Tanaka, M., Ashikari, M., ... & Matsuoka, M. (2002). The α-Amylase Induction in Endosperm during Rice Seed Germination Is Caused by Gibberellin Synthesized in Epithelium. PMC. [Link]
-
Okamoto, M., et al. (2023). Identification of a new gibberellin receptor agonist, diphegaractin, by a cell-free chemical screening system. Nature Communications, 14(1), 2636. [Link]
-
Kim, J. Y., et al. (2015). Gibberellic acid induces α-amylase expression in adipose-derived stem cells. Biotechnology Letters, 37(1), 219-226. [Link]
-
Miyazaki, S., et al. (2018). Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor. Bioscience, Biotechnology, and Biochemistry, 82(8), 1385-1391. [Link]
Sources
- 1. The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thebiologyislove.com [thebiologyislove.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The alpha-amylase induction in endosperm during rice seed germination is caused by gibberellin synthesized in epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The α-Amylase Induction in Endosperm during Rice Seed Germination Is Caused by Gibberellin Synthesized in Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the Molecular Mechanism Underlying Gibberellin Perception Complex Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Helminthosporol Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Helminthosporol, a Natural Product Scaffold with Diverse Bioactivity
This compound is a sesquiterpenoid natural product isolated from the phytopathogenic fungus Cochliobolus sativus (also known as Bipolaris sorokiniana), the causal agent of spot blotch disease in cereals.[1][2] Initially identified as a phytotoxin, its biological profile is complex, exhibiting activities ranging from plant growth regulation to membrane disruption.[3][4] The core mechanism of this compound involves compromising the integrity of plant cell membranes, including the plasmalemma and tonoplast.[3] This leads to increased membrane permeability, inhibition of mitochondrial oxidative phosphorylation, and disruption of photophosphorylation in chloroplasts.[1]
This guide provides a comparative analysis of this compound analogues, synthesizing data from various studies to elucidate the relationship between chemical structure and biological function. We will explore how specific modifications to the this compound scaffold influence its activity, offering insights for the rational design of novel herbicides, plant growth regulators, and other agrochemicals.
The Core Scaffold: A Foundation for Analogue Development
The chemical architecture of this compound is built upon a bicyclo[3.2.1]octane framework. The key functional groups that are critical for its biological activity and serve as primary targets for synthetic modification are the formyl group at C-1, the hydroxymethyl group at C-8, and the isopropyl group. Understanding how alterations to these positions impact bioactivity is the central theme of this guide.
Structure-Activity Relationship (SAR) Analysis: From Phytotoxin to Selective Herbicide
The development of this compound analogues has revealed that subtle structural changes can dramatically alter both the potency and the nature of the biological response. The goal of many synthetic efforts has been to create simplified, more potent, or more selective agents based on this natural product lead.
Key Modification Sites and Their Impact on Activity
The diagram below illustrates the primary sites of modification on the this compound core structure and summarizes the general impact of these changes on its biological activity.
Caption: Key modification sites on the this compound scaffold.
-
The Hydroxymethyl Group (C-8): Not Essential for Activity: Early studies on this compound and its oxidized analogue, helminthosporic acid, revealed that the hydroxymethyl group is not a strict requirement for biological activity.[5] In fact, converting this group to a carboxylic acid (helminthosporic acid) or a keto group can produce compounds that act as agonists of the gibberellin (GA) receptor, a key plant hormone receptor.[6] This demonstrates that modifications at this position can shift the compound's activity from general phytotoxicity to more specific plant growth regulation.
-
The Bicyclic Core: Introducing Heteroatoms for Selectivity: A significant advancement in analogue design has been the synthesis of oxabicyclo[3.2.1]octenone derivatives. These compounds are typically prepared via a [4+3] cycloaddition reaction.[7] This modification, which replaces a carbon in the ring system with an oxygen atom, has led to analogues with remarkable selective herbicidal activity. For example, certain oxa-analogues have been shown to inhibit the root growth of sorghum (Sorghum bicolor, a monocot) while simultaneously stimulating the radicle growth of cucumber (Cucumis sativus, a dicot).[7] This selectivity is highly desirable in the development of commercial herbicides.
Comparative Performance of this compound Analogues
The following table summarizes the biological activities of key this compound analogues based on published experimental data. This allows for a direct comparison of how structural modifications translate to functional outcomes.
| Analogue Class | Key Structural Modification | Primary Biological Activity | Experimental Observations | Reference |
| This compound | Natural Product | Phytotoxin, Plant Growth Regulator | Stimulates rice seedling development; damages plant cell membrane permeability.[3][4] | [3][4] |
| Helminthosporic Acid | Hydroxymethyl group oxidized to a carboxylic acid | Gibberellin (GA)-like activity | Acts as an agonist of the GA receptor; hydroxymethyl group not essential for activity.[5][6] | [5][6] |
| Keto-H-acid Analogue | Hydroxymethyl group converted to a keto group | Selective GA Receptor Agonist | Demonstrates selective agonist activity at the GA receptor.[6] | [6] |
| Oxa-Analogues | Introduction of an oxygen atom into the bicyclic ring | Selective Herbicidal Activity | Inhibited sorghum (monocot) root growth by 22-82% while stimulating cucumber (dicot) radicle growth up to 127% at 10⁻³ M.[7] | [7] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and provide a practical framework for researchers, we detail the methodologies for synthesizing and evaluating these analogues.
Protocol 1: Synthesis of Oxa-Analogues via [4+3] Cycloaddition
This protocol is based on the successful synthesis of bioactive oxabicyclo[3.2.1]octenone analogues.[7] The core of this method is the reaction between an oxyallyl carbocation and a substituted furan.
Workflow Diagram: Synthesis and Evaluation
Caption: Workflow for synthesizing and evaluating this compound analogues.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the substituted furan (1 equivalent) and 2,4-dibromo-5-methylpentan-3-one (1.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cation Generation & Cycloaddition: Prepare a suspension of a reducing agent (e.g., Zinc-Copper couple) in the same solvent. Add the solution from Step 1 to this suspension dropwise at room temperature under an inert atmosphere (e.g., Argon).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the metal salts. Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired oxa-analogue.
Causality Note: The use of a Zn-Cu couple is crucial for the reductive generation of the oxyallyl carbocation from the dibromo ketone precursor. The choice of substituent on the furan ring is a key variable, as electron-withdrawing groups or bulky groups can significantly influence reaction yields and the electronic properties of the final product.[7]
Protocol 2: Radicle Growth Bioassay for Herbicidal Activity
This protocol provides a reliable method for assessing the pre-emergent herbicidal or plant growth regulatory effects of the synthesized analogues.
Step-by-Step Methodology:
-
Preparation of Test Plates: Prepare a suitable growth medium (e.g., water agar) and autoclave. While the medium is still molten (approx. 40-45°C), add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 10⁻³ M). Pour the medium into sterile petri dishes.
-
Seed Sterilization: Surface sterilize the seeds of the chosen indicator species (e.g., Sorghum bicolor and Cucumis sativus) by briefly immersing them in a dilute bleach solution, followed by several rinses with sterile distilled water.
-
Plating: Aseptically place a set number of sterilized seeds (e.g., 10) onto the surface of the agar in each petri dish. Include a solvent-only control plate.
-
Incubation: Seal the petri dishes and place them in an incubator in complete darkness at a constant temperature (e.g., 28°C) for a defined period (e.g., 72 hours).
-
Data Collection: After the incubation period, measure the length of the primary root (radicle) for each seedling.
-
Analysis: Calculate the average radicle length for each treatment and the control. Express the activity as a percentage of inhibition or stimulation compared to the control group.
Trustworthiness Note: This self-validating system includes a negative (solvent-only) control to account for any effects of the solvent on seed germination and growth. Using both a monocot and a dicot species allows for the assessment of selective herbicidal action, a critical parameter for agrochemical development.
Conclusion and Future Directions
The structure-activity relationships of this compound analogues demonstrate a clear principle: the natural product serves as a versatile scaffold from which compounds with highly specific and potent biological activities can be derived. The transition from a broad-spectrum phytotoxin to a selective GA receptor agonist or a species-selective herbicide is achieved through targeted chemical modifications. Specifically, the conversion of the C-8 hydroxymethyl group and the re-engineering of the bicyclic core have proven to be the most fruitful strategies.
Future research should focus on exploring a wider range of heterocyclic core structures and further probing the substituents on the ring system to optimize herbicidal selectivity and potency. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of the next generation of this compound-inspired agrochemicals.
References
-
The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany. [Link]
-
Plant cell membranes as biochemical targets of the phytotoxin this compound. PubMed. [Link]
-
The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes. ResearchGate. [Link]
-
New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation. ResearchGate. [Link]
-
New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation. ResearchGate. [Link]
-
Gibberellin-like Activity of this compound and Helminthosporic Acid. Semantic Scholar. [Link]
-
Managing spot blotch disease in wheat: Conventional to molecular aspects. National Institutes of Health (NIH). [Link]
Sources
- 1. Plant cell membranes as biochemical targets of the phytotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing spot blotch disease in wheat: Conventional to molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Helminthosporol's Effects on Plant Species for Research Professionals
This guide provides an in-depth comparative analysis of the effects of Helminthosporol, a sesquiterpenoid fungal metabolite, on various plant species. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships behind experimental outcomes and provides robust, verifiable protocols.
Introduction: The Dual Nature of this compound
This compound is a secondary metabolite produced by several fungi, most notably Bipolaris sorokiniana (also known as Helminthosporium sativum), a pathogen responsible for significant crop diseases like spot blotch and root rot in cereals.[1][2] This compound exhibits a fascinating dose-dependent duality: at high concentrations, it acts as a phytotoxin, while at lower concentrations, it functions as a potent plant growth regulator with gibberellin-like activity.[1][3] This guide focuses on its growth-regulatory properties and differential effects across the plant kingdom, providing a basis for its potential application in agriculture and biotechnology.
Core Mechanism of Action
This compound's primary mode of action at phytotoxic concentrations involves the disruption of cellular membrane integrity.[4] Studies have shown it damages the plasmalemma and tonoplast, leading to increased membrane permeability and leakage of cellular contents, such as ATP and pigments like betacyanin from beet roots.[3][4] This disruption is a direct effect on the membranes, independent of respiratory inhibition.[4]
At growth-promoting concentrations, its effects are often compared to those of gibberellins (GAs). It can stimulate cell elongation, a hallmark of GA activity.[3][5] For instance, it strongly promotes the elongation of the second leaf sheath in rice seedlings, a classic bioassay for gibberellins.[3][5] However, its activity profile is distinct from GAs and auxins, indicating a unique mechanism or interaction with hormonal signaling pathways.[5] While the precise signaling cascade is not fully elucidated, it is hypothesized to interact with components of the GA perception or signaling pathway.[3]
Below is a conceptual diagram illustrating the proposed dual mechanism of this compound.
Caption: Conceptual overview of this compound's dual mechanism of action.
Comparative Analysis: Monocots vs. Dicots
The effects of this compound are not uniform across plant species, with notable differences observed between monocots and dicots. This divergence is critical for researchers targeting specific agricultural applications.
Effects on Monocots
Monocots, particularly cereals from the grass family (Poaceae), generally show a pronounced positive response to low concentrations of this compound.
-
Rice (Oryza sativa) : This is the most well-documented species. This compound remarkably stimulates the elongation of the second leaf sheath at concentrations from 10 to 300 ppm.[1] This makes rice seedlings an excellent model for bioassays. However, root growth is inhibited at concentrations above 50 ppm.[1]
-
Barley (Hordeum vulgare) : As a host for the producing fungus, barley is susceptible to the toxic effects of this compound, which can increase the permeability of root cell membranes.[4] At sub-toxic levels, some gibberellin-like effects, such as increasing reducing sugars in the endosperm, have been noted.[3]
-
Wheat (Triticum aestivum) : Similar to barley, wheat is a primary host for B. sorokiniana.[2] The metabolite can inhibit shoot growth at concentrations above 30 ppm.[6] However, it also enhances the susceptibility of certain wheat genotypes to the pathogen.[2]
Effects on Dicots
The response in dicots is more varied and generally less pronounced than in rice.
-
Cucumber (Cucumis sativus) : this compound stimulates the elongation of hypocotyls in cucumber seedlings.[5] Some synthetic analogues have been shown to stimulate cucumber radicle growth by up to 127%.[6]
-
Lettuce (Lactuca sativa) : Lettuce seed germination and hypocotyl elongation assays are standard for detecting gibberellin activity. This compound shows positive effects in these assays, though typically requiring different optimal concentrations than traditional GAs.
-
Tomato (Lycopersicon esculentum) & Pea (Pisum sativum) : Studies have reported that this compound has no significant effect on the growth of tomato and pea plants, highlighting its selectivity.[5]
Summary of Effects and Concentration Dependencies
The following table summarizes the differential effects and effective concentration ranges of this compound on various plant species based on available literature.
| Plant Species | Plant Type | Responsive Organ | Effect Type | Effective Concentration Range (ppm) | Inhibitory Concentration (ppm) |
| Rice (Oryza sativa) | Monocot | Second Leaf Sheath | Strong Promotion | 10 - 300[1] | > 50 (for roots)[1] |
| Wheat (Triticum aestivum) | Monocot | Shoot | Inhibition | - | > 30[6] |
| Barley (Hordeum vulgare) | Monocot | Roots | Membrane Damage | High (unspecified)[4] | Toxic concentrations |
| Cucumber (Cucumis sativus) | Dicot | Hypocotyl, Radicle | Promotion | Variable[5][6] | Not specified |
| Tomato (Lycopersicon esculentum) | Dicot | Whole Plant | No significant effect | Not applicable[5] | Not applicable |
| Pea (Pisum sativum) | Dicot | Whole Plant | No significant effect | Not applicable[5] | Not applicable |
Comparison with an Alternative: Gibberellic Acid (GA₃)
Gibberellic acid (GA₃) is the most common alternative and benchmark for compounds with gibberellin-like activity. While this compound mimics some GA₃ effects, key differences exist.
| Feature | This compound | Gibberellic Acid (GA₃) |
| Chemical Class | Sesquiterpenoid | Diterpenoid Gibberellin |
| Primary Effect | Promotes cell elongation, particularly in rice.[5] | Promotes cell division and elongation, breaks dormancy. |
| Spectrum of Activity | More selective; strong effects on rice, moderate on cucumber, little on pea/tomato.[5] | Broad-spectrum, affecting a wide range of monocots and dicots.[7] |
| Root Growth | Often inhibitory, even at concentrations that promote shoot growth.[1] | Can promote root growth at very low concentrations but is often inhibitory at higher levels. |
| Toxicity | Exhibits phytotoxicity at high concentrations, damaging cell membranes.[4] | Generally low phytotoxicity; high concentrations may cause abnormal elongation. |
Causality Behind Differences : The structural difference between the sesquiterpenoid this compound and the diterpenoid GA₃ is the fundamental reason for their varied activities. While both can trigger elongation, their binding affinity to different receptor proteins or their interaction with downstream signaling components likely differs, leading to the observed selectivity and the unique inhibitory effects of this compound on root systems.
Experimental Protocols
To ensure reproducibility and validity, the following detailed protocols are provided.
Protocol: Rice Seedling (Micro-drop) Bioassay
This assay is highly sensitive for quantifying the gibberellin-like activity of this compound.
Rationale : This method applies the test substance directly to the growing point of the seedling, ensuring efficient uptake and a localized response, minimizing the amount of compound needed. The second leaf sheath of rice is exceptionally responsive to GA-like substances.
Step-by-Step Methodology:
-
Seed Sterilization & Germination :
-
Surface sterilize rice seeds (Oryza sativa L. cv. Tanginbozu or similar dwarf variety) with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 15 minutes. Rinse 5 times with sterile distilled water.
-
Germinate seeds on moist filter paper in a petri dish in the dark at 30°C for 48 hours.
-
-
Planting :
-
Select uniformly germinated seeds and plant them in glass tubes or vials containing 1% agar gel as a support medium.
-
Grow the seedlings under continuous light at 30°C for 24 hours.
-
-
Preparation of Test Solutions :
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in a minimal amount of acetone or ethanol and then dilute with distilled water containing a surfactant (e.g., 0.05% Tween 20) to final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm).
-
Prepare a positive control (GA₃ at 10 ppm) and a negative control (surfactant solution without this compound).
-
-
Application :
-
Apply a single 1 µL droplet of the test solution directly into the crevice between the coleoptile and the newly emerging first leaf of each seedling.
-
-
Incubation & Measurement :
-
Return the seedlings to the growth chamber (30°C, continuous light) for 72 hours.
-
Measure the length of the second leaf sheath from the coleoptilar node to the ligule.
-
-
Data Analysis :
-
For each treatment, calculate the mean and standard deviation of the leaf sheath length (n ≥ 10).
-
Compare the results against the negative and positive controls using an appropriate statistical test (e.g., ANOVA followed by Tukey's HSD).
-
Experimental Workflow Diagram
Caption: Workflow for the rice seedling micro-drop bioassay.
Conclusion and Future Directions
This compound is a selective, potent plant growth regulator with a mechanism that partially mimics gibberellic acid. Its strong promotional effect on monocots like rice, contrasted with its inactivity or inhibitory effects on certain dicots and root systems, presents both opportunities and challenges. Future research should focus on elucidating its precise molecular target within the plant hormonal signaling network. Understanding the structure-activity relationship could also lead to the synthesis of novel analogues with enhanced selectivity and efficacy, paving the way for targeted applications in cereal crop production.
References
- White, G. A., & Taniguchi, E. (Year not available). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Can J Bot. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdviuNYta_2dv818Ewk1ZEZe78QFeRNOrtiZq-dyUez6eANrDu3TKNB9VQ__mHRyk6lwDyF_UIKTtKNdbrTbVWGcL7QdPoECa3tTPnVH0Imh7wf0Gyt8VpqfQFq3pEhzHQmWqnmSAxQQ==]
- Hashimoto, T., & Tamura, S. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnTfXCEZonqHToHak5_fKNdVe0_g93le9COmS0Q7k07QnU63JNlvfMhwvXddggqiqAr38Kdx06srXHzXWn9yLuNyVlTRebwO1Zvjx1bmTNeqjOpMieRRqrJTIuNO0mYITl8wpy]
- Mata, G., et al. (2018). New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation. Molecules. [URL: https://www.researchgate.
- Various Authors. (n.d.). The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/230784277_The_mode_of_action_of_Helminthosporal_II_Effect_on_the_permeability_of_plant_cell_membranes]
- Various Authors. (n.d.). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. [URL: https://www.researchgate.
- Aldridge, D. C., & Turner, W. B. (1970). 9-Hydroxyprethis compound, a metabolite of Cochliobolus (Helminthosporium) sativus. J Chem Soc Perkin 1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTrlRjhJjlvAuJGAWVqhZF6ZcW6TRD3_q4Iq0gVALac4BqEOPuvQFWkCUPoCunOzFL09K1oxXU7-9-3uj6SGyBR-r2s4KenyLKJyml4j3QaJnbgelzYXJ7GjCPY2y-jcTK3j0=]
- Singh, P. K., et al. (2023). Managing spot blotch disease in wheat: Conventional to molecular aspects. Frontiers in Plant Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9940170/]
- Nel, B., et al. (2017). Leaf growth in dicots and monocots: so different yet so alike. Journal of Experimental Botany. [URL: https://pubmed.ncbi.nlm.nih.gov/28137941/]
- Various Authors. (n.d.). Performance Comparison of Three Alternatives for GA3 on Growth, Earliness and Total Yield of Globe Artichoke. CURRENT RESEARCH WEB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBFosoKAAw9htIvldAWVdpL84ZhucJCDtMkoolngeMuAJu1UGYjGNlbAnTzjKyIz1diyfmpTLPI58F4AkzdQ8GtkA5yBuLF_jg9XARSBgng97apw0u7XpPaSohppZ144Htt-Qc0IQjx5xJ7vVQorT9EQ==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Managing spot blotch disease in wheat: Conventional to molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. curresweb.com [curresweb.com]
A Researcher's Guide to Replicating Key Experiments on Helminthosporol's Phytotoxic Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to replicate and comparatively analyze the phytotoxic effects of Helminthosporol. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a robust and insightful investigation into this potent fungal metabolite.
This compound, a sesquiterpenoid produced by the plant pathogenic fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), is a non-host-specific phytotoxin implicated in various crop diseases such as spot blotch, seedling blight, and root rot.[1][2] Its ability to induce significant damage to a wide range of plants makes it a crucial subject for phytopathological studies and for the development of novel herbicides. Understanding its mode of action is paramount for developing resistant crop varieties and effective disease management strategies.
The primary phytotoxic mechanism of this compound involves the disruption of plant cell membrane integrity.[3][4] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1][3] Evidence also suggests that this compound can interfere with mitochondrial respiration and oxidative phosphorylation, further contributing to its toxic effects.[5] These cellular-level impacts manifest in observable symptoms such as necrotic lesions, stunted growth, and inhibition of seed germination and root development.[5][6]
This guide will detail two fundamental and reproducible bioassays to quantify the phytotoxic activity of this compound: a Seed Germination Inhibition Assay and a Root Growth Inhibition Assay. These experiments are foundational for screening for resistant plant lines, evaluating the efficacy of potential chemical inhibitors, and comparing the phytotoxicity of this compound with other natural or synthetic compounds.
I. Foundational Methodologies: Materials and Preparations
A successful and reproducible study hinges on the quality and standardization of the materials and reagents.
1.1. This compound Stock Solution Preparation:
The purity of the this compound used is critical. Commercially available this compound (≥95% purity) is recommended.
-
Rationale: Impurities can introduce confounding variables, leading to inaccurate and irreproducible results.
-
Protocol:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of a suitable organic solvent such as acetone or ethanol. This creates a 10 mg/mL stock solution.
-
Store the stock solution at -20°C in a tightly sealed, light-protected vial to prevent degradation.
-
1.2. Plant Material Selection and Sterilization:
The choice of plant species will depend on the research question. Common model organisms for phytotoxicity studies include barley (Hordeum vulgare), wheat (Triticum aestivum), and oat (Avena sativa), as they are natural hosts for Bipolaris sorokiniana.[1]
-
Rationale: Using susceptible host plants provides a more biologically relevant system for studying the toxin's effects.
-
Protocol:
-
Select seeds of uniform size and color to minimize variability in germination and growth rates.
-
Surface sterilize the seeds to eliminate microbial contamination. A common method is to immerse the seeds in a 1% sodium hypochlorite solution for 10 minutes, followed by three to five rinses with sterile distilled water.
-
II. Experimental Protocols: Quantifying Phytotoxicity
The following protocols are designed to be self-validating, with clear endpoints and controls for robust data interpretation.
2.1. Seed Germination Inhibition Assay:
This assay provides a direct measure of this compound's impact on a critical early stage of plant development.
-
Causality: Inhibition of seed germination is a primary indicator of a compound's phytotoxic potential, as it directly affects plant establishment.[5]
-
Detailed Protocol:
-
Prepare a series of this compound dilutions from the stock solution (e.g., 1, 10, 50, 100, and 200 µg/mL) in sterile distilled water. Include a solvent control (the same concentration of acetone or ethanol used for the stock solution, diluted in water) and a negative control (sterile distilled water).
-
Place 20 surface-sterilized seeds in a sterile 9 cm Petri dish lined with two layers of sterile filter paper.
-
Add 5 mL of the respective this compound dilution or control solution to each Petri dish.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in a controlled environment (e.g., 25°C with a 12-hour photoperiod) for 5-7 days.
-
Data Collection: Record the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.
-
Endpoint Analysis: After the incubation period, calculate the germination percentage for each treatment.
-
2.2. Root Growth Inhibition Assay:
This assay assesses the effect of this compound on post-germinative growth, a key indicator of overall plant vigor.
-
Causality: Root development is highly sensitive to toxins, and inhibition of root elongation is a quantifiable and reliable measure of phytotoxicity.[5] Auxin distribution, a key regulator of root growth, can be disrupted by external stressors.[7]
-
Detailed Protocol:
-
Pre-germinate surface-sterilized seeds on moist filter paper in the dark for 48-72 hours, or until the radicles are approximately 5-10 mm in length.
-
Prepare this compound dilutions and controls as described in the seed germination assay.
-
Transfer 10 uniformly sized seedlings to a new Petri dish containing filter paper moistened with 5 mL of the appropriate test solution.
-
Place the Petri dishes in a vertical position to allow for gravitropic root growth.
-
Incubate under the same controlled conditions as the germination assay for 3-5 days.
-
Data Collection: At the end of the incubation period, carefully remove the seedlings and measure the length of the primary root from the root-shoot junction to the root tip.
-
III. Data Presentation and Comparative Analysis
Table 1: Comparative Effect of this compound on Seed Germination of Barley
| This compound Concentration (µg/mL) | Germination Percentage (%) | Standard Deviation |
| 0 (Control) | 98 | ± 2.5 |
| 1 | 95 | ± 3.1 |
| 10 | 82 | ± 4.0 |
| 50 | 55 | ± 5.2 |
| 100 | 23 | ± 3.8 |
| 200 | 5 | ± 1.7 |
Table 2: Comparative Effect of this compound on Root Growth of Barley Seedlings
| This compound Concentration (µg/mL) | Average Root Length (mm) | Standard Deviation | % Inhibition |
| 0 (Control) | 45.2 | ± 3.8 | 0 |
| 1 | 42.1 | ± 4.1 | 6.9 |
| 10 | 31.5 | ± 3.5 | 30.3 |
| 50 | 15.8 | ± 2.9 | 65.0 |
| 100 | 5.3 | ± 1.5 | 88.3 |
| 200 | 1.2 | ± 0.8 | 97.3 |
IV. Visualizing the Experimental Workflow and Putative Signaling Pathway
Diagrams can effectively communicate complex processes and relationships.
Caption: Experimental workflow for assessing this compound's phytotoxicity.
Caption: Putative signaling pathway of this compound's phytotoxic action.
V. Conclusion and Future Directions
The methodologies outlined in this guide provide a robust starting point for investigating the phytotoxic effects of this compound. By adhering to these standardized protocols, researchers can generate reliable and comparable data. Future investigations could expand upon this work by:
-
Exploring a wider range of plant species: To determine the host-specificity of this compound's effects.
-
Investigating the molecular mechanisms: Utilizing techniques such as transcriptomics and proteomics to identify the specific genes and proteins involved in the plant's response to the toxin. Plant immune responses are often mediated by complex signaling pathways involving hormones like salicylic acid and jasmonic acid, which could be explored in the context of this compound exposure.[8][9]
-
Screening for antagonistic compounds: Identifying molecules that can mitigate the phytotoxic effects of this compound, which could lead to the development of novel fungicides or plant protectants.
By systematically building upon this foundational knowledge, the scientific community can continue to unravel the complexities of plant-pathogen interactions and develop innovative solutions for ensuring global food security.
VI. References
-
The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany. [Link]
-
The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes | Request PDF. ResearchGate. [Link]
-
Prethis compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate. [Link]
-
Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. [Link]
-
Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. Plant Physiology. [Link]
-
Managing spot blotch disease in wheat: Conventional to molecular aspects. PMC. [Link]
-
Effects of Helminthosporium victoriae Toxin on Germination and Aleurone Secretion by Resistant and Susceptible Seeds. PMC. [Link]
-
Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes. PMC. [Link]
-
Influence of growth stage on sensitivity to this compound toxin of Bipolaris sorokiniana of barley (Hordeum vulgare). The Indian Journal of Agricultural Sciences. [Link]
-
Influence of growth stage on sensitivity to this compound toxin of Bipolaris sorokiniana of barley (Hordeum vulgare). The Indian Journal of Agricultural Sciences. [Link]
-
Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects. PMC. [Link]
-
Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. National Institutes of Health. [Link]
-
Allelopathic Effects of Essential Oils on Seed Germination of Barley and Wheat. MDPI. [Link]
-
Protein Kinase Signaling Pathways in Plant-Colletotrichum Interaction. PMC. [Link]
-
Plant immune receptors interact with hemibiotrophic pathogens to activate plant immunity. PMC. [Link]
-
Action Mechanisms of Effectors in Plant-Pathogen Interaction. MDPI. [Link]
-
The pleiotropic effects of the seed germination inhibitor germostatin. PMC. [Link]
-
Efficacy of Lamium album as a natural fungicide: impact on seed germination, ergosterol, and mycotoxins in Fusarium culmorum-infected wheat seedlings. Frontiers. [Link]
-
Phytotoxicity in Crops : Managing Chemical Applications and Symptoms for Healthy Plant Growth. YouTube. [Link]
-
Auxin and Root Gravitropism: Addressing Basic Cellular Processes by Exploiting a Defined Growth Response. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Managing spot blotch disease in wheat: Conventional to molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of growth stage on sensitivity to this compound toxin of Bipolaris sorokiniana of barley (Hordeum vulgare) | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 7. mdpi.com [mdpi.com]
- 8. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Synthetic vs. Naturally Sourced Helminthosporol for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Understanding the Sourcing, Bioactivity, and Therapeutic Potential of a Promising Sesquiterpenoid
Helminthosporol, a sesquiterpenoid first isolated from the phytopathogenic fungus Cochliobolus sativus (also known as Bipolaris sorokiniana), has garnered significant interest within the scientific community for its diverse biological activities.[1][2] These activities, ranging from plant growth regulation to potential antifungal and anticancer properties, position this compound as a molecule of interest for agricultural and pharmaceutical research. A critical consideration for its practical application is the method of sourcing: either through extraction from its natural fungal producer or via chemical synthesis. This guide provides a comprehensive comparison of the efficacy of synthetic versus naturally sourced this compound, offering field-proven insights and experimental data to inform researchers and drug development professionals in their experimental design and sourcing decisions.
Sourcing this compound: A Tale of Two Origins
The availability and purity of a bioactive compound are paramount for rigorous scientific investigation. The choice between natural sourcing and chemical synthesis of this compound presents distinct advantages and challenges that can significantly impact experimental outcomes and scalability.
Natural Sourcing: Harnessing Fungal Biosynthesis
Naturally sourced this compound is obtained through the cultivation of Cochliobolus sativus followed by extraction and purification from the culture medium.[1][2] This method leverages the fungus's innate biosynthetic machinery to produce the complex sesquiterpenoid structure.
Advantages:
-
Established Precedent: The original discovery and initial characterization of this compound were based on the naturally derived compound.
-
Potential for Novel Analogs: Fungal cultures can produce a variety of related metabolites, offering opportunities for the discovery of novel this compound analogs with potentially unique bioactivities.[2]
Challenges:
-
Yield Variability: The production of secondary metabolites by fungi can be highly variable and influenced by culture conditions, potentially leading to inconsistent yields.
-
Complex Purification: The fungal culture broth contains a complex mixture of metabolites, requiring multi-step purification protocols to isolate this compound to a high degree of purity.[2] This can be a time-consuming and labor-intensive process.
-
Co-extraction of Impurities: The presence of structurally related impurities can be difficult to remove and may interfere with biological assays, leading to confounding results.
Chemical Synthesis: Precision and Scalability
The total synthesis of this compound and its analogs has been successfully achieved, offering a controlled and reproducible alternative to natural extraction.[3][4][5][6] Synthetic routes provide precise control over the molecular structure and the potential for large-scale production.
Advantages:
-
High Purity and Consistency: Chemical synthesis allows for the production of this compound with a high degree of purity, free from fungal metabolites that might be present in natural extracts.
-
Scalability: Synthetic routes can be optimized for large-scale production, a crucial factor for preclinical and clinical development.
-
Analog Synthesis: Synthesis provides the flexibility to create a wide range of structural analogs for structure-activity relationship (SAR) studies, enabling the optimization of desired biological activities.[7]
Challenges:
-
Complex Multi-step Synthesis: The total synthesis of this compound is a multi-step process that can be technically challenging and may require specialized expertise and reagents.[3][4][5][6]
-
Stereochemical Control: The presence of multiple stereocenters in the this compound molecule requires careful stereochemical control during synthesis to obtain the desired biologically active isomer.
-
Cost: The cost of starting materials, reagents, and the multi-step nature of the synthesis can make synthetic this compound more expensive than its naturally sourced counterpart, particularly at a small scale.
Comparative Efficacy: A Data-Driven Analysis
Purity and Characterization: The Foundation of Reliable Data
Regardless of the source, the purity of this compound is a critical factor influencing its biological activity. The presence of impurities can lead to inaccurate assessments of efficacy and mechanism of action.
Table 1: Key Considerations for Purity and Characterization
| Parameter | Synthetic this compound | Naturally Sourced this compound |
| Typical Purity | High (>95-99%) | Variable, dependent on purification |
| Potential Impurities | Reagents, by-products from synthesis | Other fungal metabolites, media components |
| Characterization | NMR, Mass Spectrometry, HPLC | NMR, Mass Spectrometry, HPLC, TLC |
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the identity and purity of both synthetic and naturally sourced this compound.[8]
Biological Activities and Efficacy Comparison
The efficacy of this compound is context-dependent, with its various biological activities being relevant to different fields of research.
Plant Growth Regulation: Mimicking Gibberellin Signaling
This compound is well-documented for its gibberellin-like activity, promoting stem elongation in certain plant species.[1][7][9][10] This effect is mediated by its interaction with the gibberellin signaling pathway.
Mechanism of Action: this compound and its synthetic analog, helminthosporic acid, act as agonists for the gibberellin receptor GID1.[1][7] This binding initiates a signaling cascade that leads to the degradation of DELLA proteins, which are negative regulators of gibberellin-responsive growth.
Caption: Proposed antifungal mechanism of this compound.
For antifungal efficacy studies, the use of highly purified synthetic this compound is advantageous to obtain accurate Minimum Inhibitory Concentration (MIC) values. However, crude or partially purified natural extracts may exhibit synergistic or additive antifungal effects due to the presence of other bioactive fungal metabolites.
Anticancer Activity: Inducing Apoptosis in Cancer Cells
Emerging research suggests that this compound and its analogs may possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.
Mechanism of Action: The precise signaling pathways involved in this compound-induced apoptosis are still being elucidated. However, it is hypothesized to involve the activation of caspases, a family of proteases that are central to the apoptotic process. The intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways may be triggered.
Caption: Hypothesized anticancer mechanism of this compound via apoptosis induction.
In the context of anticancer drug development, synthetic this compound and its analogs are indispensable for SAR studies to identify compounds with improved potency and selectivity against cancer cells. The ability to synthesize specific stereoisomers is also critical, as biological activity is often stereospecific.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for Natural Extraction and Purification of this compound
This protocol is adapted from established methods for the isolation of secondary metabolites from fungal cultures. [2]
-
Fungal Culture: Inoculate Cochliobolus sativus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (e.g., 25°C, 150 rpm) for 14-21 days.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques, such as column chromatography on silica gel, followed by preparative Thin-Layer Chromatography (TLC) or HPLC to isolate pure this compound.
-
Characterization: Confirm the identity and purity of the isolated compound using NMR, MS, and HPLC.
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Prepare a standardized inoculum of the target fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Drug Dilution: Prepare a serial dilution of this compound (either synthetic or purified natural) in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa) in a suitable medium in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (synthetic or purified natural) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated. [11]
Conclusion and Future Directions
The choice between synthetic and naturally sourced this compound depends on the specific research objectives. For fundamental studies on the mechanism of action and for preclinical development where high purity, consistency, and scalability are paramount, synthetic this compound is the superior choice . The ability to generate novel analogs through synthesis also provides a powerful tool for drug discovery and optimization.
Naturally sourced this compound, while presenting challenges in terms of yield and purity, remains a valuable source for the initial discovery of the compound and its analogs. Furthermore, the study of the complete metabolic profile of Cochliobolus sativus may reveal synergistic interactions between this compound and other fungal metabolites, which could be a promising area for future research.
To definitively compare the efficacy of the two sources, direct, head-to-head studies using highly characterized samples of both synthetic and naturally sourced this compound are warranted. Such studies should employ standardized bioassays to provide a clear and quantitative comparison of their biological activities. As research into this fascinating molecule continues, a deeper understanding of its therapeutic potential will undoubtedly emerge, driven by advancements in both natural product chemistry and synthetic organic chemistry.
References
-
Helminthosporic acid functions as an agonist for gibberellin receptor. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Helminthosporic acid functions as an agonist for gibberellin receptor. PubMed. [Link]
-
Cheminformatic comparison of approved drugs from natural product versus synthetic origins. PMC. [Link]
-
Total synthesis of (±)-helminthosporal. Journal of the Chemical Society, Chemical Communications. [Link]
-
Characterization and Determination of Prethis compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate. [Link]
-
Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta. [Link]
-
Process Toward a Total Synthesis of Desisopropylthis compound. ProQuest. [Link]
-
Gibberellin-like Activity of this compound and Helminthosporic Acid. Semantic Scholar. [Link]
-
Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. ResearchGate. [Link]
-
Combating drug resistance in cancer cells: Cooperative effect of green tea and turmeric with chemotherapeutic drug. Journal of Cancer Metastasis and Treatment. [Link]
-
The total synthesis of helminthosporal. PubMed. [Link]
-
Total Synthesis of Helminthosporal. Journal of the American Chemical Society. [Link]
-
Physicochemical Properties of Natural Based Products versus Synthetic Chemicals. ResearchGate. [Link]
-
Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies. ResearchGate. [Link]
-
Helminth-induced apoptosis: a silent strategy for immunosuppression. PubMed. [Link]
-
Bioactive Natural and Synthetic Products in Human Health and Diseases: Basic, Preclinical and Clinical Studies. MDPI. [Link]
-
Helminthic larval stage induces cellular apoptosis via caspase 9-mediated mitochondrial dysfunction. PMC. [Link]
-
Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. PMC. [Link]
-
IC 50 of compounds against HeLa cells. ResearchGate. [Link]
-
Marine Compounds with Anti-Candida sp. Activity: A Promised “Land” for New Antifungals. MDPI. [Link]
-
Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. MDPI. [Link]
-
In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines. Avicenna Journal of Phytomedicine. [Link]
-
CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS. PMC. [Link]
-
A Method for Purifying Cochliobolus sativus Cultures Contaminated with Bacteria. ResearchGate. [Link]
-
Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. PMC. [Link]
-
The Duality of Caspases in Cancer, as Told through the Fly. MDPI. [Link]
-
Antifungal activity of miconazole against recent Candida strains. PubMed. [Link]
-
Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]
-
Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. [Link]
-
Caspase activation by anticancer drugs: the caspase storm. PubMed. [Link]
-
Marine Compounds with Anti-Candida sp. Activity: A Promised “Land” for New Antifungals. ResearchGate. [Link]
-
Regulation of inflammatory processes by caspases. PubMed. [Link]
-
A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. PMC. [Link]
-
Paraptosis—A Distinct Pathway to Cell Death. MDPI. [Link]
-
Ergosterol distribution controls surface structure formation and fungal pathogenicity. PMC. [Link]
-
Regulation of caspase in apoptosis signaling pathways in ovarian cancer. ResearchGate. [Link]
-
Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. ResearchGate. [Link]
-
Cytotoxic Activity of Endophytic Fungus against HeLa Cells (Cervical Cancer Cells): A Article Review. ResearchGate. [Link]
-
Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. NIH. [Link]
-
Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. PMC. [Link]
-
Pakistan Journal of Phytopathology. ResearchGate. [Link]
-
Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells. NIH. [Link]
-
An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. PMC. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of (±)-helminthosporal - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Process Toward a Total Synthesis of Desisopropylthis compound - ProQuest [proquest.com]
- 5. The total synthesis of helminthosporal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gibberellin-like Activity of this compound and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]
- 11. emerginginvestigators.org [emerginginvestigators.org]
A Meta-Analysis of Helminthosporol's Biological Activities: A Comparative Guide for Researchers
Helminthosporol, a sesquiterpenoid natural product first isolated from the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), presents a fascinating duality in its biological profile. Initially identified as a plant growth regulator with gibberellin-like activity, it also functions as a phytotoxin implicated in crop diseases such as spot blotch of wheat and barley. This guide provides a meta-analysis of existing research, offering a comparative perspective on this compound's activities, its mechanisms of action, and its performance relative to other key bioactive molecules. We will delve into the experimental data that underpins our understanding of this compound, providing detailed protocols to enable reproducible research in the field.
The Dichotomous Nature of this compound: Growth Promoter and Phytotoxin
This compound's biological effects are highly context-dependent, influenced by concentration, plant species, and even the specific plant tissue. This dichotomy is the central theme of its bioactivity. At low concentrations, it can mimic the effects of gibberellins, promoting cell elongation. Conversely, at higher concentrations or in susceptible plant species, its phytotoxic properties dominate, leading to cellular damage and disease symptoms.
Plant Growth-Promoting Activity: A Gibberellin Analogue
The most well-documented growth-promoting effect of this compound is the stimulation of shoot and leaf elongation, particularly in monocots like rice.[1] This activity is analogous to that of gibberellic acid (GA), a critical phytohormone.
Mechanism of Action: Research has elucidated that this compound and its more stable analogue, helminthosporic acid, function as agonists of the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2][3] By binding to GID1, they facilitate the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress growth. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins, thereby de-repressing growth-related genes and promoting cell elongation.[3][4] This molecular mechanism explains the observed gibberellin-like physiological effects.
Caption: Gibberellin-like signaling pathway initiated by this compound.
Phytotoxic Activity: A Virulence Factor
This compound is a key toxin produced by Bipolaris sorokiniana, the causative agent of spot blotch in wheat and barley.[5][6] In susceptible cultivars, the application of this compound can induce disease symptoms such as necrosis and chlorosis, highlighting its role as a virulence factor.[2]
Mechanism of Action: The primary mode of phytotoxic action is the disruption of cell membrane integrity.[1][5] Studies have shown that this compound and its related compound, helminthosporal, increase the permeability of both the plasma membrane and the tonoplast (the vacuolar membrane).[5] This leads to uncontrolled leakage of ions and cellular contents, such as ATP, ultimately causing cell death.[2] This membrane-damaging activity is non-specific and is a common mechanism for many non-host-selective phytotoxins.[5]
Caption: Mechanism of this compound-induced phytotoxicity via membrane disruption.
Comparative Performance Analysis
A key aspect of understanding this compound's bioactivity is comparing its effects to established standards like gibberellic acid (GA₃) and auxin (IAA), as well as to its own derivatives.
This compound vs. Gibberellic Acid (GA₃)
While both compounds promote elongation, their efficacy and target specificity differ.
| Feature | This compound | Gibberellic Acid (GA₃) |
| Potency | Weaker activity compared to GA₃.[2] | High potency at low concentrations. |
| Target Plants | Narrower scope; active on rice, cucumber, barnyard grass, but not on pea, tomato, or sunflower.[2] | Broad spectrum of activity across many plant species. |
| Effect on Roots | Promotes primary root elongation at low concentrations; inhibitory at >50 ppm.[1][2] | Generally inhibits root growth. |
| Dwarf Mutants | Active on some dwarf maize mutants (d-2, d-5) but not others (d-1).[2] | Highly effective in rescuing the phenotype of most GA-deficient dwarf mutants. |
This compound vs. Auxin (IAA)
This compound's growth-promoting activity is distinct from that of auxins. Early studies definitively showed it lacks auxin-like activities, such as promoting cell division in tissue culture or inducing rooting.
Structure-Activity Relationship (SAR)
The bioactivity of this compound is intrinsically linked to its chemical structure. Minor modifications can significantly alter its potency and even its primary function.
| Compound | Key Structural Feature | Primary Biological Activity | Relative Potency |
| This compound | Aldehyde and hydroxymethyl groups | Gibberellin-like, Phytotoxic | Baseline |
| Helminthosporic Acid | Carboxylic acid group instead of aldehyde | Stronger Gibberellin-like activity | Higher than this compound[2][3] |
| Prethis compound | Dihydroxylated precursor | Strong membrane disruption | Potent Phytotoxin[1] |
The higher activity of helminthosporic acid is attributed to its greater chemical stability and potentially a more favorable interaction with the GID1 receptor binding pocket.[2][3] This highlights a crucial point for researchers: the choice of compound can dramatically influence experimental outcomes.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details standardized protocols for assessing the dual activities of this compound.
Protocol: Rice Second Leaf Sheath Elongation Assay
This assay is the classical method for quantifying the gibberellin-like activity of this compound.
Objective: To measure the dose-dependent effect of this compound on the elongation of the second leaf sheath in rice seedlings.
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. Tanginbozu, a dwarf variety sensitive to gibberellins)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Test solutions (serial dilutions from 0.1 µM to 100 µM in 1% ethanol)
-
Control solution (1% ethanol)
-
Petri dishes (9 cm) with filter paper
-
Incubator or growth chamber (30°C, constant light)
Methodology:
-
Seed Sterilization & Germination: Surface sterilize rice seeds with 1% sodium hypochlorite for 15 minutes, rinse thoroughly with sterile distilled water, and germinate on moist filter paper in Petri dishes at 30°C in the dark for 48 hours.
-
Seedling Selection: Select uniformly germinated seedlings with coleoptiles of approximately 2-3 mm.
-
Assay Setup: Place 10 selected seedlings on two layers of filter paper in a 9 cm Petri dish. Add 5 mL of the respective test or control solution to each dish.
-
Incubation: Incubate the Petri dishes under constant light at 30°C for 5 days.
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the second leaf sheath (the sheath enclosing the second true leaf) from the coleoptilar node to the ligule using a digital caliper.
-
Data Analysis: Calculate the mean and standard deviation for each treatment group. Compare the elongation in test groups to the control group to determine the stimulation percentage.
Caption: Workflow for the Rice Second Leaf Sheath Elongation Assay.
Protocol: Wheat Leaf Necrosis Assay (Leaf Infiltration)
This protocol assesses the phytotoxic activity of this compound by observing tissue damage on a susceptible host.
Objective: To evaluate the ability of this compound to induce necrotic lesions on wheat leaves.
Materials:
-
Wheat plants (e.g., a susceptible cultivar like 'Sonalika') at the 3-4 leaf stage.
-
This compound stock solution (e.g., 10 mM in ethanol).
-
Test solution (e.g., 1 mM this compound in water with 0.02% Tween-20).
-
Control solution (water with 0.02% Tween-20 and corresponding ethanol concentration).
-
1 mL needless syringe.
-
Growth chamber (22-25°C, 16h light/8h dark cycle).
Methodology:
-
Plant Preparation: Grow wheat plants to the 3-4 leaf stage under controlled conditions.
-
Infiltration: Select the second or third fully expanded leaf. Gently press the tip of the needless syringe against the abaxial (lower) surface of the leaf. Apply gentle pressure to infiltrate a small area (approx. 1 cm²) of the leaf lamina with either the test or control solution until the area appears water-soaked. Mark the infiltrated area.
-
Incubation: Return the plants to the growth chamber and maintain standard growth conditions.
-
Symptom Observation: Observe the infiltrated areas daily for up to 7 days. Record the time of appearance and the severity of symptoms (e.g., chlorosis, necrosis).
-
Lesion Measurement: At the end of the observation period, measure the area of the necrotic lesion.
-
Data Analysis: Compare the lesion size and severity between the this compound-treated and control leaves.
Conclusion and Future Directions
The meta-analysis of this compound's biological activities reveals a molecule with a complex and concentration-dependent personality. Its ability to act as a gibberellin receptor agonist provides a valuable tool for studying plant growth signaling. Simultaneously, its role as a phytotoxin in plant disease underscores its ecological significance and potential for exploitation in developing disease management strategies or as a scaffold for novel herbicides.
Future research should focus on several key areas:
-
Selective Agonism: Further exploration of the structure-activity relationship to design more potent and selective agonists or antagonists of the GID1 receptor.[4]
-
Phytotoxicity Specificity: Investigating the molecular basis for the differential sensitivity of various plant species to this compound's toxic effects.
-
Synergistic Effects: Examining the interaction of this compound with other metabolites produced by Bipolaris sorokiniana to understand the full spectrum of its role in pathogenesis.
By providing a consolidated view of the existing data and standardized methodologies, this guide aims to empower researchers to further unravel the intricate biological roles of this remarkable fungal metabolite.
References
-
Kato, J., Shiotani, Y., Tamura, S., & Sakurai, A. (1966). Physiological activities of this compound in comparison with those of gibberellin and auxin. Planta, 68(4), 353-359. [Link]
-
Li, Y., Tan, X., Yang, J., & Ding, G. (2020). Naturally Occurred Seco-Sativene Sesquiterpenoid: Chemistry and Biology. Molecules, 25(16), 3634. [Link]
-
Vergnes, D. M., Renard, M. E., Duveiller, E., & Maraite, H. M. M. (2006). Effect of growth stage on host sensitivity to this compound toxin and susceptibility to Cochliobolus sativus causing spot blotch on wheat. Plant Pathology, 55(2), 214-221. [Link]
-
White, G. A., & Taniguchi, E. (1972). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany, 50(6), 1415-1420. [Link]
-
Miyamoto, K., et al. (2017). Helminthosporic acid functions as an agonist for gibberellin receptor. Plant & Cell Physiology, 58(11), 1849-1857. [Link]
-
Briggs, D. E. (1966). Gibberellin-like Activity of this compound and Helminthosporic Acid. Nature, 210, 418-419. [Link]
-
Tamura, S., Sakurai, A., Kainuma, K., & Takai, M. (1965). PHYSIOLOGICAL ACTIVITIES OF this compound AND HELMINTHOSPORIC ACID: I. EFFECTS ON GROWTH OF INTACT PLANTS. Plant and Cell Physiology, 6(4), 635-642. [Link]
-
Sinijadas, K., Devi, P. A., Chowdhury, A. K., & Bhattacharya, P. M. (2020). Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes. Journal of Pharmacognosy and Phytochemistry, 9(1), 941-943. [Link]
-
de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612. [Link]
-
Senderskiy, I. V., et al. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Applied Biochemistry and Microbiology, 56, 569-579. [Link]
-
Miyamoto, K., et al. (2018). Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor. Bioorganic & Medicinal Chemistry Letters, 28(14), 2443-2446. [Link]
-
Kurppa, A. (1985). Reaction of spring barley cultivars grown in Finland to soil-borne infection by Bipolaris sorokiniana and to its toxic metabolites. Journal of Agricultural Science in Finland, 57, 1-12. [Link]
Sources
- 1. Physiological activities of this compound in comparison with those of gibberellin and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Helminthosporol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Helminthosporol, a sesquiterpenoid mycotoxin.[1][2] As drug development professionals and researchers, ensuring laboratory safety and environmental integrity is paramount. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to manage your waste streams confidently and responsibly.
Hazard Assessment and the Principle of Inactivation
This compound is a secondary metabolite produced by fungi, classified as a sesquiterpenoid.[1][3] Like many mycotoxins, it presents potential biological hazards that necessitate careful handling. While specific toxicological data for this compound may be limited, the general principle for mycotoxin waste management is to assume potential toxicity and treat all contaminated materials to neutralize the hazard before disposal.
Many mycotoxins are chemically and thermally stable, meaning that standard autoclaving may not be sufficient to ensure their destruction.[4][5][6] High temperatures, often exceeding 150°C, may be required to achieve significant degradation, which is not always feasible or verifiable in a standard laboratory autoclave cycle.[4]
Therefore, the core principle for this compound disposal is chemical inactivation . We must alter the molecule's chemical structure to eliminate its biological activity. The most accessible, cost-effective, and well-documented method for this is oxidation using sodium hypochlorite (NaOCl), the active ingredient in household bleach.[7][8] Hypochlorite is a strong oxidizing agent that can break down the complex structure of mycotoxins, rendering them inert.[9]
Decision Workflow for this compound Waste Management
To ensure all contaminated materials are handled correctly, follow this decision workflow. This process guarantees that waste is properly segregated, decontaminated, and disposed of in compliance with institutional and regulatory guidelines.
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Decontamination Protocols
Required Materials:
-
Standard household bleach (5-6% sodium hypochlorite)
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
-
Designated hazardous waste containers, properly labeled[10][11]
Protocol for Liquid Waste
(e.g., culture filtrates, buffer solutions, chromatographic fractions)
-
Segregation: Collect all liquid waste known to be contaminated with this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene carboy). Do not mix with other chemical waste streams like solvents.
-
Preparation: In a well-ventilated area or chemical fume hood, prepare for decontamination. For waste with high organic content (like culture media), the efficacy of bleach can be reduced.[12]
-
Decontamination: Add a sufficient volume of household bleach to achieve a final concentration of at least 1% sodium hypochlorite. A 1:5 dilution (1 part bleach to 4 parts liquid waste) is recommended for waste with high organic loads.[12] For cleaner aqueous solutions, a 1:10 dilution (1 part bleach to 9 parts waste) to achieve a ~0.5% final concentration is appropriate.[12]
-
Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes.[8] For highly concentrated solutions, a longer contact time (e.g., 4 hours or overnight) is advisable to ensure complete inactivation.[13] Loosely cap the container during this time to allow for off-gassing.[8]
-
Final Disposal: After decontamination, the treated liquid may be permissible for drain disposal, depending on institutional and local regulations.[11] Always consult your institution's Environmental Health & Safety (EHS) office. If permitted, pour the treated liquid down the drain slowly with a copious amount of running water.[14] If not permitted, or if the waste contains other regulated chemicals, it must be disposed of as hazardous chemical waste.
Protocol for Contaminated Solid Waste
(e.g., pipette tips, centrifuge tubes, gloves, paper towels, culture plates)
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[15]
-
Decontamination: Prepare a 1:10 dilution of household bleach in water (~0.5% sodium hypochlorite).[12] Completely submerge the solid waste in the bleach solution. Ensure all surfaces are in contact with the disinfectant.
-
Contact Time: Allow a minimum contact time of 1 hour.
-
Final Disposal: After decontamination, carefully decant the bleach solution (dispose of as per Protocol 3.1). Place the treated solid waste into a properly labeled hazardous waste bag or container for pickup by your institution's certified waste handler. Do not dispose of this material in the regular trash.[16]
Protocol for Contaminated Glassware and Equipment
-
Initial Rinse: If possible, rinse the equipment with a solvent (e.g., ethanol or methanol) to remove residual compound. Collect this solvent rinse as hazardous chemical waste.
-
Decontamination: Immerse the glassware or equipment parts in a 1:10 dilution of household bleach for at least 1 hour.[8] For surfaces that cannot be immersed, wipe them down thoroughly with the bleach solution and ensure the surface remains wet for at least 15-20 minutes.
-
Final Cleaning: After decontamination, rinse the equipment thoroughly with water. It can then be washed and reused following standard laboratory procedures. Because sodium hypochlorite is corrosive to metals, it is important to wipe down any metal surfaces with water or ethanol after treatment.[12]
Summary of Disposal Procedures
| Waste Type | Decontamination Agent | Recommended Concentration | Minimum Contact Time | Final Disposal Route |
| Liquid Waste | Sodium Hypochlorite (Bleach) | 0.5% - 1% (1:10 or 1:5 dilution)[12] | 30 minutes[8] | Drain (if permitted) or Hazardous Chemical Waste[11] |
| Solid Waste | Sodium Hypochlorite (Bleach) | ~0.5% (1:10 dilution) | 1 hour | Hazardous Waste Collection |
| Glassware/Equipment | Sodium Hypochlorite (Bleach) | ~0.5% (1:10 dilution) | 1 hour (immersion) or 20 min (surface) | Standard washing after decontamination |
Regulatory Compliance
All hazardous waste must be managed in accordance with federal, state, and local regulations.[11] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous laboratory waste under the Resource Conservation and Recovery Act (RCRA).[10] Key principles include:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical constituents.[11]
-
Storage: Waste must be stored in designated Satellite Accumulation Areas at or near the point of generation.[11]
-
Disposal: Only licensed and authorized businesses may be used to collect, transport, and dispose of hazardous waste.[16]
Always adhere to your institution's specific Laboratory Management Plan and consult with your EHS department for guidance.
References
-
Draughon, F. A., & Childs, E. A. (1982). Chemical and biological evaluation of aflatoxin after treatment with sodium hypochlorite, sodium hydroxide and ammonium hydroxide. Journal of Food Protection, 45(8), 703–706. Available from: [Link]
-
PubChem. (n.d.). Helminthosporoside A. National Center for Biotechnology Information. Available from: [Link]
-
EcoloxTech. (n.d.). Decontamination of Aflatoxin-Forming Fungus and Elimination of Aflatoxin Mutagenicity with Electrolyzed NaCl Anode Solution. Available from: [Link]
-
de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612. Available from: [Link]
-
Karolinska Institutet. (2021). Decontamination using sodium hypochlorite. Available from: [Link]
-
PubMed Central (PMC). (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). National Library of Medicine. Available from: [Link]
-
Milani, J. M. (2015). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 7(5), 1766-1783. Available from: [Link]
-
Murphy & Son Ltd. (n.d.). Product Information Sodium Hypochlorite. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). Laboratory Waste Management Guidelines. Environmental Health & Safety. Available from: [Link]
-
Bullerman, L. B., & Bianchini, A. (2007). Stability of mycotoxins during food processing. International Journal of Food Microbiology, 119(1-2), 140-146. Available from: [Link]
-
Njobeh, P. B., et al. (2019). Numerical Optimization of Temperature-Time Degradation of Multiple Mycotoxins. Food and Chemical Toxicology, 125, 369-378. Available from: [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Available from: [Link]
-
University of Western Ontario. (n.d.). Guidelines for Using Sodium Hypochlorite as a Disinfectant for Biological Waste. Occupational Health and Safety. Available from: [Link]
-
Kabak, B. (2009). The fate of mycotoxins during thermal food processing. Journal of the Science of Food and Agriculture, 89(4), 549-554. Available from: [Link]
-
Tolstikov, G. A., et al. (2004). Selective Oxidation of Triterpene Alcohols by Sodium Hypochlorite. Chemistry of Natural Compounds, 40(2), 121-122. Available from: [Link]
-
Kabak, B. (2009). The fate of mycotoxins during thermal food processing. Journal of the Science of Food and Agriculture, 89(4), 549-554. Available from: [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Environmental Health & Safety. Available from: [Link]
-
Karolinska Institutet. (2023). KI's rules for laboratory waste management. Staff Portal. Available from: [Link]
-
Wong, J. P. S., et al. (2023). Gas-Phase and Surface-Initiated Reactions of Household Bleach and Terpene-Containing Cleaning Products Yield Chlorination and Oxidation Products Adsorbed onto Indoor Relevant Surfaces. Environmental Science & Technology, 57(48), 20005–20016. Available from: [Link]
-
World Health Organization. (2021). Laboratory Waste Management Guidelines. Available from: [Link]
-
University of Iowa. (n.d.). Toxin Inactivation Information. Environmental Health and Safety. Available from: [Link]
-
PubChem. (n.d.). Sesquiterpenes. National Center for Biotechnology Information. Available from: [Link]
-
Arizmendi, N., et al. (2022). The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. International Journal of Molecular Sciences, 23(19), 11847. Available from: [Link]
-
Sung, P. J., et al. (2015). Oxygenated Ylangene-Derived Sesquiterpenoids from the Soft Coral Lemnalia philippinensis. Marine Drugs, 13(3), 1559–1569. Available from: [Link]
-
Skarzewski, J., & Siedlecka, R. (1992). Synthetic oxidations with hypochlorites. A review. Organic Preparations and Procedures International, 24(6), 625-647. Available from: [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Office of Research Facilities. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helminthosporoside A | C39H64O22 | CID 5462439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. normecfoodcare.com [normecfoodcare.com]
- 5. The fate of mycotoxins during thermal food processing | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of food processing and detoxification treatments on mycotoxin contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.ki.se [staff.ki.se]
- 9. Gas-Phase and Surface-Initiated Reactions of Household Bleach and Terpene-Containing Cleaning Products Yield Chlorination and Oxidation Products Adsorbed onto Indoor Relevant Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. odu.edu [odu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. uwo.ca [uwo.ca]
- 13. researchgate.net [researchgate.net]
- 14. Laboratory waste | Staff Portal [staff.ki.se]
- 15. essex.ac.uk [essex.ac.uk]
- 16. murphyandson.co.uk [murphyandson.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
